molecular formula C13H16O7 B15597004 Cathelicidin-2 (chicken)

Cathelicidin-2 (chicken)

Numéro de catalogue: B15597004
Poids moléculaire: 284.26 g/mol
Clé InChI: OLZAGZCCJJBKNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde has been reported in Hydrangea serrata and Moringa oleifera with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZAGZCCJJBKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868561
Record name 4-Formylphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chicken Cathelicidin-2: A Technical Guide to Its Discovery, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chicken cathelicidin-2 (CATH-2), a potent host defense peptide with significant antimicrobial and immunomodulatory properties. This document details its discovery, biochemical characterization, mechanisms of action, and the experimental protocols utilized in its study, offering a valuable resource for researchers in the fields of innate immunity, infectious diseases, and novel drug development.

Discovery and Initial Characterization

Chicken cathelicidin-2 is one of four cathelicidins identified in chickens, the others being fowlicidin-1, fowlicidin-3, and CATH-B1.[1][2] These peptides are crucial components of the chicken's innate immune system.[3][4] The gene for CATH-2, like other fowlicidins, is located on chromosome 2p.[5][6] The mature CATH-2 peptide is composed of the amino acid sequence RFGRFLRKIRRFRPKVTITIQGSARF-NH2.[7] Structurally, it features two α-helical segments connected by a proline-induced hinge region, a feature critical for its biological activity.[8]

Antimicrobial and Antifungal Activity

CATH-2 exhibits broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Its primary mechanism of action against microbial targets is the rapid permeabilization of their cell membranes.[9] Studies have shown that CATH-2 can kill Candida albicans within 5 minutes by inducing membrane permeabilization and vacuolar expansion.[9]

Quantitative Antimicrobial Data

The following table summarizes the minimal inhibitory concentrations (MICs) of CATH-2 and its derivatives against various pathogens.

Peptide/DerivativeMicroorganismMIC (μM)Reference
CATH-2Avian pathogenic E. coli O785-20[10]
CATH-2E. coli2-8 μg/mL[11]
Fowlicidin-1Gram-negative and Gram-positive bacteria0.4-2.0[5][6]
Fowlicidin-2Gram-negative and Gram-positive bacteria0.4-2.0[5][6]
C2-2 (CATH-2 derivative)Multidrug-resistant E. coli2-8 μg/mL[12]

Immunomodulatory Functions and Signaling Pathways

Beyond its direct antimicrobial effects, CATH-2 is a potent modulator of the host immune response.[13][14] It can neutralize lipopolysaccharides (LPS), thereby inhibiting the activation of Toll-like receptor 4 (TLR4).[13][15] CATH-2 has also been shown to promote the activation of the NLRP3 inflammasome in macrophages, leading to the secretion of IL-1β.[13] This activation is dependent on potassium efflux but occurs independently of the P2X7 receptor.[13]

Furthermore, CATH-2 can attenuate the inflammatory response induced by avian pathogenic E. coli by inhibiting the NF-κB, MAPK, and NLRP3 signaling pathways.[7]

Signaling Pathway Diagrams

NLRP3_Inflammasome_Activation cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Priming signal CATH2 CATH-2 K_efflux K+ Efflux CATH2->K_efflux Activation signal Pro_IL1B_synthesis Pro-IL-1β Synthesis TLR4->Pro_IL1B_synthesis NLRP3 NLRP3 ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves IL1B IL-1β Secretion Pro_IL1B->IL1B maturation K_efflux->NLRP3 activates

Caption: CATH-2 induced NLRP3 inflammasome activation pathway in LPS-primed macrophages.

NFkB_MAPK_Inhibition cluster_cell Macrophage APEC Avian Pathogenic E. coli (APEC) NFkB NF-κB Pathway APEC->NFkB activates MAPK MAPK Pathway APEC->MAPK activates NLRP3_path NLRP3 Inflammasome APEC->NLRP3_path activates CATH2 CATH-2 Pretreatment Lysosomal_Disruption Lysosomal Disruption CATH2->Lysosomal_Disruption causes Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) NFkB->Inflammatory_Cytokines induces MAPK->Inflammatory_Cytokines induces NLRP3_path->Inflammatory_Cytokines induces Lysosomal_Disruption->NFkB inhibits Lysosomal_Disruption->MAPK inhibits Lysosomal_Disruption->NLRP3_path inhibits Experimental_Workflow cluster_workflow General Experimental Workflow for CATH-2 Characterization Peptide_Synthesis Peptide Synthesis (Fmoc Chemistry) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Antimicrobial_Assay Antimicrobial Activity (MIC Assay) Purification->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assays (Hemolysis, MTT/WST-1) Purification->Cytotoxicity_Assay Immunomodulation_Assay Immunomodulation Studies (Cell Stimulation, Cytokine Measurement) Purification->Immunomodulation_Assay Mechanism_Study Mechanism of Action Studies (Signaling Pathway Analysis) Immunomodulation_Assay->Mechanism_Study

References

Avian Cathelicidins: A Technical Guide to Their Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avian cathelicidins are a crucial component of the avian innate immune system, offering a first line of defense against a wide array of pathogens. These host defense peptides (HDPs) exhibit a remarkable duality in their function, possessing both direct antimicrobial properties and potent immunomodulatory capabilities. Their broad-spectrum activity, coupled with a low propensity for inducing microbial resistance, has positioned them as promising candidates for the development of novel anti-infectives and immunomodulatory agents. This technical guide provides an in-depth exploration of the biological functions of avian cathelicidins, detailing their antimicrobial efficacy, mechanisms of immune modulation, and emerging roles in anti-cancer therapy and wound healing. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Biological Functions of Avian Cathelicidins

Avian cathelicidins are multifunctional effector molecules of the innate immune system.[1][2] Their biological activities extend beyond direct pathogen elimination to encompass a sophisticated modulation of the host's immune response.

Broad-Spectrum Antimicrobial Activity

Avian cathelicidins demonstrate potent antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses.[1][2][3] This activity is often maintained in the presence of physiological salt concentrations, a notable advantage over some other classes of antimicrobial peptides.[4] The primary mechanism of action involves the disruption of microbial cell membranes, a process driven by the peptides' cationic and amphipathic properties. This interaction with the anionic components of bacterial and fungal cell membranes leads to membrane permeabilization and subsequent cell death.[1]

The antimicrobial efficacy of several key avian cathelicidins is summarized in Table 1, presenting their Minimum Inhibitory Concentrations (MICs) against various pathogens.

Table 1: Antimicrobial Spectrum and Minimum Inhibitory Concentration (MIC) of Avian Cathelicidins

Cathelicidin (B612621)OriginTarget MicroorganismMIC (µM)Reference
Chicken CATH-1, -2, -3 ChickenStaphylococcus aureus0.4 - 2.5[1]
Listeria monocytogenes0.4 - 5.32[5]
Escherichia coli0.5 - 2.0[4]
Pseudomonas aeruginosa0.5 - 2.5[4]
Candida albicans1.0 - 10.0[1]
Chicken CATH-B1 ChickenEscherichia coli0.5 - 2.5[4]
Staphylococcus aureus0.5 - 2.5[4]
Pseudomonas aeruginosa0.5 - 2.5[4]
Quail CATH-2, -3 QuailGram-positive & Gram-negative bacteria0.3 - 2.5[1]
Pheasant CATH-1 PheasantGram-positive & Gram-negative bacteria0.1 - 2.95[1]
Duck CATH (dCATH) DuckGram-positive & Gram-negative bacteria2.0 - 8.0[6]
Pigeon Cl-CATH2 PigeonGram-positive & Gram-negative bacteria9.38 - 37.5 µg/mL[1]
Truncated CATH-1(6-26) ChickenStaphylococcus aureus0.75 - 1.5[5]
Escherichia coli0.75 - 1.5[5]
Truncated CATH-2(1-15) ChickenGram-negative bacteria0.92 - 7.38[5]
Immunomodulatory Functions

Beyond their direct microbicidal effects, avian cathelicidins are pivotal in orchestrating the host's immune response.[1][7][8] Their immunomodulatory activities are multifaceted and include:

  • Cytokine and Chemokine Regulation: Avian cathelicidins can selectively induce the expression of chemokines, such as CXCLi2/IL-8, MCP-3, and CCLi4/RANTES, in macrophages, which are crucial for the recruitment of immune cells to the site of infection.[9] They can also modulate the production of both pro-inflammatory and anti-inflammatory cytokines. For instance, chicken CATH-2 has been shown to upregulate the anti-inflammatory cytokine IL-10 while inhibiting the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][10]

  • Endotoxin Neutralization: A key immunomodulatory function is the ability to bind and neutralize bacterial endotoxins like LPS.[1][8] This action prevents the hyper-inflammatory response often associated with severe bacterial infections by inhibiting TLR4 signaling.[11]

  • Modulation of Macrophage Activity: Avian cathelicidins can influence macrophage functions. Chicken CATH-B1 has been shown to enhance the phagocytosis of bacteria by macrophages.[12] Conversely, chicken CATH-2 can attenuate the APEC-induced inflammatory response in macrophages by inhibiting the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways.[13]

Anti-Cancer Activity

Emerging research has highlighted the potential of avian cathelicidins as anti-cancer agents. Studies have demonstrated that chicken cathelicidins can inhibit the growth of breast (MCF-7) and human colon (HCT116) cancer cell lines by up to 90-95% at higher concentrations.[14] The proposed mechanism involves the downregulation of cyclin A1 and cyclin D genes, leading to cell cycle arrest, and the upregulation of caspase-3 and -7, which promotes apoptosis.[14][15] In vivo studies using a mouse model with Ehrlich ascites carcinoma showed that administration of chicken CATH-1 reduced tumor size and volume, which was associated with an increase in TNF-α and IFN-γ release.[14][16]

Signaling Pathways Modulated by Avian Cathelicidins

The immunomodulatory effects of avian cathelicidins are mediated through their interaction with and modulation of key intracellular signaling pathways.

Inhibition of LPS-Induced Pro-inflammatory Signaling

Avian cathelicidins, such as chicken CATH-2 and pigeon Cl-CATH2, can effectively dampen the inflammatory cascade initiated by bacterial LPS. This is achieved by binding to LPS and preventing its interaction with the TLR4-MD-2 receptor complex on immune cells like macrophages.[1][11] This blockade inhibits the downstream activation of critical signaling pathways, including the NF-κB and MAPK pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][13]

LPS_Inhibition Inhibition of LPS-Induced Pro-inflammatory Signaling by Avian Cathelicidins LPS LPS (Endotoxin) TLR4_MD2 TLR4-MD-2 Complex LPS->TLR4_MD2 Activates Avian_CATH Avian Cathelicidin Avian_CATH->LPS Binds & Neutralizes Avian_CATH->TLR4_MD2 Inhibits Activation NF_kB NF-κB Pathway TLR4_MD2->NF_kB Activates MAPK MAPK Pathway TLR4_MD2->MAPK Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Production MAPK->Pro_inflammatory_Cytokines Induces Production

Caption: Avian cathelicidins inhibit LPS-induced inflammation.

Modulation of Macrophage Response to Avian Pathogenic E. coli (APEC)

Chicken cathelicidin-2 (CATH-2) has been shown to attenuate the inflammatory response of macrophages to APEC infection.[13] This involves the inhibition of multiple signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, leading to reduced production of inflammatory cytokines like IL-1β and IL-6.[13]

Macrophage_Modulation Modulation of Macrophage Response to APEC by Chicken CATH-2 APEC Avian Pathogenic E. coli (APEC) Macrophage Macrophage APEC->Macrophage Infects NF_kB NF-κB Pathway Macrophage->NF_kB Activates MAPK MAPK Pathway Macrophage->MAPK Activates NLRP3 NLRP3 Inflammasome Macrophage->NLRP3 Activates CATH2 Chicken CATH-2 CATH2->NF_kB Inhibits CATH2->MAPK Inhibits CATH2->NLRP3 Inhibits Inflammatory_Response Inflammatory Response (IL-1β, IL-6 production) NF_kB->Inflammatory_Response MAPK->Inflammatory_Response NLRP3->Inflammatory_Response

Caption: CATH-2 attenuates APEC-induced macrophage inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of avian cathelicidins.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial peptide.

Materials:

  • 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains of interest

  • Avian cathelicidin peptide stock solution (in sterile deionized water or 0.01% acetic acid)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture bacteria overnight on an appropriate agar (B569324) medium.

    • Inoculate a few colonies into fresh MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.4-0.6).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[17]

  • Peptide Dilutions:

    • Prepare a series of two-fold serial dilutions of the avian cathelicidin stock solution in MHB in the polypropylene microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[17] Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[17]

Assessment of Immunomodulatory Activity in Macrophages

This protocol outlines the procedure for evaluating the effect of avian cathelicidins on cytokine production by macrophages in response to an inflammatory stimulus like LPS.

Materials:

  • Chicken macrophage cell line (e.g., HD11) or primary macrophages

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Avian cathelicidin peptide

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-10)

  • Cell culture plates (24- or 48-well)

Procedure:

  • Cell Seeding:

    • Seed macrophages into the wells of a cell culture plate at a density of approximately 1 x 10^6 cells/mL and allow them to adhere overnight.

  • Peptide and LPS Treatment:

    • The following day, remove the culture medium and replace it with fresh medium.

    • Add the avian cathelicidin peptide at various concentrations to the designated wells.

    • In some experiments, cells can be pre-incubated with the peptide for a specific duration (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

    • Add LPS (e.g., at 1 µg/mL) to the appropriate wells to induce an inflammatory response.

    • Include control groups: untreated cells, cells treated with peptide alone, and cells treated with LPS alone.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Measure the concentration of the cytokines of interest (e.g., TNF-α, IL-1β, IL-10) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the different treatment groups to determine the effect of the avian cathelicidin on cytokine production.

Caption: Experimental workflow for immunomodulatory assessment.

Conclusion and Future Perspectives

Avian cathelicidins represent a versatile and powerful class of host defense peptides with significant therapeutic potential. Their robust antimicrobial activity against a wide range of pathogens, including antibiotic-resistant strains, makes them attractive candidates for the development of new anti-infective drugs. Furthermore, their sophisticated immunomodulatory properties, including the ability to dampen excessive inflammation and enhance protective immune responses, open up avenues for their use as adjunctive therapies for infectious and inflammatory diseases. The emerging evidence of their anti-cancer activities further broadens their potential clinical applications.

Future research should focus on elucidating the precise molecular mechanisms underlying the diverse functions of different avian cathelicidins. Structure-activity relationship studies will be crucial for the design of synthetic peptide analogs with enhanced efficacy, stability, and target specificity. Moreover, in vivo studies are needed to validate the therapeutic potential of these peptides in relevant animal models of infection, inflammation, and cancer. The development of efficient and cost-effective production methods will also be critical for the translation of these promising molecules from the laboratory to the clinic. Overall, avian cathelicidins hold considerable promise as a source of novel therapeutic agents to combat a range of significant human and veterinary diseases.

References

A Technical Guide to the Chicken Cathelicidin-2 (CATHL2) Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chicken cathelicidin-2 (CATHL2) gene, also known as fowlicidin-2 (B1576592) or CMAP27. It details the gene's sequence, chromosomal location, expression profile, and its role in key immunological pathways. Furthermore, this guide outlines established experimental protocols for the study of CATHL2, offering a foundational resource for research and therapeutic development.

Gene Locus and Structural Organization

The chicken CATHL2 gene is a protein-coding gene located on chromosome 2.[1] Like other cathelicidin (B612621) genes, it possesses a conserved structure of four exons and three introns.[2][3] The precursor protein is encoded across these exons, with exon 4 containing the sequence for the mature, antimicrobially active peptide.[2]

Attribute Description Source (Chicken Assembly)
Official Gene Symbol CATH2CGNC:51250[1]
Full Name Cathelicidin 2CGNC[1]
Aliases CATHL2, CAMP, CATH-2, CMAP27NCBI[1]
Chromosomal Location Chromosome 2NCBI[1]
Exon Count 4NCBI[1]
Genomic Coordinates 4,011,425..4,013,199 (complement)bGalGal1.mat.broiler.GRCg7b[1]
Genomic Coordinates 4,013,873..4,015,647 (complement)bGalGal1.pat.whiteleghornlayer.GRCg7w[1]

The complete, annotated gene sequence for CATHL2 can be accessed from the National Center for Biotechnology Information (NCBI) Gene database under the reference sequence NC_052533.1.

Quantitative Gene Expression Profile

CATHL2 mRNA is predominantly expressed in myeloid-lineage cells and is found in a wide array of tissues, particularly those involved in the immune response.[4] High expression levels are consistently observed in the bone marrow, bursa of Fabricius, and cecal tonsils.[4] The following table summarizes the relative expression of CATHL2 across various tissues, normalized to its expression in the esophagus.

Tissue Relative Expression Level (Mean ± SE)
Bone MarrowHigh
Bursa of FabriciusHigh
Cecal TonsilModerate to High[5]
SpleenModerate
LungLow to Moderate
GizzardLow
Small IntestineLow
Large IntestineLow
EsophagusBaseline (Reference)

Data is synthesized from relative expression patterns described in cited literature, with high expression noted in primary lymphoid organs.[4][5]

Signaling Pathways and Immunomodulatory Functions

CATHL2 is a potent immunomodulatory peptide that plays a critical role in the innate immune response. Its functions extend beyond direct antimicrobial activity to include the activation of inflammasomes and the regulation of inflammatory mediators.[6][7]

3.1. NLRP3 Inflammasome Activation

Chicken CATHL2 is a key activator of the NLRP3 inflammasome in macrophages, a critical step in the response to pathogens and cellular stress. This process is initiated in cells primed by a stimulus like Lipopolysaccharide (LPS). CATHL2 induces the oligomerization of the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein, which is essential for activating caspase-1.[6] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine.[6]

Caption: CATHL2-mediated activation of the NLRP3 inflammasome in LPS-primed macrophages.

3.2. Chemokine Induction and Anti-inflammatory Activity

In chicken macrophage cell lines such as HD11, CATHL2 can directly induce the transcription of key chemokines, including CXCLi2 (IL-8) and MCP-3, without stimulating pro-inflammatory cytokines like IL-1β on its own.[8] Concurrently, it demonstrates potent anti-inflammatory effects by efficiently neutralizing and inhibiting the production of IL-1β and nitric oxide (NO) that would otherwise be induced by various forms of LPS.[8]

Key Experimental Protocols

The study of the CATHL2 gene and its protein product involves standard molecular and immunological techniques.

4.1. General Experimental Workflow

A typical workflow to investigate the immunomodulatory effects of CATHL2 involves priming immune cells, treating them with CATHL2, and subsequently analyzing the downstream effects at the mRNA, protein, and secreted factor levels.

G cluster_analysis 5. Downstream Analysis start 1. Cell Culture (e.g., HD11 Macrophages) prime 2. Priming Step (e.g., 3h with LPS) start->prime treat 3. Treatment (e.g., 21h with CATHL2) prime->treat collect 4. Sample Collection treat->collect supernatant Supernatant collect->supernatant Centrifuge cells Cell Lysate collect->cells Lyse elisa ELISA (for secreted IL-1β, TNF-α) supernatant->elisa qpcr RT-qPCR (for IL-1β, NLRP3 mRNA) cells->qpcr wb Western Blot (for Caspase-1, ASC) cells->wb

Caption: Standard workflow for analyzing CATHL2's effect on macrophage activation.

4.2. Quantification of CATHL2 mRNA by RT-qPCR

This protocol allows for the precise measurement of CATHL2 gene expression in tissues or cells.

  • RNA Isolation: Extract total RNA from target tissues or cells using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Real-Time PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for CATHL2, a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based qPCR master mix.

    • Perform the qPCR reaction in a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the resulting amplification data. Calculate the relative expression of CATHL2 using the ΔΔCt method, normalizing to the reference gene.[5]

4.3. Analysis of Protein Expression by Western Blot

This method is used to detect specific proteins (e.g., Caspase-1, ASC) in a cell lysate.[6]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

4.4. Measurement of Secreted Cytokines by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as IL-1β, in cell culture supernatants.[6] Commercial ELISA kits are available for chicken CATHL2 and related cytokines.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Sample Incubation: Add standards and experimental samples (cell culture supernatants) to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

  • Enzyme Conjugate: Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The concentration in the samples is determined by comparison to the standard curve.

References

The Multifaceted Assault: Unraveling the Mechanism of Action of CATH-2 Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The chicken cathelicidin-2 (CATH-2) is a potent host defense peptide (HDP) with a broad spectrum of antimicrobial and immunomodulatory activities. Its efficacy against Gram-negative bacteria, a class of pathogens notorious for their resilient outer membrane and increasing antibiotic resistance, makes it a subject of intense research and a promising candidate for novel therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the bactericidal action of CATH-2 against Gram-negative bacteria. We delve into its multi-step assault, from the initial interaction with the outer membrane to the disruption of the inner membrane and potential intracellular targets. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the peptide's mechanism and associated research methodologies to serve as a valuable resource for scientists and drug developers in the field of antimicrobial research.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat. The unique architecture of their cell envelope, characterized by an outer membrane decorated with lipopolysaccharide (LPS), presents a formidable barrier to many conventional antibiotics.[1][2][3] Antimicrobial peptides (AMPs) like CATH-2 have emerged as a promising alternative due to their unique modes of action that often target the bacterial membrane directly.[4][5] CATH-2, a 26-amino-acid peptide, is highly cationic and amphipathic, properties that are crucial for its antimicrobial function.[6] This guide will elucidate the step-by-step process by which CATH-2 breaches the defenses of Gram-negative bacteria, leading to rapid cell death.

The Multi-Step Bactericidal Mechanism of CATH-2

The antimicrobial action of CATH-2 against Gram-negative bacteria is a rapid and multifaceted process that can be broadly categorized into three key stages: outer membrane transit, inner membrane disruption, and potential intracellular effects. The entire process, from initial binding to cell lysis, can occur within minutes.[7]

Stage 1: Interaction with and Permeabilization of the Outer Membrane

The initial and critical step in the mechanism of CATH-2 is its interaction with the outer membrane of Gram-negative bacteria. This interaction is primarily mediated by electrostatic attraction between the highly cationic peptide and the anionic LPS molecules that constitute the outer leaflet of the outer membrane.[8][9]

  • LPS Binding: CATH-2 exhibits a strong affinity for LPS.[8] This binding is not merely an electrostatic interaction; it is predicted that CATH-2 binds to the lipid A portion of LPS in a manner that blocks the activation of Toll-like receptor 4 (TLR4) on host immune cells, contributing to its anti-inflammatory properties.[8] This interaction is crucial for neutralizing the endotoxic effects of LPS released from killed bacteria.[10][11]

  • Outer Membrane Disruption: Following LPS binding, CATH-2 disrupts the integrity of the outer membrane. This process is thought to involve the displacement of divalent cations (Mg²⁺ and Ca²⁺) that stabilize the packing of LPS molecules. This destabilization leads to the formation of transient pores or a "self-promoted uptake" mechanism, allowing the peptide to traverse the outer membrane and access the periplasmic space.[9]

Stage 2: Disruption of the Inner Membrane

Once in the periplasm, CATH-2 rapidly targets the inner cytoplasmic membrane, which is the primary site of its lethal action.

  • Membrane Permeabilization: CATH-2's amphipathic α-helical structure allows it to insert into the phospholipid bilayer of the inner membrane. This insertion disrupts the membrane's barrier function, leading to the formation of pores or channels.[7] This permeabilization is evidenced by the influx of molecules like propidium (B1200493) iodide into the cytoplasm.[7]

  • Depolarization and Leakage: The disruption of the inner membrane leads to a rapid depolarization of the membrane potential, which is vital for cellular processes such as ATP synthesis. The formation of pores also causes the leakage of essential intracellular components, including ions and metabolites, ultimately leading to metabolic arrest and cell death.[12]

Stage 3: Intracellular Effects and Cell Lysis

At sufficient concentrations (at or above the Minimal Inhibitory Concentration - MIC), the extensive damage to both the outer and inner membranes results in complete cell lysis.[7] Transmission electron microscopy studies have revealed significant morphological changes in E. coli treated with CATH-2, including wrinkled membranes at sub-MIC levels and complete membrane breakage and cell lysis at MIC values.[7] While the primary mechanism of CATH-2 is membrane disruption, some studies suggest that at sub-lethal concentrations, the peptide can translocate into the cytoplasm without causing immediate lysis and may interact with intracellular targets.[7]

Quantitative Data Summary

The following tables summarize the quantitative data related to the antimicrobial activity of CATH-2 against Gram-negative bacteria, primarily Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of CATH-2 against E. coli

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
E. coli (ATCC standard strain)2 - 82 - 8[12]
Multidrug-resistant E. coli (clinical isolates)2 - 82 - 8[12]
E. coli O78~5 µM (~15 µg/mL)Not Reported[13]

Table 2: Time-Kill Kinetics of CATH-2 against Gram-Negative Bacteria

Bacterial StrainCATH-2 ConcentrationTime to Achieve >99.9% KillingReference
E. coliMIC< 5 minutes[7]
Multidrug-resistant E. coli8 µg/mL< 240 minutes[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of CATH-2.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a peptide to disrupt the outer membrane, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and fluoresce in the hydrophobic environment of the membrane.

Materials:

  • Mid-logarithmic phase culture of Gram-negative bacteria (e.g., E. coli)

  • 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • CATH-2 peptide solution at various concentrations

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the bacterial pellet in HEPES buffer to an OD₆₀₀ of approximately 0.5.

  • Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate for 30 minutes at room temperature in the dark.

  • Add varying concentrations of CATH-2 to the bacterial suspension.

  • Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates outer membrane permeabilization.[6][14][15]

Inner Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay determines the integrity of the inner bacterial membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids.

Materials:

  • Mid-logarithmic phase culture of Gram-negative bacteria

  • Phosphate-buffered saline (PBS) or HEPES buffer

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • CATH-2 peptide solution at various concentrations

  • Fluorometer, flow cytometer, or fluorescence microscope (Excitation: ~535 nm, Emission: ~617 nm)

Procedure:

  • Harvest and wash bacterial cells as described for the NPN assay.

  • Resuspend cells in buffer to a desired density.

  • Add PI to the cell suspension at a final concentration of 1-10 µg/mL.

  • Add different concentrations of CATH-2 to the suspension.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence. A significant increase in fluorescence indicates inner membrane damage.[14][16]

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM is used to visualize the ultrastructural changes in bacteria upon treatment with CATH-2.

Materials:

  • Mid-logarithmic phase bacterial culture

  • CATH-2 solution (at sub-MIC, MIC, and supra-MIC concentrations)

  • Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide)

  • Ethanol (B145695) series for dehydration (e.g., 30%, 50%, 70%, 95%, 100%)

  • Resin for embedding (e.g., Epon)

  • Uranyl acetate (B1210297) and lead citrate (B86180) for staining

  • Transmission Electron Microscope

Procedure:

  • Incubate bacteria with CATH-2 at desired concentrations for a short period (e.g., 1-5 minutes).[7]

  • Harvest the cells by centrifugation and wash with buffer.

  • Fix the cells with glutaraldehyde overnight at 4°C.

  • Post-fix with osmium tetroxide for 1-2 hours.

  • Dehydrate the samples through a graded ethanol series.

  • Infiltrate with resin and embed the samples.

  • Prepare ultrathin sections (70-90 nm) using an ultramicrotome.

  • Stain the sections with uranyl acetate and lead citrate.

  • Visualize the samples under a TEM to observe morphological changes.[5][10]

LPS Neutralization Assay

This assay assesses the ability of CATH-2 to inhibit the inflammatory response induced by LPS in immune cells, such as macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPS from E. coli

  • CATH-2 peptide solution

  • Nitric oxide (NO) detection kit (Griess reagent) or ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate LPS with varying concentrations of CATH-2 for 30 minutes at 37°C.

  • Add the LPS/CATH-2 mixtures to the macrophage-containing wells.

  • Incubate for a specified period (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Measure the levels of NO using the Griess assay or cytokine concentrations using ELISA. A reduction in NO or cytokine production indicates LPS neutralization.[4][17]

Visualizations

The following diagrams illustrate the mechanism of action of CATH-2 and a typical experimental workflow.

CATH2_Mechanism cluster_bacteria Gram-Negative Bacterium outer_membrane Outer Membrane (LPS) periplasm Periplasm outer_membrane->periplasm 2. Outer membrane permeabilization inner_membrane Inner Membrane periplasm->inner_membrane 3. Interaction with inner membrane cytoplasm Cytoplasm inner_membrane->cytoplasm 4. Pore formation & membrane disruption lysis Cell Lysis cytoplasm->lysis 5. Leakage of contents & Cell Death CATH2 CATH-2 Peptide CATH2->outer_membrane 1. Electrostatic attraction & LPS binding

Caption: The multi-step mechanism of CATH-2 against Gram-negative bacteria.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Membrane Permeabilization Assays cluster_vis Visualization cluster_immuno Immunomodulation bacterial_culture 1. Grow Gram-negative bacteria to mid-log phase outer_membrane_assay 3a. NPN Uptake Assay (Outer Membrane) bacterial_culture->outer_membrane_assay inner_membrane_assay 3b. Propidium Iodide Uptake Assay (Inner Membrane) bacterial_culture->inner_membrane_assay tem 4. Transmission Electron Microscopy (TEM) bacterial_culture->tem peptide_prep 2. Prepare CATH-2 solutions peptide_prep->outer_membrane_assay peptide_prep->inner_membrane_assay peptide_prep->tem lps_assay 5. LPS Neutralization Assay peptide_prep->lps_assay data_analysis 6. Data Analysis & Interpretation outer_membrane_assay->data_analysis Fluorescence increase inner_membrane_assay->data_analysis Fluorescence increase tem->data_analysis Morphological changes lps_assay->data_analysis Reduced inflammation

Caption: Workflow for investigating CATH-2's mechanism of action.

Conclusion

The chicken cathelicidin-2 employs a rapid and robust "carpet" and "pore-forming" mechanism to kill Gram-negative bacteria, primarily by targeting and disrupting their cellular membranes. Its strong affinity for LPS not only facilitates its entry into the bacterial cell but also provides a crucial immunomodulatory function by neutralizing this potent endotoxin. The multifaceted nature of its attack, targeting the fundamental barrier of the bacterial cell, makes the development of resistance less likely compared to antibiotics with specific intracellular targets. A thorough understanding of the molecular details of CATH-2's mechanism of action, as outlined in this guide, is paramount for the rational design and development of novel peptide-based therapeutics to combat the growing threat of antibiotic-resistant Gram-negative infections. Further research into potential intracellular targets and the optimization of its therapeutic index will pave the way for its clinical application.

References

The Antimicrobial Power of Chicken Cathelicidin-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chicken cathelicidin-2 (CATH-2) is a potent, naturally occurring antimicrobial peptide (AMP) with a broad spectrum of activity against a range of pathogens, including antibiotic-resistant bacteria and fungi. As a key component of the avian innate immune system, CATH-2 presents a promising template for the development of novel anti-infective and immunomodulatory therapeutics. This guide provides an in-depth overview of its antimicrobial properties, mechanisms of action, and the experimental methodologies used for its characterization.

Antimicrobial Spectrum of Chicken Cathelicidin-2

Chicken cathelicidin-2 exhibits robust activity against a diverse array of microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe. The following table summarizes the reported MIC values for CATH-2 and its derivatives against various bacterial and fungal species.

MicroorganismStrainPeptideMIC (µg/mL)Reference
Escherichia coliMultidrug-Resistant (MDR) Strain E9C2-1 (CATH-2 derived)0.5[1]
Escherichia coliMDR StrainsC2-1 (CATH-2 derived)0.5 - 16[1]
Escherichia coliATCC Standard & MDR StrainsC2-2 (CATH-2 derived)2 - 8[1][2][3]
Candida albicansATCC 10231CATH-2Kills within 5 min[4]

Note: The antimicrobial activity of cathelicidins can be influenced by experimental conditions such as salt concentration.[5]

Mechanism of Action

The primary antimicrobial mechanism of chicken cathelicidin-2 involves the direct disruption of microbial cell membranes. As a cationic peptide, CATH-2 electrostatically interacts with the negatively charged components of bacterial and fungal cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria, lipoteichoic acid (LTA) in Gram-positive bacteria, and phospholipids (B1166683) in fungal membranes.[5][6] This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[4]

Beyond direct killing, CATH-2 also possesses significant immunomodulatory functions. It can modulate inflammatory responses by neutralizing endotoxins like LPS and LTA and influencing various signaling pathways within host immune cells.[6][7][8]

Key Signaling Pathways Modulated by CATH-2

Chicken cathelicidin-2 exerts its immunomodulatory effects by influencing key inflammatory signaling cascades. Notably, it has been shown to attenuate the inflammatory response induced by pathogens such as Avian Pathogenic E. coli (APEC) through the inhibition of the NF-κB, NLRP3 inflammasome, and MAPK signaling pathways.[7]

G Anti-inflammatory Signaling Pathway of Chicken Cathelicidin-2 cluster_pathogen Pathogen Interaction cluster_cell Macrophage APEC Avian Pathogenic E. coli (APEC) TLRs Toll-like Receptors (TLRs) APEC->TLRs activates NLRP3 NLRP3 Inflammasome APEC->NLRP3 activates NFkB NF-κB Pathway TLRs->NFkB activates MAPK MAPK Pathway TLRs->MAPK activates NFkB->NLRP3 primes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) NLRP3->Pro_inflammatory_Cytokines leads to production of CATH2 Chicken Cathelicidin-2 CATH2->NFkB inhibits CATH2->MAPK inhibits CATH2->NLRP3 inhibits

Caption: CATH-2's anti-inflammatory mechanism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of chicken cathelicidin-2 is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Chicken cathelicidin-2 peptide (lyophilized)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial or fungal isolates

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Peptide Preparation: Reconstitute the lyophilized CATH-2 peptide in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.

  • Inoculum Preparation: Culture the microbial strain overnight on an appropriate agar (B569324) medium. Suspend a few colonies in sterile MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Serial Dilution: Perform a two-fold serial dilution of the CATH-2 stock solution in MHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum in MHB without any peptide.

    • Negative Control: Wells containing MHB only.

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of CATH-2 that completely inhibits the visible growth of the microorganism.

G Workflow for MIC Determination Start Start Peptide_Prep Prepare CATH-2 Stock Solution Start->Peptide_Prep Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Start->Inoculum_Prep Serial_Dilution Perform 2-fold Serial Dilution of CATH-2 in 96-well plate Peptide_Prep->Serial_Dilution Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation MIC_Reading Read MIC (lowest concentration with no visible growth) Incubation->MIC_Reading End End MIC_Reading->End

Caption: MIC determination workflow.

Time-Kill Kinetic Assays

Time-kill assays are performed to assess the bactericidal or fungicidal activity of CATH-2 over time.

Procedure:

  • Prepare a microbial suspension in MHB as described for the MIC assay.

  • Add CATH-2 at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. A no-peptide control is also included.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar medium.

  • Incubate the plates overnight and count the number of colony-forming units (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics.

Conclusion

Chicken cathelicidin-2 is a multifaceted host defense peptide with potent antimicrobial and immunomodulatory properties. Its broad spectrum of activity, coupled with its ability to modulate the host immune response, makes it an attractive candidate for the development of novel therapeutics to combat infectious diseases, particularly those caused by drug-resistant pathogens. Further research into its structure-activity relationships and in vivo efficacy will be crucial in translating its therapeutic potential into clinical applications.

References

The Evolutionary Dynamics of Avian Cathelicidin Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the evolution of cathelicidin (B612621) genes in avian species. Cathelicidins are a crucial component of the innate immune system, acting as antimicrobial peptides (AMPs) with a broad range of activity against pathogens. Understanding their evolutionary trajectory in birds offers insights into host-pathogen co-evolution and provides a valuable resource for the development of novel antimicrobial agents.

Genomic Organization and Gene Family Structure

Avian cathelicidin genes are typically found in a single gene cluster, a result of gene duplication and diversification events.[1] In the chicken, for example, four cathelicidin genes (CATHL1, CATHL2, CATHL3, and CATHB1) are located in close proximity on chromosome 2.[1][2] These genes share a conserved structure, generally consisting of four exons that encode a prepropeptide. This precursor protein is comprised of a signal peptide, a conserved cathelin-like domain, and a highly variable mature peptide domain which confers the antimicrobial activity.[3]

Phylogenetic analyses have revealed that avian cathelicidins cluster into three primary subfamilies: CATHL1/3, CATHL2, and CATHB1.[3][4][5] This distinct clustering suggests that the divergence of these subfamilies predates the radiation of many modern avian species.[5] The evolution of these genes is characterized by species-specific gene duplication and loss, leading to variations in the number of cathelicidin genes across different bird lineages.[3][6][7]

Quantitative Data on Avian Cathelicidin Genes

The number of cathelicidin genes varies among different avian species, reflecting a dynamic evolutionary history. The following table summarizes the identified cathelicidin genes in a selection of avian species based on genomic analyses.

Avian SpeciesCommon NameNumber of Identified Cathelicidin GenesCathelicidin Subfamilies PresentReference
Gallus gallusChicken4 (CATHL1, CATHL2, CATHL3, CATHB1)CATHL1/3, CATHL2, CATHB1[2][3]
Columba liviaPigeon2 (Cl-CATH2, Cl-CATH3)CATHL2, CATHL1/3[8]
Various53 Avian Species Survey44 genes in 21 speciesCATHL1/3, CATHL2, CATHB1[2]

Evolutionary Pressures and Diversification

The evolution of avian cathelicidin genes is shaped by a balance of negative (purifying) and positive (diversifying) selection.[6][7] Negative selection is predominant in the conserved signal peptide and cathelin-like domains, indicating the functional importance of these regions in protein processing and trafficking.[3][6]

Conversely, episodic positive selection has been identified at specific codon sites, particularly in the mature peptide domain.[8] This diversifying selection is likely driven by the constant arms race with rapidly evolving pathogens, leading to the emergence of novel peptide sequences with enhanced or altered antimicrobial activities.[3] Interestingly, some studies suggest a co-evolution between the pro-piece and the mature peptide, where the negative charge of the pro-piece may neutralize the cationicity of the mature peptide before secretion.[3][6][7]

Experimental Protocols

Gene Identification and Sequence Analysis

Objective: To identify and characterize cathelicidin genes from avian genomic data.

Methodology:

  • Database Mining: Putative cathelicidin gene sequences are identified from avian whole-genome sequence databases using BLAST (Basic Local Alignment Search Tool) with known avian cathelicidin sequences as queries.

  • Gene Prediction: Gene prediction software (e.g., FGENESH) is used to predict the exon-intron structure of candidate genes.

  • Sequence Alignment: The predicted amino acid sequences are aligned using tools like ClustalW to assess sequence similarity and identify conserved domains (signal peptide, cathelin-like domain, mature peptide).[9]

  • Confirmation of Cathelicidin Identity: The presence of a conserved cathelin-like domain is a key feature for confirming the identity of a putative cathelicidin.

Phylogenetic Analysis

Objective: To determine the evolutionary relationships between avian cathelicidin genes.

Methodology:

  • Sequence Alignment: Full-length amino acid or nucleotide sequences of cathelicidin genes from various avian species are aligned.

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed using methods such as the Neighbor-Joining (NJ) method, Maximum Likelihood (ML), or Bayesian inference. The reliability of the tree topology is assessed using bootstrap analysis (e.g., 1000 replicates).[5]

  • Interpretation: The resulting phylogenetic tree illustrates the evolutionary divergence and clustering of cathelicidin gene subfamilies.

Analysis of Selective Pressures

Objective: To identify the selective forces acting on different domains of avian cathelicidin genes.

Methodology:

  • Calculation of dN/dS Ratios (Ka/Ks): The ratio of non-synonymous (dN) to synonymous (dS) substitution rates is calculated for different regions of the aligned cathelicidin gene sequences.

  • Interpretation of dN/dS Ratios:

    • dN/dS > 1 indicates positive (diversifying) selection.

    • dN/dS < 1 indicates negative (purifying) selection.

    • dN/dS = 1 suggests neutral evolution.

  • Codon-Based Models: More sophisticated codon-based models of evolution (e.g., using PAML software) can be employed to detect positive selection at specific codon sites.

Signaling Pathways and Regulation

The expression of avian cathelicidins is regulated by various immune signaling pathways, often triggered by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD-2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB AP1 AP-1 MAPK->AP1 NFkB_p65_p50 NF-κB (p65/p50) NFkB->NFkB_p65_p50 Cathelicidin_Gene Cathelicidin Gene AP1->Cathelicidin_Gene NFkB_p65_p50->Cathelicidin_Gene Cathelicidin_mRNA Cathelicidin mRNA Cathelicidin_Gene->Cathelicidin_mRNA

Caption: LPS-induced signaling pathway for cathelicidin gene expression.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the evolution of avian cathelicidin genes.

Experimental_Workflow cluster_datacollection Data Collection & Identification cluster_analysis Sequence & Phylogenetic Analysis cluster_functional Functional Characterization cluster_interpretation Interpretation & Conclusion genomic_data Avian Genomic Databases blast_search BLAST Search with Known Cathelicidins genomic_data->blast_search gene_prediction Gene Prediction & Annotation blast_search->gene_prediction sequence_alignment Multiple Sequence Alignment gene_prediction->sequence_alignment peptide_synthesis Peptide Synthesis gene_prediction->peptide_synthesis phylogenetic_tree Phylogenetic Tree Construction sequence_alignment->phylogenetic_tree selection_analysis dN/dS (Ka/Ks) Analysis sequence_alignment->selection_analysis evolutionary_history Infer Evolutionary History phylogenetic_tree->evolutionary_history selection_analysis->evolutionary_history antimicrobial_assays Antimicrobial Assays (MIC) peptide_synthesis->antimicrobial_assays immunomodulatory_assays Immunomodulatory Assays peptide_synthesis->immunomodulatory_assays structure_function Structure-Function Relationship antimicrobial_assays->structure_function immunomodulatory_assays->structure_function drug_development Drug Development Implications evolutionary_history->drug_development structure_function->drug_development

Caption: Experimental workflow for avian cathelicidin evolution studies.

Conclusion and Future Directions

The study of avian cathelicidin gene evolution reveals a dynamic interplay between gene duplication, diversification, and selective pressures. This has resulted in a diverse arsenal (B13267) of antimicrobial peptides across different bird species. For researchers and drug development professionals, this diversity represents a rich and largely untapped resource for the discovery of novel antimicrobial agents. Future research should focus on the functional characterization of a wider range of avian cathelicidins and the elucidation of their precise mechanisms of action. Such efforts will not only deepen our understanding of avian immunology but also pave the way for the development of new therapeutics to combat infectious diseases in both veterinary and human medicine.

References

Tissue Expression Profile of Cathelicidin-2 in Chickens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tissue expression profile of chicken cathelicidin-2 (CATH-2), a key antimicrobial peptide in the avian innate immune system. Understanding the distribution and expression levels of CATH-2 in various tissues is crucial for developing novel therapeutics and immunomodulatory agents for poultry health.

Quantitative Expression of Chicken Cathelicidin-2 (CATH-2)

Chicken cathelicidin-2, also known as fowlicidin-2, is widely expressed across a range of tissues, with notable concentrations in immune and mucosal sites.[1][2][3] The expression of CATH-2, along with other fowlicidins (1 and 3), is particularly high in the bone marrow and lungs.[1][2][3] The following table summarizes the relative mRNA expression levels of cathelicidins, including CATH-2, in various tissues of 28-day-old broiler chickens, as determined by real-time PCR. The expression levels are shown relative to the esophagus.

TissueRelative mRNA Expression Level (Fold change relative to Esophagus)
Immune Organs
Bone Marrow~1800
Lung~1200
Cecal Tonsil~400
Spleen~300
Bursa of Fabricius~200
Thymus~100
Gastrointestinal Tract
Cecum~300
Ileum~200
Jejunum~150
Duodenum~100
Proventriculus~80
Gizzard~50
Colon~50
Crop~20
Other Tissues
Trachea~400
Kidney~150
Liver~80
Heart~50
Brain~20
Skin~10
Testis~10
Ovary~5
Breast MuscleNegligible

Note: This data is synthesized from studies on fowlicidins 1-3, which exhibit similar expression patterns.[1][2][3] The values are approximate and intended for comparative purposes.

The expression of CATH-2 is also subject to developmental regulation. For instance, in the bursa of Fabricius, the expression of all four cathelicidins peaks around day 4 after hatching and then gradually declines.[1][2][3] Conversely, in the cecal tonsil and lung, the expression of fowlicidins 1-3 shows an age-dependent increase.[1][2][3]

Experimental Protocols

The following sections detail the standard methodologies employed for determining the tissue expression profile of chicken CATH-2.

Tissue Sampling and Preparation
  • Animal Model : Day-old male and female Cornish Rock broiler chickens are commonly used.[1]

  • Housing : Chickens are reared under standard care in a laboratory animal resource facility.[1]

  • Tissue Collection : Tissues are collected from chickens at various ages (e.g., 2, 4, 7, 14, and 28 days).[1] A comprehensive range of tissues is harvested, including:

    • Gastrointestinal Tract : Crop, esophagus, proventriculus, gizzard, duodenum, jejunum, ileum, cecal tonsil, cecum, colon.[1]

    • Respiratory and Immune Organs : Lung, trachea, heart, liver, spleen, thymus, kidney, bursa of Fabricius.[1]

    • Other Tissues : Skin, breast muscle, brain, testis, ovary.[1]

  • Sample Preservation : All collected tissues are immediately snap-frozen in liquid nitrogen and stored at -80°C until further processing.[1]

RNA Extraction and cDNA Synthesis
  • RNA Isolation : Total RNA is extracted from the frozen tissues using a commercial kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions.[4]

  • RNA Quantification and Quality Control : The concentration and purity of the extracted RNA are determined using a spectrophotometer. The integrity of the RNA can be assessed by gel electrophoresis.

  • cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the total RNA (e.g., 2 µg) using a reverse transcriptase enzyme, such as SuperScript® III First-Strand Synthesis System (Invitrogen), according to the manufacturer's protocol.[4]

Quantitative Real-Time PCR (qPCR)
  • Primer Design : Gene-specific primers for chicken CATH-2 and a reference gene (e.g., GAPDH) are designed.

  • qPCR Reaction : The relative abundance of CATH-2 mRNA is assessed by real-time PCR using a thermal cycler (e.g., LightCycler 480, Bio-Rad) and a SYBR Green-based master mix.[4]

  • Thermal Cycling Conditions : A typical thermal cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis : The relative expression of the CATH-2 gene is calculated using the comparative threshold cycle (ΔΔCt) method, with the expression levels normalized to the reference gene. The results are often expressed as a fold change relative to a calibrator tissue (e.g., esophagus).[5]

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for determining the tissue expression profile of chicken CATH-2.

Experimental_Workflow cluster_tissue Tissue Collection cluster_rna RNA Processing cluster_qpcr Gene Expression Analysis Tissue_Collection Tissue Collection from Chickens Snap_Freezing Snap Freezing in Liquid Nitrogen Tissue_Collection->Snap_Freezing Storage Storage at -80°C Snap_Freezing->Storage RNA_Extraction Total RNA Extraction Storage->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis

Experimental workflow for CATH-2 tissue expression analysis.
CATH-2 Signaling in Immune Modulation

Chicken CATH-2 is not only an antimicrobial peptide but also a potent immunomodulator. It can influence cellular signaling pathways to regulate the immune response. For example, CATH-2 can modulate the response of macrophages to lipopolysaccharide (LPS).

Signaling_Pathway cluster_lps LPS Recognition cluster_cath2 CATH-2 Interaction cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4/MD-2 Complex LPS->TLR4 Binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB CATH2 Chicken CATH-2 CATH2->TLR4 Inhibits Binding CATH2->MAPK Inhibits CATH2->NFkB Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines

Inhibitory effect of CATH-2 on LPS-induced inflammation.

This guide provides a foundational understanding of the tissue expression and analysis of chicken cathelicidin-2. This information is vital for the ongoing research and development of novel strategies to enhance poultry health and disease resistance.

References

Unveiling the Arsenal: A Technical Guide to the Molecular Characteristics of Chicken Cathelicidins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the four identified chicken cathelicidins: CATH-1, CATH-2, CATH-3, and CATH-B1. These host defense peptides represent a promising area of research for the development of novel antimicrobial and immunomodulatory agents. This document details their molecular attributes, antimicrobial efficacy, and the signaling pathways they modulate, offering a foundational resource for professionals in the field.

Physicochemical Properties of Chicken Cathelicidins

The four chicken cathelicidins exhibit distinct physicochemical properties, which are crucial for their biological function. These peptides are all cationic and possess an alpha-helical secondary structure, common features of many antimicrobial peptides. The following table summarizes their key molecular characteristics.

PropertyCATH-1 (Fowlicidin-1)CATH-2 (CMAP27)CATH-3 (Fowlicidin-3)CATH-B1
Precursor Amino Acids 148154151Not specified
Mature Peptide Amino Acids 272627Not specified
Mature Peptide Sequence RFGRFLRKIRRFRPKVTITIQGSARF-NH2RFGRFLRKIRRFRPKVTITIQGSARFNot specifiedNot specified
Molecular Weight (Da) 3206.9Not specifiedNot specifiedNot specified
Net Charge +11Not specifiedNot specifiedNot specified

Gene Structure and Expression

The genes encoding the four chicken cathelicidins are clustered on chromosome 2p within a 7.5-kb region.[1][2][3] Each gene typically follows the mammalian cathelicidin (B612621) gene structure, consisting of four exons and three introns.[1][3][4]

  • Exon 1: Encodes the signal peptide.[3]

  • Exons 2 and 3: Encode the conserved cathelin-like domain.[3]

  • Exon 4: Encodes the variable mature antimicrobial peptide.[3]

Expression of chicken cathelicidins is observed in a wide range of tissues, indicating their integral role in the innate immune system. They are abundantly expressed in the gastrointestinal, respiratory, and urogenital tracts, as well as in primary and secondary immune organs.[2] Specifically, high expression levels of CATH-1, -2, and -3 are found in the bone marrow, bursa of Fabricius, and cecal tonsils.[5] The expression of these peptides is also developmentally regulated, with varying levels observed at different ages post-hatching.[5]

Antimicrobial Activity

Chicken cathelicidins demonstrate potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][6] Their salt-independent activity makes them particularly effective in various physiological environments.[1][7] The following table presents the minimum inhibitory concentrations (MICs) of CATH-1, -2, and -3 against a selection of bacterial pathogens.

OrganismCATH-1 (µM)CATH-2 (µM)CATH-3 (µM)
Escherichia coli0.4 - 2.50.4 - 2.50.4 - 2.5
Staphylococcus aureus0.4 - 2.50.4 - 2.50.4 - 2.5
Pseudomonas aeruginosa0.6 - 1.251.251.25 - 2.5
Klebsiella pneumoniae1.25 - 2.51.25 - 2.51.25 - 5

Note: The MIC values are presented as a range based on available literature. Specific values can vary depending on the bacterial strain and experimental conditions.

Immunomodulatory Functions and Signaling Pathways

Beyond their direct antimicrobial effects, chicken cathelicidins are potent immunomodulators. They can influence inflammatory responses by modulating the production of cytokines and chemokines.[8][9] A key mechanism of action for CATH-2 involves the activation of the NLRP3 inflammasome in macrophages.[5][10][11][12]

CATH-2 and NLRP3 Inflammasome Activation

Chicken CATH-2 acts as a second signal for the activation of the NLRP3 inflammasome in lipopolysaccharide (LPS)-primed macrophages.[5][10][12] This activation is mediated by K+ efflux and is dependent on NEK7 and cathepsin B.[5][10] The activation cascade leads to the secretion of pro-inflammatory cytokines IL-1β and IL-1α.[5][10][11]

NLRP3_Activation_by_CATH2 cluster_extracellular Extracellular cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 CATH2 CATH-2 K_efflux K+ Efflux CATH2->K_efflux Signal 2 NFkB NF-κB Activation TLR4->NFkB pro_IL1b Pro-IL-1β (inactive) NFkB->pro_IL1b Transcription IL1b IL-1β (active) pro_IL1b->IL1b NLRP3 NLRP3 K_efflux->NLRP3 NEK7 NEK7 NEK7->NLRP3 CathepsinB Cathepsin B CathepsinB->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 Pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Casp1->pro_IL1b Cleavage Inflammasome->Casp1 Cleavage Secretion Secretion IL1b->Secretion

CATH-2 induced NLRP3 inflammasome activation pathway.
Anti-inflammatory Activity of CATH-2

In the context of bacterial infection, such as with Avian Pathogenic E. coli (APEC), CATH-2 can exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways, ultimately leading to a reduction in pro-inflammatory cytokine production.[12]

CATH2_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage APEC APEC TLR TLR APEC->TLR CATH2 CATH-2 NFkB_MAPK NF-κB and MAPK Signaling CATH2->NFkB_MAPK Inhibition TLR->NFkB_MAPK Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) NFkB_MAPK->Cytokines Production Peptide_Synthesis_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing Amino_Acid_Coupling->Washing Repeat 5. Repeat Steps 2-4 Washing->Repeat Repeat->Fmoc_Deprotection Cleavage 6. Cleavage from Resin Repeat->Cleavage Purification 7. Purification (HPLC) Cleavage->Purification Verification 8. Mass Spectrometry Verification Purification->Verification MIC_Assay_Workflow Peptide_Dilution 1. Serial Dilution of Peptide in 96-well plate Inoculation 3. Inoculation of Wells Peptide_Dilution->Inoculation Bacterial_Inoculum 2. Preparation of Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation 4. Incubation (e.g., 37°C for 18-24h) Inoculation->Incubation Read_Results 5. Read Results (Visual or Spectrophotometric) Incubation->Read_Results Determine_MIC 6. Determine MIC Read_Results->Determine_MIC

References

The Pivotal Role of Cathelicidin-2 (CATH-2) in the Chicken's Innate Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chicken cathelicidin-2 (CATH-2), a host defense peptide predominantly found in heterophils, represents a cornerstone of the avian innate immune system. This technical guide provides an in-depth examination of the multifaceted roles of CATH-2, encompassing its direct antimicrobial activities and its complex immunomodulatory functions. We will explore the molecular mechanisms by which CATH-2 combats a wide array of pathogens and modulates the host's inflammatory response, particularly through its interactions with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This document details the signaling pathways influenced by CATH-2, including the NF-κB, MAPK, and NLRP3 inflammasome pathways, and presents key quantitative data on its efficacy. Furthermore, this guide furnishes detailed experimental protocols for the study of CATH-2, offering a valuable resource for researchers in immunology and professionals in drug development seeking to leverage the therapeutic potential of this potent antimicrobial peptide.

Introduction

The innate immune system of chickens, serving as the first line of defense against invading pathogens, relies on a sophisticated arsenal (B13267) of antimicrobial peptides (AMPs). Among these, cathelicidins are a critical family of host defense peptides (HDPs) characterized by a conserved cathelin domain and a structurally diverse mature peptide. In chickens (Gallus gallus), four cathelicidins have been identified: CATH-1, -2, -3, and -B1. CATH-2, a highly cationic peptide, is of particular interest due to its potent, broad-spectrum antimicrobial activity and its significant immunomodulatory capabilities.[1][2] It is primarily expressed in heterophils, the avian equivalent of neutrophils, and is released at sites of infection to orchestrate a robust immune response.[3]

This guide will provide a comprehensive overview of the current scientific understanding of CATH-2, with a focus on its dual functions as a direct antimicrobial agent and a modulator of innate immunity. We will delve into its mechanisms of action, its influence on cellular signaling cascades, and its potential as a template for the development of novel anti-infective and anti-inflammatory therapeutics for both veterinary and human applications.

Antimicrobial Activity of CATH-2

CATH-2 exhibits potent antimicrobial activity against a wide range of microorganisms, including Gram-negative and Gram-positive bacteria, fungi, and some viruses.[1][4] Its primary mechanism of action involves the disruption of microbial cell membranes, a process driven by its cationic and amphipathic properties. This allows CATH-2 to electrostatically interact with and insert into the negatively charged microbial membranes, leading to pore formation, membrane depolarization, and ultimately, cell death. A key advantage of this mechanism is the low probability of microbial resistance development compared to conventional antibiotics that target specific metabolic pathways.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of CATH-2 and its derivatives is typically quantified by determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The Minimal Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Peptide/AnalogTarget MicroorganismMIC (μg/mL)MBC (μg/mL)Reference
CATH-2 Avian pathogenic E. coli O785-20 µMNot Reported[1]
C2-2 (CATH-2 derivative) Multidrug-resistant E. coli (ATCC standard strain)2-82-8[5][6]
C2-2 (CATH-2 derivative) Multidrug-resistant E. coli (veterinary clinical isolates)2-82-8[5][6]
C2-1 (CATH-2 derivative) Multidrug-resistant E. coli (E9 strain)0.5Not Reported[5]
CATH-2 (1-15) Multidrug-resistant E. coliHigher than derivativesNot Reported[5]

Immunomodulatory Functions of CATH-2

Beyond its direct antimicrobial effects, CATH-2 is a potent modulator of the chicken's innate immune response. It can influence the behavior of various immune cells, particularly macrophages, and orchestrate the inflammatory response to infection.

Chemokine Induction

CATH-2 can selectively induce the transcription of chemokines in chicken macrophages, such as the HD11 cell line.[1][7] This chemoattraction is crucial for recruiting other immune cells to the site of infection, thereby amplifying the immune response.

  • CXCLi2/IL-8: A potent chemoattractant for heterophils.

  • MCP-3: A monocyte chemoattractant protein.

  • CCLi4/RANTES: A chemokine that attracts T-cells, eosinophils, and basophils.

Notably, CATH-2 induces these chemokines without significantly upregulating the pro-inflammatory cytokine IL-1β in the absence of a secondary stimulus.[1][7]

Anti-inflammatory Properties and LPS Neutralization

A critical function of CATH-2 is its ability to bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation.[1][8] This interaction prevents LPS from binding to its receptor, Toll-like receptor 4 (TLR4), on the surface of immune cells, thereby dampening the subsequent inflammatory cascade.[8]

CATH-2 has been shown to inhibit the LPS-induced production of several pro-inflammatory mediators in chicken macrophages:

  • Interleukin-1β (IL-1β): A key pyrogenic cytokine.[1]

  • Nitric Oxide (NO): A signaling molecule that can be cytotoxic at high concentrations.[1][9]

This dual ability to both kill bacteria and neutralize their inflammatory components makes CATH-2 a highly efficient molecule in the host's defense against Gram-negative infections.

Modulation of Antigen Presentation

CATH-2 can enhance the antigen-presenting capabilities of chicken monocytes and macrophages.[10][11] It has been observed to increase the expression of:

  • Mannose Receptor C-type 1 (MRC1): A receptor involved in the recognition and phagocytosis of pathogens.[10][11]

  • MHC-II: Molecules essential for presenting processed antigens to T-helper cells, thus bridging the innate and adaptive immune responses.[10][11]

Signaling Pathways Modulated by CATH-2

CATH-2 exerts its immunomodulatory effects by influencing several key intracellular signaling pathways.

NF-κB and MAPK Pathways

During bacterial infections, such as with Avian Pathogenic E. coli (APEC), CATH-2 has been shown to attenuate the inflammatory response by inhibiting the activation of the NF-κB and MAPK signaling pathways in macrophages.[12][13] These pathways are central to the expression of many pro-inflammatory genes. By suppressing their activation, CATH-2 effectively reduces the production of inflammatory cytokines like IL-1β and IL-6.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 Binds CATH2 CATH-2 CATH2->LPS Neutralizes TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_p MAPK (p38, JNK, ERK) TRAF6->MAPK_p IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates AP1 AP-1 MAPK_p->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Cytokines Pro-inflammatory Cytokine Genes (IL-1β, IL-6, TNF-α) NFkB_n->Cytokines Induces Transcription AP1_n->Cytokines Induces Transcription

CATH-2 Inhibition of LPS-induced NF-κB and MAPK Signaling
NLRP3 Inflammasome Pathway

The role of CATH-2 in modulating the NLRP3 inflammasome is complex and appears to be context-dependent. The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.

In LPS-primed macrophages, CATH-2 can act as a second signal to promote NLRP3 inflammasome activation, leading to IL-1β maturation and secretion.[14] This process is dependent on potassium efflux and involves NEK7 and cathepsin B.[14] Conversely, in the context of an active APEC infection, CATH-2 has been shown to inhibit APEC-induced NLRP3 inflammasome activation, thereby reducing IL-1β production.[12][13] This inhibitory effect is linked to CATH-2's ability to disrupt lysosomal function.[12][13]

G cluster_cytoplasm Cytoplasm APEC APEC NLRP3 NLRP3 APEC->NLRP3 Activates CATH2 CATH-2 Lysosome Lysosome CATH2->Lysosome Disrupts function ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β ProIL1b->IL1b Secretion Secretion IL1b->Secretion Lysosome->NLRP3 Inhibits activation

CATH-2 Inhibition of APEC-induced NLRP3 Inflammasome Activation

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of CATH-2.

Cell Culture: Chicken Macrophage-like Cell Line (HD11)
  • Cell Line: HD11 (ATCC® CRL-2111™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37-41°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Aspirate the old medium.

    • Wash the cell monolayer with PBS (without Ca2+ and Mg2+).

    • Add Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium and gently pipette to create a single-cell suspension.

    • Seed new culture flasks at the desired density.

    • Renew the culture medium every 2-3 days.

Antimicrobial Activity Assay (MIC Determination)

This protocol is based on the broth microdilution method.

  • Bacterial Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Preparation: Dissolve CATH-2 or its analogs in sterile, nuclease-free water or a suitable buffer (e.g., 0.01% acetic acid) to create a stock solution. Perform serial twofold dilutions of the peptide in MHB in a 96-well microtiter plate.

  • Incubation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

  • MBC Determination (Optional): Plate aliquots from the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest peptide concentration that results in no colony formation.

LPS Stimulation and Nitric Oxide (NO) Assay
  • Cell Seeding: Seed HD11 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of CATH-2 for a specified period (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 100 ng/mL) for 16-24 hours. Include appropriate controls (untreated cells, cells treated with LPS only, cells treated with CATH-2 only).

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
  • Cell Treatment and RNA Extraction: Treat HD11 cells as described in the LPS stimulation protocol. After the desired incubation time, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform qPCR using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the chicken cytokine genes of interest (e.g., IL-1β, IL-6, CXCLi2) and a housekeeping gene for normalization (e.g., β-actin, GAPDH).

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between different treatment groups.

G cluster_workflow Experimental Workflow: Cytokine Gene Expression Analysis A 1. Cell Culture (HD11 Macrophages) B 2. Treatment (CATH-2 +/- LPS) A->B C 3. RNA Extraction B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qPCR (SYBR Green) D->E F 6. Data Analysis (ΔΔCt Method) E->F

Workflow for qPCR Analysis of Cytokine Gene Expression

Conclusion and Future Directions

Chicken cathelicidin-2 is a vital component of the avian innate immune system, possessing a powerful combination of direct antimicrobial and immunomodulatory activities. Its ability to not only eliminate a broad range of pathogens but also to fine-tune the host's inflammatory response, particularly through the neutralization of LPS, highlights its significance in maintaining immune homeostasis. The elucidation of its influence on key signaling pathways, such as NF-κB, MAPK, and the NLRP3 inflammasome, provides a deeper understanding of its complex role in host defense.

For researchers and scientists, CATH-2 serves as an excellent model for studying the intricate interplay between antimicrobial peptides and the innate immune system. For drug development professionals, CATH-2 and its derivatives offer a promising blueprint for the design of novel therapeutics. These could potentially be used as alternatives to conventional antibiotics, adjuvants to enhance vaccine efficacy, or as anti-inflammatory agents to control excessive inflammation in various disease states.

Future research should focus on further dissecting the species-specific activities of CATH-2, exploring its potential in vivo efficacy in poultry disease models, and optimizing its structure to enhance its therapeutic index for potential cross-species applications, including in human medicine. The continued investigation of CATH-2 will undoubtedly pave the way for innovative strategies to combat infectious diseases and inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols: Recombinant Expression and Purification of Chicken Cathelicidin-2 (CATH-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicken cathelicidin-2 (CATH-2), also known as fowlicidin-2 (B1576592), is a member of the cathelicidin (B612621) family of antimicrobial peptides (AMPs), playing a crucial role in the innate immune system of chickens.[1][2][3] CATH-2 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, and possesses lipopolysaccharide (LPS) neutralizing capabilities.[1][2] These properties make it a promising candidate for the development of novel antimicrobial agents. This document provides detailed protocols for the recombinant expression of chicken CATH-2 in Escherichia coli and Pichia pastoris, followed by its purification and subsequent analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for the recombinant expression and purification of chicken CATH-2 from different expression systems.

Table 1: Recombinant Chicken CATH-2 Expression and Purification in E. coli

Expression SystemVectorFusion TagYieldPurityReference
E. coli BL21(DE3)pET-32a(+)Thioredoxin (Trx)~6.0 mg/L of culture>97%[1][2]

Table 2: Recombinant Chicken CATH-2 Expression and Purification in Pichia pastoris

Expression SystemVectorYieldPurityReference
Pichia pastoris X-33pPICZα-A85.6 mg/L of culture>95%[2][3]

Experimental Workflows

dot digraph "Recombinant_Chicken_CATH_2_Production_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Overall Workflow for Recombinant Chicken CATH-2 Production", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_gene_synthesis" { label="Gene Synthesis and Cloning"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_expression" { label="Recombinant Expression"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_purification" { label="Purification"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_ecoli_purification" { label="E. coli Purification Path"; style=filled; fillcolor="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_pastoris_purification" { label="P. pastoris Purification Path"; style=filled; fillcolor="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

S [label="Characterization\n(SDS-PAGE, Mass Spectrometry,\nActivity Assays)"];

E -> F; I -> J; K -> L [label="E. coli"]; K -> P [label="P. pastoris"]; O -> S; R -> S; } dot Caption: Overall workflow for recombinant chicken CATH-2 production.

Experimental Protocols

Protocol 1: Gene Synthesis and Cloning of Chicken CATH-2
  • Gene Design and Synthesis:

    • The DNA sequence encoding the mature chicken CATH-2 peptide should be designed with codon optimization for the chosen expression host (E. coli or P. pastoris) to enhance expression levels.[1][2]

    • Restriction sites compatible with the multiple cloning site (MCS) of the selected expression vector (e.g., pET-32a(+) for E. coli or pPICZα-A for P. pastoris) should be added to the 5' and 3' ends of the gene.

    • The optimized gene can be commercially synthesized.

  • Vector Preparation and Ligation:

    • Digest the expression vector and the synthesized CATH-2 gene with the corresponding restriction enzymes.

    • Purify the digested vector and insert using a gel extraction kit.

    • Ligate the digested insert into the prepared vector using T4 DNA ligase.

  • Transformation and Plasmid Verification:

    • Transform the ligation product into a competent cloning host strain of E. coli (e.g., DH5α).

    • Select for positive transformants on appropriate antibiotic-containing agar (B569324) plates.

    • Isolate plasmid DNA from several colonies and verify the correct insertion of the CATH-2 gene by restriction digestion and Sanger sequencing.

Protocol 2: Recombinant Expression in E. coli BL21(DE3)
  • Transformation:

    • Transform the verified pET-32a(+)-CATH-2 plasmid into competent E. coli BL21(DE3) cells.

    • Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for plasmid selection.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[1][2]

    • Continue to culture the cells for an additional 4-6 hours at 37°C.

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation at 6,000 rpm for 20 minutes at 4°C.[4]

    • Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 3: Purification of Chicken CATH-2 from E. coli Inclusion Bodies

dot digraph "Inclusion_Body_Purification_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Purification from Inclusion Bodies", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

A [label="Resuspend Cell Pellet", fillcolor="#F1F3F4"]; B [label="Cell Lysis\n(Sonication or French Press)", fillcolor="#F1F3F4"]; C [label="Centrifuge to Pellet\nInclusion Bodies", fillcolor="#F1F3F4"]; D [label="Wash Inclusion Bodies\n(e.g., with Triton X-100)", fillcolor="#F1F3F4"]; E [label="Solubilize Inclusion Bodies\n(e.g., 8M Urea or 6M Guanidine-HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Chemical Cleavage of Fusion Tag\n(70% Formic Acid with CNBr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Refolding (Optional, by Dilution)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Purification by RP-HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Lyophilization and Storage", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H -> I; } dot Caption: Workflow for the purification of chicken CATH-2 from inclusion bodies.

  • Inclusion Body Isolation and Washing:

    • Resuspend the cell pellet from 1 L of culture in 30-35 mL of a suitable buffer (e.g., PBST - Phosphate Buffered Saline with Tween-20).[4]

    • Lyse the cells by sonication or using a French press.[4]

    • Centrifuge the cell lysate at 15,000 rpm for 20 minutes at 4°C to pellet the inclusion bodies.[4]

    • Wash the inclusion body pellet with a buffer containing a mild detergent, such as 1-2% Triton X-100, to remove membrane proteins and other contaminants.[4] Repeat this wash step at least twice.

  • Solubilization and Chemical Cleavage:

    • To release the CATH-2 peptide from the thioredoxin fusion protein, dissolve the washed inclusion bodies in 70% formic acid containing cyanogen (B1215507) bromide (CNBr).[1][2] The CNBr will cleave at the methionine residue located between the fusion tag and the CATH-2 peptide.

    • Incubate the reaction in the dark, at room temperature, for 24 hours with gentle stirring.

    • Note: This is a hazardous procedure and must be performed in a chemical fume hood with appropriate personal protective equipment.

  • Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Following the cleavage reaction, dilute the sample with a suitable buffer and clarify by centrifugation.

    • Purify the CATH-2 peptide using a C18 reverse-phase HPLC column.[1][2]

    • Elute the peptide using a linear gradient of acetonitrile (B52724) in water, with both solvents containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions corresponding to the CATH-2 peptide peak.

  • Final Steps:

    • Confirm the purity and identity of the recombinant CATH-2 by SDS-PAGE and mass spectrometry.

    • Lyophilize the purified peptide and store it at -20°C or -80°C for long-term stability.

Protocol 4: Recombinant Expression and Purification in Pichia pastoris X-33
  • Transformation and Screening:

    • Linearize the pPICZα-A-CATH-2 plasmid and transform it into competent P. pastoris X-33 cells by electroporation.

    • Select for positive transformants on YPDS plates containing Zeocin.

    • Screen several colonies for the highest expression of CATH-2.

  • Expression:

    • Inoculate a high-expressing colony into 20 mL of buffered glycerol (B35011) complex medium (BMGY) and grow at 30°C with shaking until the OD600 reaches 2.0-6.0.[3]

    • Harvest the cells by centrifugation and resuspend them in buffered methanol-complex medium (BMMY) to an OD600 of 1.0 to induce expression.[3]

    • Continue to culture the cells at 30°C, adding methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.

  • Purification:

    • Since CATH-2 is secreted into the medium, harvest the culture supernatant by centrifugation.

    • Purify the recombinant CATH-2 from the supernatant using a two-step chromatography process.[3]

      • Ion Exchange Chromatography: Load the supernatant onto a cation exchange column and elute the bound peptide with a salt gradient.

      • Reverse-Phase HPLC: Further purify the CATH-2 containing fractions using a C18 RP-HPLC column as described in Protocol 3.[3]

  • Final Steps:

    • Analyze the purity and identity of the recombinant CATH-2 using SDS-PAGE and mass spectrometry.

    • Lyophilize the purified peptide for storage.

Activity Assays

The biological activity of the purified recombinant chicken CATH-2 can be assessed using various assays:

  • Antimicrobial Activity Assay: The minimum inhibitory concentrations (MICs) of the peptide can be determined against a panel of Gram-positive and Gram-negative bacteria using a microbroth dilution method.[5]

  • LPS Neutralization Assay: The ability of CATH-2 to neutralize the pro-inflammatory effects of LPS can be measured using a macrophage cell line (e.g., RAW264.7) and quantifying the reduction in nitric oxide or pro-inflammatory cytokine production.[6]

Signaling and Mechanism of Action

dot digraph "CATH_2_Anti_Inflammatory_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Anti-Inflammatory Mechanism of Chicken CATH-2", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

APEC [label="Avian Pathogenic E. coli (APEC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CATH2 [label="Chicken CATH-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Macrophage [label="Macrophage", shape=ellipse, style=rounded, fillcolor="#F1F3F4"]; TLR [label="Toll-like Receptors\n(TLR2/TLR4)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosomal Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory Cytokine Production\n(IL-1β, IL-6, etc.)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

APEC -> Macrophage [label="Infection"]; Macrophage -> TLR [label="activates"]; TLR -> NFkB; TLR -> MAPK; NFkB -> NLRP3; MAPK -> NLRP3; NLRP3 -> Inflammation [label="activates"]; CATH2 -> APEC [label="Direct Killing\n& LPS Binding", color="#34A853"]; CATH2 -> TLR [label="Inhibits Activation", color="#34A853"]; CATH2 -> NFkB [label="Inhibits", color="#34A853"]; CATH2 -> MAPK [label="Inhibits", color="#34A853"]; CATH2 -> Lysosome [label="Induces", color="#34A853"]; Lysosome -> NLRP3 [label="Inhibits Activation", color="#34A853"]; } dot Caption: Proposed anti-inflammatory mechanism of chicken CATH-2.

Chicken CATH-2 has been shown to modulate the host immune response.[7] It can inhibit the inflammatory response induced by avian pathogenic E. coli in macrophages. This is achieved through the inhibition of the NF-κB and MAPK signaling pathways, which in turn attenuates the activation of the NLRP3 inflammasome.[7] Additionally, CATH-2 can induce lysosomal dysfunction, which further contributes to the suppression of the inflammatory cascade.[7] These immunomodulatory properties, in addition to its direct antimicrobial effects, highlight the therapeutic potential of chicken CATH-2.

References

Solid-Phase Peptide Synthesis of Antimicrobial Peptide CATH-2: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the chicken cathelicidin-2 (CATH-2), a potent antimicrobial peptide. The protocol detailed herein utilizes the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy.

Introduction

Chicken cathelicidin-2 (CATH-2) is a 26-amino acid cationic antimicrobial peptide with the sequence H-Arg-Phe-Gly-Arg-Phe-Leu-Arg-Lys-Ile-Arg-Arg-Phe-Arg-Pro-Lys-Val-Thr-Ile-Thr-Ile-Gln-Gly-Ser-Ala-Arg-Phe-NH2.[1][2][3] It exhibits broad-spectrum antimicrobial activity and plays a crucial role in the innate immune system. The chemical synthesis of CATH-2 is essential for structure-activity relationship studies, development of novel antimicrobial agents, and various in vitro and in vivo investigations. This protocol outlines a detailed procedure for the synthesis, cleavage, and purification of CATH-2 using manual Fmoc-based solid-phase peptide synthesis.

Data Presentation

The following table summarizes the key quantitative parameters for the solid-phase synthesis of CATH-2.

ParameterValueNotes
Resin Rink Amide AM ResinSuitable for peptides with a C-terminal amide.
Resin Substitution 0.4 - 0.7 mmol/g
Synthesis Scale 0.1 mmol
Amino Acid Excess 4 equivalentsRelative to resin substitution.
Coupling Reagent HBTU (3.9 equivalents)
Base DIPEA (8 equivalents)
Fmoc Deprotection 20% Piperidine (B6355638) in DMF2 x 10 minutes
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OTIS and water act as scavengers.
Crude Peptide Purity (estimated) 60-80%Highly sequence-dependent.
Final Purity (after HPLC) >95%
Expected Final Yield (estimated) 15-30%Based on the initial resin loading.

Experimental Protocols

Materials
  • Rink Amide AM resin

  • Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether (cold)

  • Acetonitrile (B52724) (ACN) for HPLC

  • Milli-Q water

Equipment
  • Peptide synthesis vessel

  • Shaker or bubbler for mixing

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system (preparative and analytical)

  • Lyophilizer

  • Mass spectrometer

Synthesis Workflow

SPPS_Workflow Resin_Swelling Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 Washing_1 Washing Fmoc_Deprotection_1->Washing_1 Amino_Acid_Coupling Amino Acid Coupling Washing_1->Amino_Acid_Coupling Washing_2 Washing Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat Cycle (25x) Washing_2->Repeat_Cycle Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Fmoc_Deprotection Washing_3 Washing Final_Fmoc_Deprotection->Washing_3 Cleavage Cleavage from Resin Washing_3->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure CATH-2 Peptide Lyophilization->Final_Product

Caption: A flowchart illustrating the key stages of solid-phase peptide synthesis for CATH-2.

Detailed Protocol

1. Resin Swelling and Preparation a. Place the Rink Amide AM resin (0.1 mmol) in a peptide synthesis vessel. b. Add DMF to swell the resin for at least 30 minutes with gentle agitation.[4] c. Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Phe-OH) a. In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF. b. Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and agitate for 2 hours.[4] d. Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

3. Fmoc Deprotection a. Add 20% piperidine in DMF to the resin and agitate for 10 minutes.[4] b. Drain the solution. c. Repeat the 20% piperidine in DMF treatment for another 10 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5x).

4. Subsequent Amino Acid Couplings a. Repeat steps 2 and 3 for each subsequent amino acid in the CATH-2 sequence (Ala, Ser, Gly, Gln, Ile, Thr, Val, Lys, Pro, Arg, Leu, Phe, Gly, Phe, Arg, Arg, Ile, Lys, Arg, Leu, Phe, Arg, Gly, Phe, Arg). b. Note on Arginine Coupling: Due to the bulky Pbf protecting group and the potential for side reactions, it is recommended to perform a double coupling for each arginine residue to ensure high coupling efficiency.[3] After the initial 2-hour coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH.

5. Final Fmoc Deprotection a. After the final amino acid (Arg) has been coupled, perform a final Fmoc deprotection as described in step 3.

6. Cleavage and Deprotection a. Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x), and then dry the resin under vacuum for at least 1 hour.[4] b. Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood. c. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[5] d. Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation a. Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[4] b. A white precipitate should form. Place the mixture at -20°C for at least 1 hour to maximize precipitation. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

8. Purification and Analysis a. Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture containing 0.1% TFA. b. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.[6] c. Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.[7] d. Pool the pure fractions and lyophilize to obtain the final CATH-2 peptide as a white powder.

CATH-2 Signaling Pathway

CATH-2 has been shown to modulate the inflammatory response by interacting with Toll-like receptor 4 (TLR4). Specifically, CATH-2 can inhibit the activation of TLR4 by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5] This inhibition prevents the downstream activation of the NF-κB/NLRP3/MAPK signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[8]

CATH2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CATH2 CATH-2 TLR4 TLR4 CATH2->TLR4 Inhibition LPS LPS LPS->TLR4 Activation NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK NLRP3_Priming NLRP3 Inflammasome Priming NFkB->NLRP3_Priming Transcription MAPK->NLRP3_Priming Post-translational modification Inflammasome_Assembly Inflammasome Assembly (NLRP3, ASC, Pro-caspase-1) NLRP3_Priming->Inflammasome_Assembly Caspase1 Active Caspase-1 Inflammasome_Assembly->Caspase1 Activation Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleavage IL1B IL-1β Secretion Pro_IL1B->IL1B

Caption: CATH-2 inhibits LPS-induced inflammatory signaling via the TLR4-NF-κB-NLRP3 pathway.

References

Determining the Minimum Inhibitory Concentration (MIC) of CATH-2

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cathelicidin-2 (CATH-2) is a host defense peptide, a class of antimicrobial peptides (AMPs) that form a crucial component of the innate immune system in many species. CATH-2 exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, making it a promising candidate for novel therapeutic development.[1][2] The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism.[3][4] Accurate determination of the MIC for CATH-2 is a critical first step in evaluating its potential as a therapeutic agent.

These application notes provide detailed protocols for determining the MIC of CATH-2 using the broth microdilution method, the gold standard for antimicrobial susceptibility testing.[3][5][6] Special considerations for testing cationic AMPs like CATH-2 are highlighted to ensure reliable and reproducible results.

Data Presentation: MIC of CATH-2 and its Derivatives

The antimicrobial efficacy of CATH-2 and its engineered variants has been demonstrated against various bacterial strains. The following tables summarize the reported MIC values.

Table 1: MIC of CATH-2 (1-15) and Designed Peptides against Multidrug-Resistant E. coli [7]

PeptideMIC (µg/mL) against MDR E. coli Strains
CATH-2 (1-15)>16 - 32
C2-10.5 - 16
C2-22 - 8
C2-34 - 32
C2-4>32
C2-54 - 32
Gentamicin4 - 64

Table 2: MIC of a Novel Antimicrobial Peptide Derived from CATH-2 [1]

OrganismMIC (µg/mL)
Staphylococcus aureus≥ 250
Pseudomonas aeruginosa≥ 62.5
Acinetobacter baumannii≥ 7.8
MRSA≥ 500
Klebsiella pneumoniae≥ 250
Enterobacter aerogenes≥ 500

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from established methods for antimicrobial susceptibility testing of peptides.[8][9][10]

Materials:

  • CATH-2 peptide (lyophilized)

  • Test bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11][12][13][14][15]

  • Sterile 96-well, low-binding polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • Peptide solvent (e.g., sterile deionized water, 0.01% acetic acid)

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth, visually matching a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of CATH-2 Peptide Dilutions:

    • Prepare a stock solution of the CATH-2 peptide in a suitable solvent. For cationic peptides, it is recommended to use a solvent such as 0.01% acetic acid to prevent aggregation.[10]

    • To prevent adsorption of the peptide to plastic surfaces, perform serial two-fold dilutions in polypropylene tubes using a diluent of 0.01% acetic acid containing 0.2% BSA.[10] The dilutions should be prepared at 10 times the final desired concentration.

  • Assay Procedure:

    • In a 96-well polypropylene microtiter plate, add 90 µL of the diluted bacterial suspension to each well.

    • Add 10 µL of each CATH-2 peptide dilution to the corresponding wells.

    • Include a positive control well containing bacteria and 10 µL of the peptide diluent (without CATH-2).

    • Include a negative control well containing 100 µL of sterile CAMHB only (no bacteria or peptide).

    • Incubate the plate at 37°C for 18-24 hours.[7]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of CATH-2 that completely inhibits visible growth of the bacteria.[16]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that reduces growth by a significant percentage (e.g., >90%) compared to the positive control.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep Bacterial Inoculum Preparation plate_setup 96-Well Plate Setup bacterial_prep->plate_setup peptide_prep CATH-2 Serial Dilution peptide_prep->plate_setup incubation Incubation (37°C, 18-24h) plate_setup->incubation readout Visual Inspection & OD Measurement incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

General Mechanism of Cationic Antimicrobial Peptides

AMP_Mechanism cluster_interaction Peptide-Membrane Interaction cluster_disruption Membrane Disruption peptide Cationic CATH-2 binding Electrostatic Binding peptide->binding membrane Anionic Bacterial Membrane membrane->binding pore_formation Pore Formation/ Membrane Permeabilization binding->pore_formation leakage Leakage of Cellular Contents pore_formation->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Generalized mechanism of action for cationic antimicrobial peptides like CATH-2.

References

Application Notes and Protocols for Antimicrobial Activity Assays of Chicken Cathelicidin-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chicken cathelicidin-2 (CATH-2) is a host defense peptide with potent antimicrobial and immunomodulatory properties, making it a promising candidate for novel antimicrobial therapies.[1][2] This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the antimicrobial activity of CATH-2 and its derivatives. These assays are fundamental for determining the peptide's spectrum of activity, potency, and mechanism of action.

Data Presentation: Antimicrobial Activity of Chicken Cathelicidin-2 and its Analogs

The following tables summarize the quantitative data on the antimicrobial activity of chicken cathelicidin-2 and its derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of CATH-2 and its Analogs against Escherichia coli

Peptide/AnalogE. coli StrainMIC (µM)MIC (µg/mL)Reference
Full-length CATH-2Avian pathogenic O785 - 20-[3]
CATH-2 (1-15)MDR E. coli-2 - 8[4]
C2-2 (CATH-2 analog)ATCC standard & MDR E. coli-2 - 8[4][5]
C2-1 (CATH-2 analog)MDR E. coli-> 8[5]

Table 2: Minimum Bactericidal Concentrations (MBC) of CATH-2 Analogs against Escherichia coli

Peptide/AnalogE. coli StrainMBC (µg/mL)Reference
C2-2 (CATH-2 analog)MDR E. coli2 - 8[5]

Table 3: Fungicidal Activity of CATH-2 against Candida albicans

PeptideMFC (µM)Reference
CATH-22.5[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antimicrobial activity of chicken cathelicidin-2.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of CATH-2 that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[5][7][8]

Materials:

  • Chicken cathelicidin-2 (lyophilized)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[9]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile phosphate-buffered saline (PBS)

  • Incubator

Protocol:

  • Peptide Preparation: Dissolve lyophilized CATH-2 in sterile water or 0.01% acetic acid to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in the appropriate test medium to the desired starting concentration.

  • Bacterial Inoculum Preparation:

    • Culture bacteria overnight on an appropriate agar (B569324) plate.

    • Inoculate a single colony into broth and grow to the mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in the test medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Assay Setup:

    • Add 100 µL of the bacterial suspension to each well of a 96-well plate.[5]

    • Prepare serial twofold dilutions of the CATH-2 peptide in the plate, resulting in a final volume of 100 µL per well.

    • Include a positive control (bacteria without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of CATH-2 required to kill a microorganism.[5]

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto an appropriate agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[10]

Time-Kill Kinetics Assay

This assay evaluates the rate at which CATH-2 kills a bacterial population over time.[10][11]

Materials:

  • CATH-2 peptide

  • Bacterial strain

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates for colony counting

Protocol:

  • Prepare a bacterial culture in the mid-logarithmic phase and dilute it to a starting concentration of approximately 1 x 10⁶ CFU/mL in the test medium.

  • Add CATH-2 at various concentrations (e.g., 1x MIC, 4x MIC) to the bacterial suspension. Include a growth control without the peptide.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each culture.[5]

  • Perform serial dilutions of the aliquots in sterile PBS and plate them on appropriate agar plates.

  • Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[10]

Radial Diffusion Assay (RDA)

RDA is a simple and effective method to screen for antimicrobial activity.[12][13][14]

Materials:

  • CATH-2 peptide

  • Bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable medium

  • Agarose (B213101)

  • Sterile petri dishes

Protocol:

  • Grow the test bacteria to the mid-logarithmic phase.

  • Prepare a sterile underlay agarose gel in a petri dish.

  • Prepare an overlay gel by mixing the bacterial culture with molten, cooled agarose in a suitable broth (e.g., 0.1% TSB). Pour this mixture over the underlay gel.

  • Once the overlay gel has solidified, punch small wells (e.g., 3 mm in diameter).

  • Add a fixed volume (e.g., 5 µL) of different concentrations of the CATH-2 peptide solution into each well.[13]

  • Incubate the plate at 37°C for 3 hours to allow for peptide diffusion, followed by an overnight incubation to allow for bacterial growth.

  • Measure the diameter of the clear zone of growth inhibition around each well. The diameter of the clearing zone is proportional to the antimicrobial activity of the peptide.

Mechanism of Action Assays

Understanding how CATH-2 kills microbes is crucial for its development as a therapeutic.

Membrane Permeabilization Assay using Propidium (B1200493) Iodide

This assay uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes.[1]

Protocol:

  • Prepare a bacterial suspension and treat it with FITC-labeled CATH-2.

  • Add propidium iodide to the suspension.

  • Monitor the influx of PI into the bacterial cells over time using confocal laser scanning microscopy or a fluorescence plate reader. An increase in PI fluorescence inside the cells indicates membrane permeabilization.[1]

Morphological Analysis by Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of CATH-2-induced morphological changes in bacteria.[1]

Protocol:

  • Treat a bacterial suspension with CATH-2 at various concentrations (e.g., sub-MIC and MIC).

  • Incubate for a short period (e.g., 1-5 minutes).[1]

  • Fix, dehydrate, embed, and section the bacterial cells according to standard TEM protocols.

  • Examine the sections under a transmission electron microscope to observe changes such as membrane wrinkling, membrane breakage, and cell lysis.[1]

Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.

MIC_MBC_Assay_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_peptide Prepare CATH-2 Stock & Dilutions setup_plate Setup 96-well Plate: 100µL Bacteria + 100µL Peptide prep_peptide->setup_plate prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->setup_plate incubation_mic Incubate at 37°C for 18-24h setup_plate->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic plate_no_growth Plate Aliquots from Wells with No Visible Growth read_mic->plate_no_growth Proceed with non-turbid wells incubation_mbc Incubate Agar Plates at 37°C for 18-24h plate_no_growth->incubation_mbc read_mbc Determine MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Assays.

Time_Kill_Assay_Workflow start Prepare Bacterial Culture (1x10^6 CFU/mL) add_peptide Add CATH-2 at various concentrations start->add_peptide incubation Incubate at 37°C with shaking add_peptide->incubation sampling Withdraw Aliquots at Specific Time Points incubation->sampling dilute_plate Serial Dilution and Plating sampling->dilute_plate count_colonies Incubate and Count Colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot log10(CFU/mL) vs. Time count_colonies->plot_data

Caption: Workflow for Time-Kill Kinetics Assay.

Radial_Diffusion_Assay_Workflow prep_gel Prepare Agarose Gel with Bacteria punch_wells Punch Wells in the Gel prep_gel->punch_wells add_peptide Add CATH-2 Solutions to Wells punch_wells->add_peptide incubation Incubate at 37°C add_peptide->incubation measure_zone Measure Diameter of Inhibition Zone incubation->measure_zone

Caption: Workflow for Radial Diffusion Assay.

References

Application Notes and Protocols for Fluorescently-Labeled CATH-2 in Localization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicken cathelicidin-2 (CATH-2) is a host defense peptide with potent antimicrobial and immunomodulatory properties. Its ability to interact with and traverse cell membranes makes it a promising candidate for novel therapeutic agents. Understanding the cellular uptake, subcellular localization, and mechanisms of action of CATH-2 is crucial for its development as a drug. The use of fluorescently-labeled CATH-2 provides a powerful tool for visualizing and quantifying its distribution within cells and tissues, offering insights into its biological functions.

These application notes provide detailed protocols for the fluorescent labeling of CATH-2 and its application in localization studies using fluorescence microscopy. Additionally, we present a summary of quantitative data from relevant studies and diagrams of key signaling pathways and experimental workflows.

Data Presentation

Table 1: Quantitative Analysis of Fluorescently-Labeled CATH-2 Localization

Cell TypeFluorescent LabelCATH-2 ConcentrationIncubation TimeObserved LocalizationQuantitative MethodReference
Staphylococcus aureusFITC0.5 µMReal-time imagingPreferential binding to the bacterial septum, followed by membrane permeabilization.Fluorescence intensity measurement over time.[1]
Candida albicansFITCMFC (Minimum Fungicidal Concentration)Real-time imagingInternalization of the peptide visualized after quenching of the surface signal.Increased laser intensity to visualize internalized peptide.[2]
Rat Ventricular MyocytesFuraptra (for Mg2+)Not directly labeled-Used to measure intracellular Mg2+ concentration changes, an indirect measure of membrane disruption.Fluorescence intensity measurement of the indicator dye.[3]
Breast Cancer Cells (Hs578T)NADH (autofluorescence)Not applicable-Higher average NADH concentration compared to normal breast cells, indicating metabolic differences.Two-photon fluorescence lifetime imaging.[4]
HEK293T CellsCoroNaGreen (for Na+)Not directly labeled-Used to determine intracellular Na+ concentrations.Fluorescence lifetime imaging microscopy (FLIM).[5]

Experimental Protocols

Protocol 1: Fluorescent Labeling of CATH-2 with FITC

This protocol describes the labeling of CATH-2 with fluorescein (B123965) isothiocyanate (FITC) at the N-terminal amino group.

Materials:

  • CATH-2 peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 20% Piperidine (B6355638) in DMF (for on-resin labeling)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure (On-Resin Labeling):

  • Synthesize CATH-2 on a solid-phase resin using standard Fmoc chemistry.

  • After the final amino acid coupling, remove the N-terminal Fmoc protecting group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Prepare a solution of FITC (1.5-3 molar equivalents relative to the peptide) in DMF or DMSO.

  • Add DIPEA or TEA (2-5 molar equivalents) to the FITC solution.

  • Add the FITC solution to the resin and incubate in the dark with gentle agitation for 4-12 hours at room temperature.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin with DMF, dichloromethane, and methanol.

  • Dry the resin under vacuum.

  • Cleave the FITC-labeled CATH-2 from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

  • Precipitate the peptide in cold diethyl ether, centrifuge, and collect the pellet.

  • Purify the labeled peptide by RP-HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

Procedure (Labeling in Solution):

  • Dissolve purified CATH-2 peptide in a suitable buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0). The peptide concentration should be around 1-2 mg/mL.[6]

  • Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.[7]

  • Slowly add the FITC solution to the peptide solution while stirring. A molar excess of FITC (e.g., 10-20 fold) is typically used.[6]

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.[6]

  • Separate the labeled peptide from unreacted FITC using a desalting column or dialysis.

  • Purify the FITC-CATH-2 conjugate by RP-HPLC.

  • Confirm the final product by mass spectrometry.

Protocol 2: CATH-2 Localization in Macrophages using Confocal Microscopy

This protocol details the steps to visualize the uptake and subcellular localization of FITC-labeled CATH-2 in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • FITC-labeled CATH-2

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing cells

  • Lysosomal marker (e.g., LysoTracker™ Red)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture: Seed macrophages onto glass-bottom dishes or coverslips at a suitable density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Peptide Treatment:

    • Prepare a working solution of FITC-CATH-2 in serum-free medium at the desired concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the FITC-CATH-2 solution to the cells and incubate for the desired time points (e.g., 15 min, 30 min, 1h, 4h) at 37°C.

  • Lysosomal Staining (Optional):

    • During the last 30-60 minutes of peptide incubation, add a lysosomal marker like LysoTracker™ Red to the cells according to the manufacturer's instructions.

  • Cell Fixation:

    • After incubation, remove the peptide solution and wash the cells three times with cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Nuclear Staining:

    • Incubate the fixed cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and filters for FITC (green), the lysosomal marker (red), and DAPI (blue).

    • Acquire z-stack images to determine the three-dimensional localization of the peptide.

  • Image Analysis:

    • Analyze the images using software such as ImageJ or Imaris to quantify colocalization between FITC-CATH-2 and subcellular markers.

Mandatory Visualizations

Signaling Pathways

CATH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Activates CATH2 Fluorescently-labeled CATH-2 CATH2->TLR4_MD2 Modulates NFkB NF-κB (p65) CATH2->NFkB Inhibits (as reported) MAPK_pathway MAPK (ERK, JNK, p38) CATH2->MAPK_pathway Inhibits (as reported) NLRP3_Inflammasome NLRP3 Inflammasome CATH2->NLRP3_Inflammasome Inhibits (as reported) CATH2_internalized Internalized CATH-2 CATH2->CATH2_internalized Internalization MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK TAK1->MAPK_pathway NFkB_IkappaB NF-κB/IκB IKK->NFkB_IkappaB Phosphorylates IκB NFkB_IkappaB->NFkB Releases DNA DNA NFkB->DNA AP1 AP-1 MAPK_pathway->AP1 Activates AP1->DNA Translocates to nucleus Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Mature form Lysosome Lysosome CATH2_internalized->Lysosome Localizes to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces transcription Inflammatory_Genes->Pro_IL1b Translation

Caption: CATH-2 signaling pathway in macrophages.

Experimental Workflows

Experimental_Workflow cluster_labeling Peptide Labeling cluster_cell_study Cellular Localization Study start Start: CATH-2 Peptide labeling Fluorescent Labeling (e.g., FITC) start->labeling purification Purification (RP-HPLC) labeling->purification characterization Characterization (Mass Spectrometry) purification->characterization labeled_peptide Labeled CATH-2 characterization->labeled_peptide treatment Incubation with Labeled CATH-2 labeled_peptide->treatment cell_culture Cell Culture (e.g., Macrophages) cell_culture->treatment staining Subcellular Marker Staining (e.g., LysoTracker, DAPI) treatment->staining fixation Cell Fixation staining->fixation imaging Confocal Microscopy fixation->imaging analysis Image Analysis & Quantification imaging->analysis results Results: Subcellular Localization analysis->results

Caption: Experimental workflow for CATH-2 localization.

Logical Relationships

Logical_Relationship cluster_interaction Cellular Interaction cluster_localization Subcellular Localization cluster_effects Downstream Effects CATH2 Fluorescently-Labeled CATH-2 membrane Cell Membrane Interaction CATH2->membrane uptake Cellular Uptake membrane->uptake antimicrobial Antimicrobial Activity membrane->antimicrobial cytosol Cytosol uptake->cytosol lysosomes Lysosomes uptake->lysosomes nucleus Nucleus uptake->nucleus signaling Modulation of Signaling Pathways cytosol->signaling immunomodulation Immunomodulation lysosomes->immunomodulation signaling->immunomodulation

Caption: CATH-2 cellular interaction and effects.

References

Application Notes and Protocols for In Vivo Administration of CATH-2 in Chicken Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicken cathelicidin-2 (CATH-2) is an endogenous host defense peptide with potent antimicrobial and immunomodulatory properties, making it a promising candidate for development as an alternative to antibiotics in poultry production. This document provides detailed application notes and protocols for the in vivo administration of CATH-2 and its derivatives in various chicken infection models. The information compiled herein is based on published research and aims to guide researchers in designing and executing experiments to evaluate the efficacy of CATH-2-based therapeutics.

Data Presentation: Efficacy of CATH-2 Derivatives in Chicken Infection Models

The following tables summarize the quantitative data from studies evaluating the in vivo efficacy of CATH-2 and its derivatives in chicken infection models.

Table 1: Efficacy of C2-2 (a CATH-2 derived peptide) against Multidrug-Resistant Escherichia coli (MDR E. coli) Infection in Chickens [1][2][3][4]

Treatment GroupSurvival Rate (%)Bacterial Load in Heart (log10 CFU/g)Bacterial Load in Liver (log10 CFU/g)Bacterial Load in Spleen (log10 CFU/g)
Blank Control 100Not InfectedNot InfectedNot Infected
E. coli Infection 40~6.5~7.2~6.8
C2-2 Treatment (100 µ g/chicken ) 80~4.2~4.4~4.5
Gentamicin Treatment (100 µ g/chicken ) 80~4.3~4.8~4.6
Enrofloxacin Treatment (100 µ g/chicken ) 60~5.5~6.9~6.5

Table 2: Efficacy of D-CATH-2 (a D-amino acid analog of CATH-2) against Avian Pathogenic E. coli (APEC) Infection in Chickens [5][6]

Treatment GroupAdministration RouteMorbidity (Mean Lesion Score) Reduction (%)Respiratory Bacterial Load Reduction (%)
D-CATH-2 In ovo63>90
D-CATH-2 IntramuscularLess EffectiveLess Effective

Experimental Protocols

Escherichia coli Infection Model

This protocol is adapted from studies on C2-2, a peptide derived from CATH-2, in a chicken model of avian colibacillosis.[1][2]

Objective: To evaluate the therapeutic efficacy of CATH-2 or its derivatives against an established E. coli infection in broiler chickens.

Materials:

  • 21-day-old broiler chickens

  • Virulent multidrug-resistant E. coli (MDR E. coli) strain (e.g., E16 as described in the source study)[1]

  • Luria-Bertani (LB) broth

  • CATH-2 or its derivative (e.g., C2-2)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control antibiotic (e.g., Enrofloxacin, if resistance is expected)

  • Sterile normal saline (0.9% NaCl)

  • Syringes and needles for injection

  • Animal housing facilities compliant with ethical guidelines

Procedure:

  • Animal Acclimatization: House the 21-day-old chickens in appropriate facilities for a few days to acclimatize before the experiment. Provide ad libitum access to feed and water.

  • Bacterial Culture Preparation: Culture the MDR E. coli strain in LB broth overnight at 37°C. On the day of infection, dilute the culture to the desired concentration (e.g., 3 x 10⁹ CFU/mL) in sterile normal saline.

  • Infection:

    • Randomly divide the chickens into experimental groups (e.g., blank control, infection control, CATH-2 treatment, positive control, negative control).

    • Inject each chicken, except for the blank control group, with 500 µL of the prepared MDR E. coli suspension (e.g., 1.5 x 10⁹ CFU/chicken) into the pectoral muscle.

    • Inject the blank control group with 500 µL of sterile normal saline.

  • Treatment:

    • Four hours post-infection, administer the treatments via pectoral muscle injection.

    • CATH-2/Derivative Group: Inject 500 µL of the peptide solution at the desired concentration (e.g., 200 µg/mL, resulting in a 100 µg dose).

    • Infection Control Group: Inject 500 µL of sterile normal saline.

    • Positive/Negative Control Groups: Inject 500 µL of the respective antibiotic solutions at the same concentration as the peptide.

  • Monitoring and Data Collection:

    • Monitor the chickens daily for clinical signs of illness and record mortality for a defined period (e.g., 7 days).

    • At a predetermined time point (e.g., 3 days post-infection), euthanize a subset of chickens from each group.

    • Aseptically collect heart, liver, and spleen for bacterial load enumeration. Homogenize the tissues, perform serial dilutions, and plate on appropriate agar (B569324) (e.g., LB agar) to determine CFU/g of tissue.

    • Perform necropsy and score pathological lesions in the heart, liver, and intestines.

In Ovo Prophylactic Model for E. coli Infection

This protocol is based on a study using D-CATH-2, a D-amino acid analog of CATH-2, to prevent respiratory E. coli infection.[5][6]

Objective: To assess the prophylactic efficacy of CATH-2 or its derivatives administered in ovo against a post-hatch E. coli challenge.

Materials:

  • Fertilized broiler eggs (e.g., Ross 308)

  • Egg incubator

  • D-CATH-2 or other CATH-2 derivatives

  • Avian pathogenic E. coli (APEC) strain

  • Syringes and needles for in ovo injection

  • Post-hatch housing facilities

Procedure:

  • In Ovo Administration:

    • On day 18 of embryonic development, inject the fertilized eggs with the desired dose of D-CATH-2 in a suitable volume (e.g., 100 µL) into the amniotic fluid.

    • The control group should be injected with the vehicle (e.g., sterile saline).

  • Hatching and Rearing: Allow the eggs to hatch and rear the chicks under standard conditions.

  • Bacterial Challenge:

    • At 7 days of age, challenge the birds intratracheally with a predetermined dose of APEC.

  • Evaluation of Protection:

    • At 7 days post-infection, evaluate the protective efficacy by:

      • Recording mortality and morbidity (using a mean lesion score).

      • Collecting swabs from air sacs to determine the bacterial load.

Potential Applications in Other Infection Models

While specific protocols for CATH-2 administration in Salmonella and necrotic enteritis models are not yet widely published, its known broad-spectrum antimicrobial and immunomodulatory activities suggest its potential utility. Researchers can adapt the following general infection models to include CATH-2 treatment arms.

Salmonella Infection Model (Proposed Adaptation)

Background: Salmonella Enteritidis and Salmonella Typhimurium are common serotypes causing salmonellosis in poultry. CATH-2 has been shown to be present in heterophils that infiltrate the jejunum of Salmonella enteritidis-challenged broilers, indicating its role in the natural immune response.[7]

Experimental Design Considerations:

  • Animal Model: Day-old chicks are highly susceptible to Salmonella colonization.

  • Challenge Strain: Use a well-characterized pathogenic strain of Salmonella Enteritidis or Typhimurium.

  • Infection Route: Oral gavage is a common and natural route of infection.

  • CATH-2 Administration:

    • Prophylactic: Administer CATH-2 orally or via injection prior to or at the time of challenge.

    • Therapeutic: Administer CATH-2 post-infection.

  • Readouts:

    • Cecal and internal organ (liver, spleen) bacterial loads.

    • Fecal shedding of Salmonella.

    • Intestinal lesion scoring.

    • Immune response markers (e.g., cytokine levels in intestinal and splenic tissues).

Necrotic Enteritis Model (Proposed Adaptation)

Background: Necrotic enteritis is caused by Clostridium perfringens and is often predisposed by factors such as coccidiosis (Eimeria infection).

Experimental Design Considerations:

  • Animal Model: Broiler chickens, typically between 2-4 weeks of age.

  • Predisposing Factors: A co-infection model with Eimeria species is often used to induce necrotic enteritis. High-protein diets can also be a predisposing factor.

  • Challenge Strain: A virulent, NetB toxin-positive strain of Clostridium perfringens.

  • Infection Route: Oral gavage of C. perfringens culture.

  • CATH-2 Administration:

    • Prophylactic/Therapeutic: Oral administration of CATH-2 could be investigated for its local effects in the gut.

  • Readouts:

    • Mortality and clinical signs (e.g., depression, diarrhea).

    • Intestinal lesion scoring (jejunum and ileum).

    • C. perfringens counts in the intestinal contents.

    • Performance parameters (body weight gain, feed conversion ratio).

Signaling Pathways and Mechanisms of Action

CATH-2 exerts its effects not only through direct antimicrobial activity but also by modulating the host's innate immune response. The following diagrams illustrate the known signaling pathways influenced by CATH-2.

G cluster_0 CATH-2 Immunomodulatory Effects on Macrophages CATH2 CATH-2 Macrophage Macrophage CATH2->Macrophage Stimulates Chemokines Increased Chemokine Transcription (CXCLi2, MCP-3, CCLi4) Macrophage->Chemokines AntigenPresentation Enhanced Antigen Presentation (Increased MRC1 and MHC-II) Macrophage->AntigenPresentation

Caption: CATH-2 stimulates macrophages to increase chemokine production and enhance antigen presentation.

G cluster_1 CATH-2 Anti-Inflammatory Pathway in APEC Infection APEC Avian Pathogenic E. coli (APEC) TLRs Toll-like Receptors (TLRs) APEC->TLRs Activates CATH2 CATH-2 NFkB_MAPK NF-κB and MAPK Signaling Pathways CATH2->NFkB_MAPK Inhibits NLRP3 NLRP3 Inflammasome CATH2->NLRP3 Inhibits TLRs->NFkB_MAPK Activates NFkB_MAPK->NLRP3 Activates InflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) NLRP3->InflammatoryCytokines Production

Caption: CATH-2 inhibits APEC-induced inflammation by suppressing the NF-κB/MAPK/NLRP3 pathway.

G cluster_2 CATH-2 Activation of NLRP3 Inflammasome (Dual Signal Model) LPS Signal 1: LPS (from bacteria) Macrophage Macrophage LPS->Macrophage Primes ProIL1b Pro-IL-1β (inactive) Macrophage->ProIL1b Produces NLRP3_Activation NLRP3 Inflammasome Activation Macrophage->NLRP3_Activation IL1b IL-1β (active, secreted) ProIL1b->IL1b CATH2 Signal 2: CATH-2 CATH2->Macrophage Activates Caspase1 Caspase-1 (active) NLRP3_Activation->Caspase1 Activates Caspase1->ProIL1b Cleaves

Caption: CATH-2 can act as a second signal to activate the NLRP3 inflammasome in LPS-primed macrophages.

Conclusion

CATH-2 and its derivatives have demonstrated significant potential as therapeutic agents in chicken infection models, particularly against E. coli. The provided protocols offer a foundation for further research into the efficacy of these peptides. While more studies are needed to establish protocols for other pathogens like Salmonella and Clostridium perfringens, the known mechanisms of action of CATH-2 suggest it is a promising candidate for broader applications in poultry health. The immunomodulatory functions of CATH-2, including its influence on key inflammatory pathways, are critical to its overall protective effects and warrant further investigation.

References

Application Notes and Protocols: Prophylactic Use of Chicken Cathelicidin-2 (CATH-2) to Boost Innate Immunity in Zebrafish Embryos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicken cathelicidin-2 (CATH-2) is a host defense peptide with known antibacterial and immunomodulatory properties.[1] These application notes provide a comprehensive overview and detailed protocols for the prophylactic administration of CATH-2 to enhance the innate immune system of zebrafish embryos, a powerful model organism for studying developmental biology and infectious diseases. The zebrafish embryo's optical transparency and well-conserved innate immune system make it an ideal in vivo platform for assessing the efficacy of novel immunomodulatory compounds.[2][3] Prophylactic treatment with CATH-2 has been shown to increase the proliferation of phagocytic cells and provide partial protection against bacterial infections, such as Salmonella enteritidis.[1] These protocols are designed to guide researchers in replicating and expanding upon these findings.

Data Presentation

The following tables summarize the quantitative data on the prophylactic effects of CATH-2 in zebrafish embryos.

Table 1: Effect of CATH-2 on Phagocytic Cell Proliferation

Treatment GroupDosage of CATH-2Time of Measurement (hpf)Increase in Phagocytic Cells (%)
Control0 ng/kg480
CATH-22.6 ng/kg4830

hpf: hours post-fertilization[1]

Table 2: Protective Efficacy of CATH-2 against Salmonella enteritidis Infection

Treatment GroupCATH-2 Dosage (Prophylactic)ChallengeMeasurementResult
Control0 ng/kgLethal dose of S. enteritidisSurvivalInfection progression as expected
CATH-22.6 ng/kgLethal dose of S. enteritidisSurvivalDelayed infection starting at 22 hpi
Control0 ng/kgLethal dose of fluorescent S. enteritidisFluorescence IntensityHigh
CATH-22.6 ng/kgLethal dose of fluorescent S. enteritidisFluorescence Intensity2-fold lower at 18-20 hpi
Control0 ng/kgLethal dose of S. enteritidisBacterial LoadHigh
CATH-22.6 ng/kgLethal dose of S. enteritidisBacterial LoadDecreased at 18-20 hpi

hpi: hours post-infection[1]

Experimental Protocols

Protocol 1: Prophylactic Administration of CATH-2 via Yolk Microinjection

This protocol details the procedure for injecting CATH-2 peptide into the yolk of early-stage zebrafish embryos.

Materials:

  • Chicken Cathelicidin-2 (CATH-2) peptide

  • Nuclease-free water

  • Phenol Red solution (0.5%)

  • Microinjection setup (including micromanipulator, microinjector, and pulled glass capillaries)

  • Zebrafish embryos (0.2-1.5 hpf)

  • Petri dishes

  • Methylene (B1212753) blue egg water

Procedure:

  • Preparation of CATH-2 Injection Solution:

    • Reconstitute CATH-2 peptide in nuclease-free water to a stock concentration.

    • Dilute the stock solution to the desired working concentration (e.g., to achieve a final dose of 2.6 ng/kg).

    • Add Phenol Red to the injection solution to a final concentration of 0.05% to visualize the injection.

  • Embryo Preparation:

    • Collect freshly fertilized zebrafish embryos (0.2-1.5 hpf).

    • Align the embryos in a groove on an agarose (B213101) plate for microinjection.

  • Microinjection:

    • Load the pulled glass capillary with the CATH-2 injection solution.

    • Calibrate the microinjector to deliver the desired volume.

    • Carefully insert the needle into the yolk sac of each embryo.

    • Inject the CATH-2 solution into the yolk.

    • After injection, transfer the embryos to a Petri dish containing methylene blue egg water.

  • Incubation:

    • Incubate the embryos at 28.5°C.

    • Monitor the embryos for normal development.

Protocol 2: Salmonella enteritidis Infection Model

This protocol describes how to challenge CATH-2-treated zebrafish embryos with a lethal dose of S. enteritidis.

Materials:

  • Salmonella enteritidis strain (fluorescently labeled, e.g., with GFP or DsRed, is recommended for visualization)

  • Luria-Bertani (LB) broth and agar (B569324)

  • Phosphate-buffered saline (PBS)

  • Microinjection setup

  • CATH-2 treated zebrafish embryos (28 hpf)

  • Control zebrafish embryos (28 hpf)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture S. enteritidis in LB broth overnight at 37°C.

    • Pellet the bacteria by centrifugation and wash three times with sterile PBS.

    • Resuspend the bacterial pellet in PBS to the desired concentration for injection (a lethal dose needs to be predetermined).

  • Bacterial Challenge:

    • At 28 hpf, inject the prepared S. enteritidis suspension into the circulation of both CATH-2 treated and control embryos.

  • Monitoring:

    • Incubate the infected embryos at 28.5°C.

    • Monitor the embryos for survival and signs of infection at regular intervals.

Protocol 3: Quantification of Phagocytic Cells

This protocol outlines a method to quantify the number of phagocytic cells (neutrophils and macrophages) in zebrafish embryos.

Materials:

  • Sudan Black B stain

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Microscope with imaging capabilities

Procedure:

  • Fixation:

    • At 48 hpf, fix the CATH-2 treated and control embryos in 4% paraformaldehyde overnight at 4°C.

  • Staining:

    • Wash the fixed embryos with PBS.

    • Stain the embryos with Sudan Black B, a stain that marks the granules of phagocytes.

  • Imaging and Quantification:

    • Mount the stained embryos on a slide.

    • Image the embryos using a microscope.

    • Count the number of Sudan Black B-positive cells in a defined region of interest (e.g., the caudal hematopoietic tissue).

Protocol 4: Assessment of Bacterial Load

This protocol describes two methods to determine the bacterial burden in infected embryos: fluorescence intensity measurement and colony-forming unit (CFU) counting.

A. Fluorescence Intensity Measurement (for fluorescently labeled bacteria):

Materials:

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At 18-20 hpi, anesthetize the infected embryos.

  • Mount the embryos and capture fluorescent images.

  • Use image analysis software to measure the mean fluorescence intensity in a defined region of the embryo.

B. Colony-Forming Unit (CFU) Counting:

Materials:

  • Sterile PBS with Triton X-100 (0.1%)

  • Homogenizer

  • LB agar plates

  • Incubator

Procedure:

  • At 18-20 hpi, collect individual live embryos.

  • Wash the embryos in sterile PBS.

  • Homogenize each embryo in a known volume of sterile PBS with Triton X-100.

  • Plate serial dilutions of the homogenate on LB agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the number of colonies to determine the CFU per embryo.

Visualizations

G cluster_workflow Experimental Workflow CATH2 CATH-2 Administration (Yolk Microinjection) 0.2-1.5 hpf Incubation1 Incubation (to 28 hpf) CATH2->Incubation1 Infection Bacterial Challenge (S. enteritidis) 28 hpf Incubation1->Infection Incubation2 Incubation (Post-Infection) Infection->Incubation2 Analysis Analysis (18-48 hpi) Incubation2->Analysis

Caption: Experimental workflow for assessing the prophylactic effect of CATH-2.

G cluster_pathway Putative CATH-2 Signaling Pathway in Zebrafish Phagocytes CATH2 CATH-2 Receptor Cell Surface Receptor (e.g., GPCR, TLR) CATH2->Receptor Binding Signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) Receptor->Signaling Activation Gene_Expression Altered Gene Expression Signaling->Gene_Expression Modulation Immune_Response Enhanced Innate Immune Response Gene_Expression->Immune_Response Proliferation Increased Phagocyte Proliferation Immune_Response->Proliferation Phagocytosis Enhanced Phagocytosis Immune_Response->Phagocytosis

Caption: Putative signaling pathway of CATH-2 in zebrafish phagocytes.

References

CATH-2: A Promising Host Defense Peptide as an Antibiotic Alternative in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating threat of antimicrobial resistance has spurred the search for viable alternatives to conventional antibiotics in poultry production. Chicken cathelicidin-2 (CATH-2), a host defense peptide (HDP), has emerged as a compelling candidate due to its dual-action mechanism: direct antimicrobial activity against a broad spectrum of pathogens and potent immunomodulatory effects. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of CATH-2 and its derivatives as a sustainable solution to combat infectious diseases in poultry.

CATH-2 is a cationic peptide primarily produced by heterophils, the avian equivalent of neutrophils.[1][2] It plays a crucial role in the innate immune response of chickens.[3][4] Research has demonstrated its efficacy against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, a major pathogen in the poultry industry.[5][6] Beyond its direct killing effect, CATH-2 can modulate the host's immune system to enhance pathogen clearance while controlling inflammation, a key advantage over traditional antibiotics.[7][8][9]

Mechanism of Action

CATH-2 exerts its antimicrobial and immunomodulatory functions through multiple pathways. Its cationic nature facilitates interaction with and disruption of negatively charged bacterial membranes, leading to cell death.[10] Furthermore, CATH-2 can influence host immune cells in several ways:

  • Chemoattraction: It can induce the production of chemokines, such as CXCLi2/IL-8 and MCP-3, which recruit other immune cells to the site of infection.[1]

  • Inflammation Modulation: CATH-2 can suppress the production of pro-inflammatory cytokines like IL-1β and nitric oxide induced by bacterial components like lipopolysaccharide (LPS).[1][7] This helps to prevent the excessive inflammation that can lead to tissue damage.

  • Immune Cell Activation: It can enhance the antigen presentation capacity of monocytes and macrophages by increasing the expression of surface markers like MRC1 and MHC-II.[7]

  • Signaling Pathway Interference: CATH-2 has been shown to inhibit the activation of key inflammatory signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome in response to avian pathogenic E. coli (APEC).[9]

Data Summary

The following tables summarize key quantitative data from various studies on CATH-2 and its derivatives, highlighting their antimicrobial efficacy and immunomodulatory properties.

Table 1: In Vitro Antimicrobial Activity of CATH-2 and its Analogs

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
C2-2 (CATH-2 derivative)Multidrug-resistant E. coli (ATCC standard strain & veterinary clinical isolates)2-8[5]
CATH-2 (1-15)Multidrug-resistant E. coliNot specified, but C2-2 showed superior activity[5]
C1-15 (N-terminal segment of CATH-2)Bacillus anthracis, Yersinia pestisActivity reported, enhanced by Phe to Trp substitutions[11]

Table 2: In Vivo Efficacy of CATH-2 Analogs in Poultry

Peptide/AnalogAdministration RouteChallenge ModelKey FindingsReference
D-CATH-2In ovoAvian pathogenic E. coli (APEC)Significantly reduced morbidity (63%) and respiratory bacterial load (>90%)[12]
D-CATH-2IntramuscularAvian pathogenic E. coli (APEC)Less effective than in ovo administration[12]
C2-2Not specified (in vivo study)Multidrug-resistant E. coli infection in chickensImproved survival rate and reduced bacterial load in heart, liver, and spleen[5][10]

Table 3: Immunomodulatory Effects of CATH-2 on Chicken Immune Cells

Cell TypeTreatmentEffectReference
HD11 (Chicken macrophage cell line)CATH-2Dose-dependently induced transcription of chemokines CXCLi2/IL-8, MCP-3, and CCLi4/RANTES[1]
HD11 (Chicken macrophage cell line)CATH-2Inhibited LPS-induced IL-1β and nitric oxide production[1]
Primary chicken monocytesCATH-2, D-CATH-2Increased expression of antigen presentation markers MRC1 and MHC-II[7]
Ileal explant culturesCATH-2Alleviated LTA-induced elevation of IL-6 and IL-2; increased IL-10[8]
Primary hepatic cell co-cultureCATH-2 (10 nmol/mL)Increased IL-10 levels[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a foundation for researchers to design and execute their own studies on CATH-2.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of CATH-2 or its derivatives against pathogenic bacteria.

Materials:

  • CATH-2 or synthesized peptide analogs

  • Target bacterial strains (e.g., multidrug-resistant E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Preparation: Culture the target bacteria overnight in MHB at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Create a series of two-fold dilutions of the peptide in MHB in the 96-well plate.

  • Incubation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. Include positive controls (bacteria without peptide) and negative controls (broth only).

  • MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: In Vivo Efficacy Trial in Broiler Chickens

Objective: To evaluate the protective effect of CATH-2 or its analogs against a bacterial challenge in chickens.

Materials:

  • Broiler chicken embryos (for in ovo injection) or day-old chicks

  • CATH-2 analog (e.g., D-CATH-2)

  • Pathogenic bacterial strain (e.g., Avian Pathogenic E. coli - APEC)

  • Appropriate administration equipment (e.g., needles, syringes)

  • Materials for clinical scoring and bacterial load determination

Procedure:

  • Animal Housing and Care: House the birds in appropriate facilities with ad libitum access to feed and water, following approved animal care and use protocols.[10]

  • Peptide Administration:

    • In ovo: On embryonic day 18, inject the CATH-2 analog into the amniotic fluid of the embryonated eggs.[12]

    • Intramuscular: At day 1 and day 4 post-hatch, inject the CATH-2 analog into the pectoral muscle.[12][14]

  • Bacterial Challenge: At 7 days of age, challenge the birds with a pathogenic strain of APEC via an appropriate route (e.g., intratracheal).[12]

  • Monitoring and Evaluation:

    • Monitor the birds daily for clinical signs of disease and mortality for a defined period (e.g., 7 days post-infection).

    • At the end of the experiment, euthanize the birds and perform post-mortem examinations.

    • Collect samples from relevant organs (e.g., air sacs, liver, spleen) to determine bacterial load (CFU/gram of tissue).

    • Calculate morbidity (lesion scores) and survival rates.[10][12]

Protocol 3: Immunomodulatory Effects on Chicken Macrophages

Objective: To assess the effect of CATH-2 on chemokine induction and inflammatory responses in a chicken macrophage cell line.

Materials:

  • HD11 chicken macrophage cell line

  • CATH-2 peptide

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (e.g., RPMI-1640) and supplements

  • Reagents for RNA extraction and quantitative real-time PCR (qPCR)

  • Reagents for nitric oxide measurement (Griess assay)

Procedure:

  • Cell Culture: Culture HD11 cells in complete medium until they reach the desired confluence.

  • Chemokine Induction:

    • Treat the HD11 cells with various concentrations of CATH-2 for a specific duration (e.g., 4 hours).

    • Harvest the cells and extract total RNA.

    • Perform qPCR to measure the gene expression of chemokines such as CXCLi2/IL-8 and MCP-3, using appropriate housekeeping genes for normalization.[1]

  • Inhibition of LPS-induced Inflammation:

    • Pre-incubate HD11 cells with CATH-2 for a set time before stimulating them with LPS.

    • After a further incubation period, collect the cell culture supernatants.

    • Measure the levels of IL-1β in the supernatant using an ELISA kit.

    • Measure the concentration of nitric oxide in the supernatant using the Griess assay.[1][7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the development and application of CATH-2.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy cluster_immuno Immunomodulation Studies Peptide Synthesis Peptide Synthesis MIC Determination MIC Determination Peptide Synthesis->MIC Determination Antimicrobial Activity Lead Candidate Selection Lead Candidate Selection MIC Determination->Lead Candidate Selection Animal Model (Chicken) Animal Model (Chicken) Lead Candidate Selection->Animal Model (Chicken) Administration (In ovo/IM) Cell Culture (HD11) Cell Culture (HD11) Lead Candidate Selection->Cell Culture (HD11) Treatment Bacterial Challenge (APEC) Bacterial Challenge (APEC) Animal Model (Chicken)->Bacterial Challenge (APEC) Evaluation Evaluation Bacterial Challenge (APEC)->Evaluation Morbidity, Mortality, Bacterial Load Cytokine/Chemokine Analysis (qPCR/ELISA) Cytokine/Chemokine Analysis (qPCR/ELISA) Cell Culture (HD11)->Cytokine/Chemokine Analysis (qPCR/ELISA) Mechanism of Action Mechanism of Action Cytokine/Chemokine Analysis (qPCR/ELISA)->Mechanism of Action

Caption: Experimental workflow for CATH-2 development.

signaling_pathway cluster_pathways Macrophage Signaling Pathways APEC Avian Pathogenic E. coli (APEC) NFkB NF-κB Pathway APEC->NFkB MAPK MAPK Pathway APEC->MAPK NLRP3 NLRP3 Inflammasome APEC->NLRP3 CATH2 CATH-2 CATH2->NFkB Inhibits CATH2->MAPK Inhibits CATH2->NLRP3 Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines NLRP3->Inflammatory_Cytokines

Caption: CATH-2 inhibition of APEC-induced signaling.

Conclusion

CATH-2 and its optimized derivatives represent a promising avenue for the development of novel anti-infectives in the poultry industry. Their multifaceted mechanism of action, combining direct antimicrobial effects with beneficial immunomodulation, offers a significant advantage over conventional antibiotics. The protocols and data presented here provide a solid foundation for further research and development in this area. Future studies should focus on optimizing delivery methods, evaluating efficacy against a broader range of poultry pathogens, and conducting large-scale field trials to validate their practical application in commercial poultry production.

References

Application Notes and Protocols for C-Amidated Thymosin Alpha 1-Cathelicidin-2 (CATH-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immunomodulatory and anti-inflammatory properties of the chicken cathelicidin-2 (CATH-2) peptide. This document details the methodologies for key experiments, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows.

Immunomodulatory and Anti-inflammatory Activity of CATH-2

Chicken cathelicidin-2 (CATH-2) is a host defense peptide with known antimicrobial properties. Beyond its direct killing of pathogens, CATH-2 exhibits significant immunomodulatory and anti-inflammatory activities. It can modulate the host's immune response by influencing cytokine and chemokine production and by neutralizing the effects of bacterial endotoxins like lipopolysaccharide (LPS).[1][2][3] These characteristics make CATH-2 a promising candidate for the development of novel anti-infective and anti-inflammatory therapeutics.[1][3]

Key Activities of CATH-2:
  • Chemokine Induction: CATH-2 can dose-dependently induce the transcription of chemokines such as CXCLi2/IL-8, MCP-3, and CCLi4/RANTES in chicken macrophages.[1][2][4]

  • Anti-inflammatory Effects: CATH-2 effectively inhibits the production of pro-inflammatory cytokines like IL-1β and nitric oxide (NO) in response to LPS stimulation.[1][2][3][4]

  • LPS Neutralization: The peptide can directly bind to and neutralize LPS, thereby preventing the activation of downstream inflammatory signaling pathways.[1][5][6] This is a crucial mechanism for its anti-inflammatory action. The presence of aromatic residues, such as phenylalanine, plays a pivotal role in this endotoxin (B1171834) neutralization.[2][3]

  • NLRP3 Inflammasome Activation: In LPS-primed macrophages, CATH-2 can induce the secretion of IL-1β and IL-1α through the activation of the NLRP3 inflammasome.[7]

  • Signaling Pathway Modulation: CATH-2 has been shown to attenuate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the immunomodulatory and anti-inflammatory activities of CATH-2 and its analogs.

Table 1: Inhibition of LPS-Induced IL-1β Expression by CATH-2 and its Analogs

Peptide (20 µM)LPS SourceCell LineInhibition of IL-1β Expression (%)Reference
CATH-2S. minnesotaHD1190.8[1]
C(1-21)S. minnesotaHD1193.5[1]
C(4-21)S. minnesotaHD1180.5[1]
C(4-21) [F2W, F5W, F12W]S. minnesotaHD1195.1[1]

Table 2: Inhibition of LPS-Induced Nitric Oxide Production by CATH-2 and its Analogs

Peptide (20 µM)LPS Source (50 ng/ml)Cell LineInhibition of NO Production (%)Reference
CATH-2S. minnesotaHD11Significant reduction[4]
C(1-21)S. minnesotaHD11Significant reduction[4]
Truncated analogs up to 17 a.a.S. minnesotaHD11Significant reduction[4]

Experimental Protocols

This section provides detailed protocols for key assays used to evaluate the immunomodulatory and anti-inflammatory properties of CATH-2.

LPS-Induced Cytokine Expression Assay

This assay measures the ability of CATH-2 to inhibit the production of pro-inflammatory cytokines, such as IL-1β, in macrophages stimulated with LPS.

Materials:

  • Chicken macrophage-like cell line (e.g., HD11)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • CATH-2 peptide and its analogs

  • Lipopolysaccharide (LPS) from S. minnesota

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers, SYBR Green)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HD11 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Peptide and LPS Preparation: Prepare solutions of CATH-2 or its analogs at the desired concentrations. Prepare a solution of LPS (e.g., 50 ng/mL).

  • Treatment: Pre-incubate the CATH-2 peptides with LPS for 30 minutes at 37°C.

  • Cell Stimulation: Remove the culture medium from the cells and replace it with the pre-incubated peptide-LPS mixture.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target cytokine (e.g., IL-1β) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. The percentage of inhibition is calculated relative to the LPS-only control.

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitric oxide produced by macrophages in response to LPS, and the inhibitory effect of CATH-2. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • Chicken macrophage-like cell line (e.g., HD11)

  • Cell culture medium

  • CATH-2 peptide and its analogs

  • LPS from various sources (e.g., S. minnesota)

  • Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HD11 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-incubate CATH-2 peptides with LPS (e.g., 50-100 ng/mL) for 30 minutes at 37°C.

  • Cell Stimulation: Add the pre-incubated peptide-LPS mixture to the cells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Chemotaxis Assay

This assay evaluates the ability of CATH-2 to induce the migration of immune cells, such as macrophages or monocytes. A common method is the Boyden chamber or Transwell assay.

Materials:

  • Immune cells (e.g., chicken monocytes or HD11 cells)

  • Chemotaxis medium (serum-free cell culture medium)

  • CATH-2 peptide

  • Transwell inserts (with appropriate pore size, e.g., 5 µm)

  • 24-well plate

  • Staining solution (e.g., Crystal Violet or DAPI)

Protocol:

  • Cell Preparation: Culture immune cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of chemotaxis medium containing different concentrations of CATH-2 to the lower wells of a 24-well plate. Use medium without CATH-2 as a negative control.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 4-24 hours (time to be optimized for the specific cell type) at 37°C in a 5% CO2 incubator.

  • Cell Removal: After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with a suitable fixative (e.g., methanol) and then stain them with a staining solution.

  • Quantification:

    • Microscopy: Count the number of stained, migrated cells in several random fields of view under a microscope.

    • Elution: Elute the stain from the cells and measure the absorbance using a microplate reader.

  • Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in CATH-2's anti-inflammatory activity and a general experimental workflow.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 CATH-2 Mechanism of Action LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1β, TNF-α, iNOS) Nucleus->Pro_inflammatory_Genes activates transcription of CATH2 CATH-2 CATH2->LPS binds and neutralizes CATH2->TLR4_MD2 blocks interaction

Caption: CATH-2 inhibits LPS-induced inflammation by neutralizing LPS and blocking TLR4 signaling.

G cluster_workflow Experimental Workflow for CATH-2 Anti-inflammatory Assay cluster_assays 4. Perform Assays start Start cell_culture 1. Culture Macrophages (e.g., HD11 cells) start->cell_culture treatment 2. Treat with LPS and/or CATH-2 cell_culture->treatment incubation 3. Incubate for a defined period treatment->incubation cytokine_assay Cytokine Expression (qRT-PCR/ELISA) incubation->cytokine_assay no_assay Nitric Oxide (Griess Assay) incubation->no_assay viability_assay Cell Viability (MTT/WST-1) incubation->viability_assay analysis 5. Data Analysis cytokine_assay->analysis no_assay->analysis viability_assay->analysis end End analysis->end

Caption: General workflow for assessing the anti-inflammatory activity of CATH-2.

References

Application Notes and Protocols: CATH-2 and its Derivatives for the Treatment of Multidrug-Resistant Escherichia coli Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) pathogens, particularly Escherichia coli, poses a significant threat to public health. Chicken cathelicidin-2 (CATH-2), an endogenous antimicrobial peptide, and its derivatives have shown considerable promise as potential therapeutic agents against these challenging infections. This document provides detailed application notes, quantitative data summaries, and experimental protocols related to the use of CATH-2 and its enhanced derivative, C2-2, in combating MDR E. coli.

Mechanism of Action

CATH-2 and its derivatives exert their antimicrobial effects primarily through direct interaction with the bacterial cell membrane. As cationic and amphipathic peptides, they are electrostatically attracted to the negatively charged components of the E. coli outer membrane, such as lipopolysaccharide (LPS). This interaction leads to membrane destabilization, permeabilization, and ultimately, cell death.[1][2]

Beyond its direct bactericidal activity, CATH-2 also possesses immunomodulatory properties. It can modulate the host's inflammatory response to infection by interacting with key signaling pathways, such as the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways.[3][4][5] This dual action of direct killing and immune modulation makes CATH-2 an attractive candidate for further development.

Data Presentation

The following tables summarize the in vitro antimicrobial activity and in vivo efficacy of CATH-2 and its derivative, C2-2, against multidrug-resistant E. coli.

Table 1: In Vitro Antimicrobial Activity of CATH-2 (1-15) and its Derivative C2-2 against Multidrug-Resistant E. coli Strains

PeptideE. coli StrainMIC (µg/mL)MBC (µg/mL)
CATH-2 (1-15) E13264
E264128
E364128
E4128256
E5128256
E91632
C2-2 E144
E288
E388
E422
E544
E922
Gentamicin E1816
E21632
E348
E464128
E53264
E9816

Data extracted from a study by Hao et al. (2024).[3][6][7][8]

Table 2: In Vivo Efficacy of C2-2 in a Chicken Model of MDR E. coli Infection

Treatment GroupSurvival Rate (%)Bacterial Load (log10 CFU/g) - HeartBacterial Load (log10 CFU/g) - LiverBacterial Load (log10 CFU/g) - Spleen
Control (Saline) 20~6.5~7.0~6.8
C2-2 80~4.0~4.5~4.2
Gentamicin 60~4.8~5.2~5.0

Data approximated from graphical representations in a study by Hao et al. (2024).[6][9]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of CATH-2 and its derivatives against MDR E. coli.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • Test peptide (CATH-2 or derivative)

  • MDR E. coli strain(s)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick a few colonies of the MDR E. coli strain and inoculate into a tube containing 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.

  • Preparation of Peptide Dilutions: a. Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 100 µL of the peptide dilutions. b. Include a positive control (bacteria without peptide) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. b. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations where no visible growth was observed. b. From each of these wells, and from the positive growth control well, plate 100 µL of the suspension onto a separate MHA plate.

  • Incubation: a. Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: a. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum. This is practically determined as the lowest concentration at which no more than 0.1% of the original inoculum survives, often observed as no colony growth on the agar plate.[10]

Protocol 3: Hemolytic Activity Assay

This protocol assesses the toxicity of the peptide to red blood cells.

Materials:

  • Test peptide

  • Freshly collected red blood cells (RBCs) (e.g., human or chicken)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Sterile 96-well plates

  • Centrifuge

  • Spectrophotometer (450 nm)

Procedure:

  • Preparation of RBC Suspension: a. Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS. b. Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay: a. Add 100 µL of the peptide at various concentrations to the wells of a 96-well plate. b. Add 100 µL of the 2% RBC suspension to each well. c. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100). d. Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis: a. Centrifuge the plate to pellet the intact RBCs. b. Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the amount of hemoglobin released. c. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of CATH-2.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy start_invitro MDR E. coli Strain mic MIC Determination (Broth Microdilution) start_invitro->mic hemolysis Hemolytic Activity Assay start_invitro->hemolysis cytotoxicity Cytotoxicity Assay start_invitro->cytotoxicity mbc MBC Determination mic->mbc treatment CATH-2/C2-2 Treatment mic->treatment Select Promising Peptides start_invivo Chicken Infection Model (MDR E. coli Challenge) start_invivo->treatment evaluation Evaluation: - Survival Rate - Bacterial Load - Histopathology treatment->evaluation

Caption: Experimental workflow for evaluating CATH-2 efficacy.

CATH2_Mechanism cluster_ecoli MDR E. coli Cell lps LPS permeabilization Membrane Permeabilization lps->permeabilization outer_mem Outer Membrane outer_mem->permeabilization inner_mem Inner Membrane cell_death Cell Death inner_mem->cell_death cytoplasm Cytoplasm cath2 CATH-2 binding Electrostatic Binding cath2->binding binding->lps binding->outer_mem permeabilization->inner_mem CATH2_Signaling cluster_macrophage Macrophage tlr4 TLR4 myd88 MyD88 tlr4->myd88 nfkb NF-κB myd88->nfkb inflammation Pro-inflammatory Cytokine Production nfkb->inflammation lps E. coli LPS lps->tlr4 Activates cath2 CATH-2 cath2->tlr4 Inhibits Activation cath2->lps Neutralizes

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Recombinant CATH-2 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with the low-yield recombinant production of the chicken cathelicidin-2 (CATH-2) antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in producing recombinant CATH-2?

A1: The main obstacles in recombinant CATH-2 production are its inherent toxicity to host cells, susceptibility to proteolytic degradation, and the tendency to form insoluble inclusion bodies when expressed in bacterial systems like E. coli.[1][2][3] These factors can significantly reduce the final yield of active peptide.

Q2: Which expression system is better for CATH-2 production: E. coli or Pichia pastoris?

A2: Both systems have been successfully used for producing avian cathelicidins. E. coli offers rapid growth and high-density cell cultures, but often leads to the formation of inclusion bodies, requiring additional solubilization and refolding steps.[4] Pichia pastoris, a yeast expression system, can perform post-translational modifications and secrete the protein, which can simplify purification and improve folding, potentially leading to higher yields of active CATH-2.[5][6] The choice depends on the desired final product characteristics, downstream processing capabilities, and yield requirements.

Q3: What is the importance of codon optimization for CATH-2 expression?

A3: Codon optimization is crucial for efficient heterologous protein expression. By adapting the CATH-2 gene's codon usage to match that of the expression host (e.g., E. coli or P. pastoris), you can significantly enhance translation efficiency and, consequently, the protein yield.[4]

Q4: How can I prevent the proteolytic degradation of my recombinant CATH-2?

A4: To minimize proteolytic degradation, you can:

  • Use protease-deficient host strains (e.g., E. coli BL21(DE3)pLysS).[7]

  • Optimize expression conditions by lowering the induction temperature.[8]

  • Employ fusion partners that can protect the peptide from proteases.[1]

  • Add protease inhibitors during cell lysis and purification.

Q5: My CATH-2 is expressed as inclusion bodies. Is this a problem?

A5: Not necessarily. While inclusion bodies contain non-functional, aggregated protein, they can protect the peptide from proteolysis and simplify initial purification.[9] The main challenge is to efficiently solubilize the inclusion bodies and refold the protein into its active conformation, which can sometimes lead to yield loss.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your CATH-2 production experiments.

Issue 1: Low or No CATH-2 Expression
Potential Cause Troubleshooting Steps
Suboptimal Codon Usage - Synthesize a new CATH-2 gene with codons optimized for your specific expression host (E. coli or P. pastoris).
Inefficient Transcription/Translation - Verify the integrity of your expression vector, including the promoter and ribosome binding site. - For P. pastoris, ensure efficient integration into the host genome.
Toxicity of CATH-2 to Host Cells - Use a tightly regulated promoter to minimize basal expression before induction. - Lower the inducer concentration (e.g., IPTG for E. coli, methanol (B129727) for P. pastoris). - Reduce the induction temperature (e.g., 15-25°C).[8] - Use a fusion partner that can mitigate toxicity.[1]
Plasmid Instability - Ensure consistent antibiotic selection pressure throughout cultivation.
Issue 2: CATH-2 is Expressed as Insoluble Inclusion Bodies
Potential Cause Troubleshooting Steps
High Expression Rate - Lower the induction temperature (e.g., 16-25°C) and inducer concentration to slow down protein synthesis, which can promote proper folding.[8]
Suboptimal Culture Conditions - Optimize the culture medium composition and pH.
Intrinsic Properties of CATH-2 - Co-express with molecular chaperones to assist in proper folding. - Use a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or N-utilizing substance A (NusA).[11]
Issue 3: Low Yield After Purification
Potential Cause Troubleshooting Steps
Inefficient Cell Lysis - Use a combination of enzymatic (e.g., lysozyme) and physical (e.g., sonication, French press) methods to ensure complete cell disruption.
Protein Loss During Inclusion Body Solubilization and Refolding - Screen different solubilization buffers (e.g., containing urea (B33335) or guanidine-HCl) and refolding methods (e.g., dialysis, rapid dilution). - Add refolding enhancers like L-arginine or glycerol (B35011) to the refolding buffer.
Inefficient Affinity Chromatography - Ensure the affinity tag is accessible. - Optimize binding, washing, and elution buffers (pH, salt concentration, imidazole (B134444) concentration for His-tags).
Proteolytic Degradation During Purification - Keep samples cold at all times. - Add a cocktail of protease inhibitors to your lysis and purification buffers.
Inefficient Fusion Tag Cleavage - Optimize the cleavage reaction conditions (enzyme concentration, temperature, incubation time). - Ensure the cleavage site is accessible.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the recombinant expression of avian cathelicidins.

Table 1: Comparison of Recombinant Avian Cathelicidin Expression Yields

PeptideExpression SystemFusion PartnerYieldReference
Fowlicidin-2 (B1576592)E. coli BL21(DE3)Thioredoxin (Trx)~6.0 mg/L[4]
Fowlicidin-2Pichia pastoris X-33None (secreted)85.6 mg/L[5]
Cathelicidin-BFPichia pastorisNone (secreted)0.5 g/L[6]

Table 2: Comparison of Fusion Tags for Soluble Protein Expression in E. coli

Fusion TagMolecular Weight (kDa)Key Features
Thioredoxin (Trx) ~12Enhances solubility and promotes disulfide bond formation.
Maltose Binding Protein (MBP) ~40Highly soluble and can significantly improve the solubility of fusion partners.[11]
N-utilizing substance A (NusA) ~55A large, highly soluble protein that can enhance the solubility of aggregation-prone proteins.[11]
Glutathione S-transferase (GST) ~26Dimerizes, which can sometimes aid in the folding of the target protein.
Small Ubiquitin-like Modifier (SUMO) ~11Can enhance expression and solubility, and specific proteases are available for traceless cleavage.[12]

Experimental Protocols

Protocol 1: Codon Optimization of CATH-2 Gene
  • Obtain the amino acid sequence of chicken CATH-2.

  • Use a commercially available or free online codon optimization tool.

  • Select the target expression host (Escherichia coli K-12 or Pichia pastoris).

  • The tool will generate a DNA sequence with codons adapted for the chosen host.

  • Synthesize the optimized gene and clone it into a suitable expression vector.

Protocol 2: Expression of CATH-2 as a Fusion Protein in E. coli
  • Clone the codon-optimized CATH-2 gene into an expression vector (e.g., pET-32a(+)) containing a fusion tag (e.g., Thioredoxin) and a protease cleavage site.

  • Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For potentially toxic proteins, lower concentrations are recommended.

  • Reduce the temperature to 16-25°C and continue to incubate for 4-16 hours.

  • Harvest the cells by centrifugation.

Protocol 3: Purification of CATH-2 from Inclusion Bodies
  • Resuspend the cell pellet from Protocol 2 in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) and lyse the cells using sonication or a French press.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion body pellet with a buffer containing a mild denaturant (e.g., 2M urea) or a non-ionic detergent (e.g., Triton X-100) to remove contaminating proteins.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8M urea or 6M guanidine-HCl).

  • Refold the solubilized protein by either rapid dilution or dialysis into a refolding buffer.

  • Clarify the refolded protein solution by centrifugation or filtration.

  • Purify the CATH-2 fusion protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Cleave the fusion tag using a specific protease (e.g., TEV protease, thrombin).

  • Further purify the CATH-2 peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Recombinant_CATH2_Production_Workflow cluster_gene_synthesis Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification codon_optimization Codon Optimization of CATH-2 Gene cloning Cloning into Expression Vector codon_optimization->cloning transformation Transformation into Host (E. coli / P. pastoris) cloning->transformation cultivation Cell Cultivation transformation->cultivation induction Induction of Expression cultivation->induction cell_lysis Cell Lysis induction->cell_lysis solubilization_refolding Inclusion Body Solubilization & Refolding (if applicable) cell_lysis->solubilization_refolding Insoluble Fraction affinity_chrom Affinity Chromatography cell_lysis->affinity_chrom Soluble Fraction solubilization_refolding->affinity_chrom cleavage Fusion Tag Cleavage affinity_chrom->cleavage final_purification RP-HPLC cleavage->final_purification final_product final_product final_purification->final_product Pure CATH-2 Troubleshooting_Low_Yield cluster_expression_issues Expression Problems cluster_purification_issues Purification Problems start Low CATH-2 Yield no_expression No/Low Expression start->no_expression insoluble_expression Insoluble Expression (Inclusion Bodies) start->insoluble_expression degradation Protein Degradation start->degradation low_recovery Low Recovery After Purification start->low_recovery solution1 solution1 no_expression->solution1 Optimize Codons Check Vector Lower Toxicity solution2 solution2 insoluble_expression->solution2 Lower Temperature Use Soluble Fusion Tag Co-express Chaperones solution3 solution3 degradation->solution3 Use Protease-Deficient Strain Add Protease Inhibitors solution4 solution4 low_recovery->solution4 Optimize Lysis & Refolding Optimize Chromatography Optimize Tag Cleavage

References

Technical Support Center: Chicken Cathelicidin-2 Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing the hemolytic activity of chicken cathelicidin-2 (CATH-2) while preserving its antimicrobial properties.

Troubleshooting Guides

Issue: Modified CATH-2 peptides show high hemolytic activity.

Potential Cause Troubleshooting Steps
Excessive Hydrophobicity: Increased hydrophobicity often correlates with higher hemolytic activity.- Amino Acid Substitution: Replace hydrophobic residues (e.g., Tryptophan, Leucine) with less hydrophobic or charged amino acids (e.g., Alanine, Lysine, Arginine)[1]. - Systematic Truncation: Create peptide fragments to identify the minimal antimicrobial domain with reduced cytotoxicity. The N-terminal segment (C1-15) of CATH-2 has been shown to have potent antibacterial activity with low cytotoxicity[2].
High Cationicity: While important for antimicrobial action, an excessive positive charge can lead to non-specific membrane disruption.- Charge Optimization: Systematically adjust the number and position of positively charged residues (Lysine, Arginine) to find a balance between antimicrobial efficacy and hemolytic activity[1].
Peptide Aggregation: Self-aggregation of peptides can contribute to membrane damage.- Formulation Strategies: Experiment with different buffer systems and pH to minimize aggregation[3]. Consider encapsulating the peptide in liposomes or nanoparticles to shield it from red blood cells[1].

Issue: Reduced antimicrobial activity after modification.

Potential Cause Troubleshooting Steps
Excessive Reduction in Hydrophobicity: The peptide has become too polar to effectively interact with bacterial membranes[1].- Iterative Modification: If initial modifications abrogate antimicrobial activity, take a more subtle approach. Combine minor reductions in hydrophobicity with slight adjustments in charge distribution[3].
Disruption of Secondary Structure: Modifications may have altered the α-helical structure crucial for antimicrobial function.- Structural Analysis: Use circular dichroism spectroscopy to assess the secondary structure of modified peptides in membrane-mimicking environments. - Proline Substitution: The proline residue in the hinge region of CATH-2 is important for its activity. Substitution of proline-14 with leucine (B10760876) has been shown to strongly reduce both antibacterial and hemolytic activity[2].
Inaccurate Peptide Quantification: Errors in determining peptide concentration can lead to misleading results in activity assays[1].- Accurate Quantification: Use a reliable method for peptide quantification, such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric peptide quantification assay[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to decrease the hemolytic activity of CATH-2?

A1: The main strategies include:

  • Amino Acid Substitution: Replacing specific amino acids to modulate hydrophobicity and cationicity[1]. For instance, substituting phenylalanine with tryptophan in C1-15 derived peptides improved antibacterial activity without significantly increasing toxicity[4].

  • Peptide Truncation: Identifying and synthesizing shorter, active fragments of the peptide. The N-terminal segment C1-15 of CATH-2 is a good example, exhibiting potent antibacterial activity with low cytotoxicity[2].

  • Introducing D-amino Acids: Swapping L-amino acids with their D-enantiomers can alter the peptide's interaction with membranes, sometimes reducing hemolytic activity while retaining antimicrobial potency[1][5].

  • Peptide Cyclization: Constraining the peptide's conformation through cyclization can reduce its ability to insert into and disrupt erythrocyte membranes[1][6].

Q2: How does altering the hydrophobicity and net charge of CATH-2 affect its activity?

A2: Hydrophobicity and net charge are critical determinants of both the antimicrobial and hemolytic activities of CATH-2. Generally, increasing hydrophobicity enhances antimicrobial activity but also often increases hemolytic activity. Conversely, decreasing hydrophobicity can reduce hemolysis but may also lower antimicrobial potency[1][7]. Similarly, a high positive net charge is crucial for the initial interaction with negatively charged bacterial membranes, but an excessive charge can lead to non-specific lysis of host cells[8]. The key is to find an optimal balance between these two properties.

Q3: What is the role of the hinge region in CATH-2?

A3: The proline-induced hinge region in CATH-2, which connects its two α-helical segments, is crucial for its biological activity[2][9]. Substitution of the proline at position 14 with leucine has been demonstrated to significantly decrease both antibacterial and hemolytic activities. This suggests the flexibility imparted by the hinge is important for membrane interaction and disruption[2].

Q4: Are there any known CATH-2 derived peptides with reduced hemolytic activity?

A4: Yes, several studies have focused on designing CATH-2 derivatives with improved therapeutic profiles. For example, a series of peptides (C2-1 to C2-5) were designed based on the CATH-2(1-15) sequence. Among these, C2-2 showed excellent antimicrobial activity against multidrug-resistant E. coli and no significant hemolytic activity on chicken red blood cells at concentrations up to 64 μg/mL[7][10][11].

Quantitative Data Summary

Table 1: Hemolytic and Antimicrobial Activity of CATH-2 and its Analogs.

PeptideModificationHemolytic Activity (HC50 in µM)Antimicrobial Activity (MIC in µM)Reference
CATH-2 Full-length peptideNot explicitly quantified in the provided search results, but noted to have cytotoxic effects.Effective against various bacteria.[10][12]
C1-15 N-terminal fragment (residues 1-15)Low cytotoxicity towards chicken erythrocytes and PBMCs.Potent antibacterial activity.[2]
C2-1 CATH-2(1-15) derivativeSignificant hemolytic activity.Enhanced antimicrobial activity.[7]
C2-2 CATH-2(1-15) derivativeNo significant hemolytic activity up to 64 µg/mL.2-8 µg/mL against MDR E. coli.[7][10][11]
CATH-2 (P14L) Proline-14 to Leucine substitutionStrongly reduced.Strongly reduced.[2]

Note: HC50 is the concentration of peptide that causes 50% hemolysis. A higher HC50 value indicates lower hemolytic activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Hemolysis Assay

This protocol is a standard method for determining the lytic activity of peptides against erythrocytes.

Materials:

  • Freshly drawn red blood cells (RBCs) from a consistent source (e.g., chicken, human, sheep).

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile.

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.

  • Peptide stock solutions of known concentration.

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBC pellet with PBS several times, centrifuging and discarding the supernatant after each wash, until the supernatant is clear.

    • Resuspend the washed RBCs in PBS to a final concentration of 0.5-2%.

  • Assay Setup:

    • Prepare serial dilutions of the test peptides in PBS in a 96-well plate.

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Include negative controls (RBCs in PBS only) for 0% hemolysis and positive controls (RBCs in 1% Triton X-100) for 100% hemolysis.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour, or a standardized time.

  • Measurement:

    • Centrifuge the plate to pellet intact RBCs.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).

  • Data Analysis:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100[13]

    • Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value[14].

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Hemolysis Assay cluster_analysis Data Analysis cluster_outcome Outcome peptide_synthesis Peptide Synthesis & Modification serial_dilution Serial Dilution of Peptides peptide_synthesis->serial_dilution rbc_prep Red Blood Cell Preparation incubation Incubation with RBCs rbc_prep->incubation serial_dilution->incubation measurement Spectrophotometric Measurement incubation->measurement calc_hemolysis Calculate % Hemolysis measurement->calc_hemolysis determine_hc50 Determine HC50 Value calc_hemolysis->determine_hc50 sar_analysis Structure-Activity Relationship Analysis determine_hc50->sar_analysis

Caption: Workflow for hemolysis assay of CATH-2 peptides.

logical_relationship cluster_properties Peptide Properties cluster_activities Biological Activities hydrophobicity Hydrophobicity antimicrobial Antimicrobial Activity hydrophobicity->antimicrobial +/- hemolytic Hemolytic Activity hydrophobicity->hemolytic + cationicity Cationicity cationicity->antimicrobial + cationicity->hemolytic +/- structure Secondary Structure structure->antimicrobial ++ structure->hemolytic + optimization Peptide Optimization antimicrobial->optimization hemolytic->optimization

Caption: Relationship between peptide properties and biological activities.

References

Technical Support Center: Optimizing CATH-2 Dosage for In Vivo Protection Against APEC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of chicken cathelicidin-2 (CATH-2) for protection against Avian Pathogenic Escherichia coli (APEC) infection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CATH-2 against APEC in vivo?

A1: CATH-2 exhibits a dual mechanism of action. Firstly, it has direct antimicrobial activity against APEC. Secondly, it possesses potent immunomodulatory and anti-inflammatory properties. It attenuates the APEC-induced inflammatory response by inhibiting the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways.[1][2][3][4] This helps in reducing the excessive inflammation and tissue damage associated with severe APEC infections.[1][2][3][4]

Q2: What is a recommended starting dosage for CATH-2 in a chicken APEC challenge model?

A2: Currently, published in vivo studies on the native CATH-2 peptide are limited, making it difficult to provide a precise starting dose. However, studies on CATH-2 derivatives and analogs can offer valuable guidance. For instance, a CATH-2-derived peptide, C2-2, has shown efficacy in reducing mortality and bacterial load in chickens when administered intramuscularly.[5][6] Another study on a D-amino acid analog, D-CATH-2, demonstrated protection with in ovo administration. Researchers should consider conducting a dose-finding (dose-escalation) study starting with a low dose and escalating to determine the optimal dose for native CATH-2 that balances efficacy and potential toxicity.

Q3: What are the potential adverse effects or toxicity associated with CATH-2 administration?

Q4: What is the most effective route of administration for CATH-2?

A4: The optimal route of administration can depend on the experimental design and therapeutic goal (prophylactic vs. therapeutic). Intramuscular (IM) injection is a common route for systemic delivery in poultry.[9] In ovo administration has also been shown to be effective for prophylactic treatment with a CATH-2 analog, D-CATH-2, and was found to be more effective than intramuscular treatment in one study. The choice of administration route should be carefully considered based on the specific research question.

Troubleshooting Guides

Issue 1: High mortality in the APEC-challenged control group.

  • Possible Cause: The APEC challenge dose is too high.

  • Troubleshooting Step: Perform a titration of the APEC challenge dose to determine the LD50 (the dose that is lethal to 50% of the animals). For therapeutic efficacy studies, a challenge dose that causes significant clinical signs and some mortality (e.g., 70-80%) in the untreated control group is often desirable. One study used an intratracheal challenge of 7 x 107 CFU of APEC in 7-day-old broiler chicks.[10]

  • Possible Cause: The chickens are too young or immunocompromised.

  • Troubleshooting Step: Ensure the chickens are of an appropriate age and health status for the study. Most studies use chickens that are at least 7 days old.

Issue 2: No significant therapeutic effect observed with CATH-2 treatment.

  • Possible Cause: The CATH-2 dosage is too low.

  • Troubleshooting Step: Conduct a dose-escalation study to determine the optimal therapeutic dose. Refer to the data on CATH-2 analogs for a potential starting range, but be aware that the native peptide may have different potency.

  • Possible Cause: The timing of CATH-2 administration is not optimal.

  • Troubleshooting Step: The timing of treatment is critical. For a therapeutic effect, CATH-2 should be administered shortly after the APEC challenge. The window for effective treatment will likely depend on the kinetics of the infection. Consider a time-course study to determine the optimal treatment initiation time.

  • Possible Cause: The CATH-2 peptide has degraded.

  • Troubleshooting Step: Ensure proper storage and handling of the CATH-2 peptide to maintain its stability and activity. Peptides can be sensitive to temperature fluctuations and repeated freeze-thaw cycles.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in the APEC challenge preparation.

  • Troubleshooting Step: Standardize the preparation of the APEC inoculum. Ensure that the bacterial culture is in the same growth phase (e.g., mid-logarithmic phase) for each experiment and that the concentration (CFU/mL) is accurately determined before each challenge.

  • Possible Cause: Variability in the experimental animals.

  • Troubleshooting Step: Use chickens of the same breed, age, and source for all experiments. Ensure that the animals are housed under the same environmental conditions.

Data Presentation

Table 1: In Vivo Efficacy of CATH-2 Derivative (C2-2) Against MDR E. coli in Chickens [5][6]

Treatment GroupAdministration RouteDosageSurvival Rate (%)
Control (Infected)--20
C2-2Intramuscular5 mg/kg80
EnrofloxacinIntramuscular5 mg/kg60
GentamicinIntramuscular5 mg/kg80

Table 2: Reduction in Bacterial Load in Organs of Chickens Treated with C2-2 (5 mg/kg) [6]

OrganBacterial Load in Control (CFU/g)Bacterial Load in C2-2 Treated (CFU/g)Fold Reduction
Heart~1 x 106~1 x 104~100
Liver~1.6 x 107~2.4 x 104~680
Spleen~1 x 106~1 x 104~100

Table 3: Prophylactic Efficacy of D-CATH-2 (analog) Administered In Ovo

Treatment GroupMorbidity (Mean Lesion Score)Reduction in Morbidity (%)Respiratory Bacterial Load Reduction (%)
Untreated InfectedHigh--
In Ovo D-CATH-2Significantly Reduced63>90
Intramuscular D-CATH-2Less Effective--

Experimental Protocols

Protocol 1: Intratracheal APEC Challenge in Chickens

This protocol is adapted from established methods for inducing respiratory colibacillosis.[10]

  • APEC Culture Preparation:

    • Streak the APEC strain (e.g., O1, O2, or O78) on MacConkey agar (B569324) and incubate at 37°C for 18-24 hours.

    • Inoculate a single colony into 10 mL of tryptic soy broth (TSB) and incubate at 37°C with shaking (200 rpm) for 12-16 hours.

    • Harvest the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).

    • Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the pellet in PBS to the desired concentration (e.g., 7 x 108 CFU/mL). The concentration should be confirmed by serial dilution and plating.

  • Intratracheal Inoculation:

    • Use 7-day-old broiler chickens.

    • Gently restrain the chicken and extend its neck.

    • Visualize the tracheal opening by gently pressing at the base of the tongue.

    • Using a sterile, blunt-ended needle or a gavage needle attached to a syringe, carefully instill 0.1 mL of the APEC suspension directly into the trachea.

    • Monitor the bird for any immediate signs of distress.

Protocol 2: Intramuscular Administration of CATH-2

This is a general protocol for intramuscular injections in chickens.[9]

  • Preparation of CATH-2 Solution:

    • Dissolve the lyophilized CATH-2 peptide in a sterile, biocompatible vehicle (e.g., sterile PBS or saline) to the desired final concentration.

    • Ensure the solution is completely dissolved and free of particulates.

  • Injection Procedure:

    • Locate the pectoral muscle on either side of the keel bone.

    • Use a sterile needle and syringe (e.g., 25-27 gauge).

    • Insert the needle into the thickest part of the muscle, being careful to avoid the keel bone.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Slowly inject the calculated volume of the CATH-2 solution.

    • Gently massage the injection site to aid in the dispersal of the solution.

Mandatory Visualizations

G cluster_0 APEC Infection cluster_1 Host Cell APEC APEC TLR4 TLR4 APEC->TLR4 Activates NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK NLRP3 NLRP3 Inflammasome Activation NFkB->NLRP3 MAPK->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) NLRP3->Cytokines Induces Inflammation Inflammation & Tissue Damage Cytokines->Inflammation Lysosome Lysosomal Dysfunction CATH2 CATH-2 CATH2->NFkB Inhibits CATH2->MAPK Inhibits CATH2->NLRP3 Inhibits CATH2->Lysosome Induces

Caption: CATH-2 anti-inflammatory signaling pathway in response to APEC infection.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Analysis A1 APEC Strain Selection & Culture B2 APEC Challenge (Intratracheal) A1->B2 A2 CATH-2 Peptide Preparation & QC B3 CATH-2 Administration (e.g., Intramuscular) A2->B3 A3 Animal Acclimation (e.g., 7-day-old chickens) B1 Randomization into Treatment Groups A3->B1 B1->B2 B2->B3 B4 Monitoring (Clinical Signs, Mortality) B3->B4 C1 Necropsy & Lesion Scoring B4->C1 C2 Bacterial Load Quantification (Organs) B4->C2 D Data Analysis & Dosage Optimization C1->D C2->D C3 Histopathology C3->D C4 Immunological Assays (e.g., Cytokine levels) C4->D

Caption: Experimental workflow for optimizing CATH-2 dosage against APEC in vivo.

References

troubleshooting peptide aggregation issues with CATH-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with the CATH-2 peptide.

Troubleshooting Guide: CATH-2 Aggregation

Question: My CATH-2 peptide solution appears cloudy or has visible precipitates. What's happening and how can I fix it?

Answer: Cloudiness or precipitation is a strong indicator of peptide aggregation. CATH-2, being a highly cationic and amphipathic peptide, can be prone to self-association and aggregation under certain conditions.[1][2] This process is influenced by several factors including peptide concentration, pH, ionic strength, and temperature.[3][4]

To address this, we recommend a systematic troubleshooting approach. The following workflow can help you identify the optimal conditions for your CATH-2 solution.

cluster_0 Troubleshooting CATH-2 Aggregation start Start: Cloudy CATH-2 Solution check_solubility Step 1: Review Solubilization Protocol - Start with sterile distilled water - If needed, use 0.1% acetic acid start->check_solubility optimize_buffer Step 2: Optimize Buffer Conditions - Adjust pH (at least 1 unit away from pI) - Vary ionic strength (e.g., 50-150 mM NaCl) check_solubility->optimize_buffer If aggregation persists additives Step 3: Test Solubility-Enhancing Excipients - Arginine (50-100 mM) - Non-ionic surfactants (e.g., 0.01% Tween-20) optimize_buffer->additives If aggregation persists characterize Step 4: Characterize Aggregation - Dynamic Light Scattering (DLS) - Thioflavin T (ThT) Assay - Transmission Electron Microscopy (TEM) additives->characterize If aggregation persists success Result: Clear, Monodisperse Solution characterize->success If conditions are optimized fail Result: Aggregation Persists (Contact Technical Support) characterize->fail If unable to resolve cluster_1 DLS Experimental Workflow prep Sample Preparation (Filtered Buffer) instrument Instrument Setup (e.g., Zetasizer) prep->instrument measure Measurement (Acquire Scattering Data) instrument->measure analysis Data Analysis (Calculate Rh, %Pd) measure->analysis

References

Technical Support Center: Enhancing the Antimicrobial Potency of CATH-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CATH-2 peptide design. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments to enhance the antimicrobial potency of the chicken cathelicidin-2 (CATH-2).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the design, synthesis, and testing of novel CATH-2-derived peptides.

Peptide Synthesis and Purity

  • Question: My crude peptide yield after solid-phase peptide synthesis (SPPS) is significantly lower than expected. What are the potential causes and solutions?

    • Answer: Low crude peptide yield can result from several factors. Incomplete removal of the Fmoc protecting group can prevent the next amino acid from coupling; this can be addressed by increasing the deprotection time or performing a second deprotection step.[1] Another cause is poor amino acid coupling due to steric hindrance, especially with bulky amino acids.[1] In such cases, double-coupling the problematic amino acids or using a stronger coupling reagent may improve the yield.[1] Finally, aggregation of the growing peptide chain on the resin, particularly with hydrophobic sequences, can be an issue.[1] Using aggregation-disrupting solvents can help mitigate this problem.[1]

  • Question: After purification by RP-HPLC, my peptide shows multiple peaks, and mass spectrometry data is complex. What could be the problem?

    • Answer: This issue often points to the incomplete removal of side-chain protecting groups or the occurrence of side reactions during the cleavage process from the resin.[1] Review your cleavage cocktail and cleavage time to ensure they are appropriate for your specific amino acid sequence and protecting groups.

Antimicrobial Activity and Selectivity

  • Question: I have designed a CATH-2 analog with increased hydrophobicity, but its antimicrobial activity against Gram-negative bacteria is lower than expected. Why might this be?

    • Answer: While hydrophobicity is important for antimicrobial activity, an excessive increase can lead to reduced efficacy. The net positive charge is critical for the initial interaction with the negatively charged bacterial membranes, such as the lipopolysaccharide (LPS) outer layer of Gram-negative bacteria.[2] A balanced amphipathic structure, possessing both hydrophobic and cationic regions, is crucial for membrane permeabilization and subsequent killing.[3] The parent CATH-2 peptide has a kink in its α-helical structure due to a proline residue, which is important for its activity.[3] Drastic changes to the peptide's structure can alter this balance and reduce its effectiveness.

  • Question: My modified peptide shows potent antimicrobial activity but also exhibits high hemolytic activity and cytotoxicity to human cells. How can I improve its selectivity?

    • Answer: High hydrophobicity is often correlated with increased hemolytic activity and cytotoxicity.[2][4] To improve selectivity for bacterial cells over host cells, you can try to optimize the balance between charge and hydrophobicity. For instance, replacing certain hydrophobic residues with charged residues like Lysine (K) or Arginine (R) can increase the net positive charge, enhancing interaction with bacterial membranes while potentially reducing lysis of mammalian cells.[5] Another strategy is C-terminal amidation, which can enhance anti-inflammatory activity and has been shown to result in lower cytotoxicity in some cases.[6]

  • Question: My peptide loses activity in high-salt conditions or in the presence of serum. What modifications could improve its stability?

    • Answer: The antimicrobial activity of many peptides can be inhibited by physiological salt concentrations or degraded by proteases in serum.[2][7] To improve stability, consider substituting L-amino acids with their D-amino acid counterparts or using cyclization (e.g., head-to-tail cyclization).[8] These modifications can make the peptide more resistant to proteolytic degradation without significantly impacting its antimicrobial potency.[8] For example, a designed CATH-2 derivative, C2-2, maintained strong antibacterial efficacy under high temperature and saline conditions, demonstrating significant stability.[4][9]

Quantitative Data on CATH-2 and Designed Analogs

The following tables summarize the physicochemical properties and biological activities of the N-terminal truncated CATH-2(1-15) peptide and its designed analogs.

Table 1: Physicochemical Properties and Antimicrobial Activity of CATH-2(1-15) and its Analogs

Peptide Amino Acid Sequence Net Charge Hydrophobicity MIC against MDR E. coli (µg/mL)
CATH-2(1-15) RFGRFLRKIRRFRPK +8 0.103 >64
C2-1 RFGRFLRKIRRFIPK +7 0.284 0.5 - 16
C2-2 RFGRFLRKIRRMRLK +8 0.230 2 - 8
C2-3 RFGRHLRKIIRFRIK +7 0.218 4 - 32
C2-4 RFGRNLRKIRRFWPK +7 -0.119 >64
C2-5 RFGRFLRKIRFFRLK +7 0.355 4 - 32

(Data sourced from a study on CATH-2 derived peptides against multidrug-resistant E. coli)[2][4]

Table 2: Safety Profile of CATH-2 Analog C2-2

Peptide Concentration Range (µg/mL) Hemolytic Activity on Chicken RBCs Cytotoxicity on Chicken Kidney Cells
C2-2 0 - 64 No significant hemolytic activity No significant cytotoxicity

(Data sourced from a study on CATH-2 derived peptide C2-2)[4][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[10]

  • Materials:

    • 96-well polypropylene (B1209903) plates

    • Mueller-Hinton Broth (MHB)

    • Bacterial strain of interest

    • Peptide stock solution

    • Sterile deionized water or 0.01% acetic acid

    • Microplate reader

  • Protocol:

    • Bacterial Preparation: Prepare a logarithmic-phase bacterial culture. Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[10]

    • Peptide Dilutions: Prepare a stock solution of the peptide. Perform serial two-fold dilutions of the peptide in the 96-well plate using MHB to achieve a range of desired concentrations.

    • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.[10]

    • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest peptide concentration at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[10]

2. Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), an indicator of cytotoxicity towards mammalian cells.

  • Materials:

    • Freshly collected red blood cells (e.g., chicken or human)

    • Phosphate-buffered saline (PBS)

    • Peptide solutions of various concentrations

    • Triton X-100 (1% v/v) as a positive control

    • Microcentrifuge tubes

    • Spectrophotometer

  • Protocol:

    • RBC Preparation: Wash RBCs three times with PBS by centrifugation. Resuspend the RBC pellet in PBS to a final concentration of 4% (v/v).

    • Incubation: In microcentrifuge tubes, mix the RBC suspension with an equal volume of peptide solution at various concentrations. For controls, mix RBCs with PBS (negative control) and 1% Triton X-100 (positive control).

    • Reaction: Incubate the tubes at 37°C for 1 hour with gentle shaking.

    • Centrifugation: Centrifuge the tubes to pellet intact RBCs.

    • Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

    • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

3. Cytotoxicity Assay (CCK-8)

This assay determines the effect of the peptide on the viability of mammalian cells.

  • Materials:

    • Mammalian cell line (e.g., chicken kidney cells, RAW264.7 macrophages)[6][9]

    • Cell culture medium (e.g., DMEM)

    • 96-well cell culture plates

    • Peptide solutions

    • Cell Counting Kit-8 (CCK-8) reagent

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

    • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide. Include untreated cells as a control.

    • Incubation: Incubate the plate for a specified period (e.g., 24 hours).

    • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Calculation: Calculate cell viability as a percentage of the untreated control.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes and pathways related to CATH-2 peptide design and function.

G cluster_design Peptide Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Analysis & Optimization P0 Select CATH-2 Template (e.g., CATH-2(1-15)) P1 In Silico Design: - Amino Acid Substitution - Truncation - Change Net Charge - Modify Hydrophobicity P0->P1 P2 Solid-Phase Peptide Synthesis (SPPS) P1->P2 P3 Cleavage & Purification (RP-HPLC) P2->P3 T1 Antimicrobial Activity (MIC/MBC Assays) P3->T1 Test Peptide T2 Hemolytic Activity Assay P3->T2 T3 Cytotoxicity Assay (e.g., CCK-8) P3->T3 T4 Stability Assays (Salt, Serum, Temperature) P3->T4 A1 Analyze Data: Potency vs. Toxicity T1->A1 T2->A1 T3->A1 T4->A1 A2 Lead Peptide Selection A1->A2 A3 Further Optimization (e.g., D-amino acids, cyclization) A2->A3 A3->P1 Iterate Design

Caption: Workflow for designing and evaluating novel CATH-2 antimicrobial peptides.

G cluster_actions Mechanism of Action CATH2 CATH-2 Peptide (Cationic, Amphipathic) Membrane Bacterial Cell Membrane (Negatively Charged) CATH2->Membrane Electrostatic Attraction Intracellular Intracellular Entry (at sub-MIC) CATH2->Intracellular Translocation Permeabilization Membrane Permeabilization & Disruption Membrane->Permeabilization Interaction with LPS/LTA LPS LPS / LTA Shrinkage Cell Shrinkage Permeabilization->Shrinkage Lysis Cell Lysis & Death Permeabilization->Lysis Targets Binding to Intracellular Targets (e.g., Ribosomes, Nuclear Envelope) Intracellular->Targets Targets->Lysis

Caption: The antimicrobial mechanism of action for the CATH-2 peptide.

G cluster_pathway APEC-Induced Inflammatory Pathway Modulation by CATH-2 APEC APEC Infection NFkB NF-κB Pathway APEC->NFkB Activates MAPK MAPK Pathway (ERK1/2, JNK) APEC->MAPK Activates Lysosome Lysosomal Function APEC->Lysosome Induces Acidification CATH2 CATH-2 (Pre-treatment) CATH2->NFkB Inhibits CATH2->MAPK Inhibits CATH2->Lysosome Disrupts (Inhibits Acidification) NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Primes MAPK->NLRP3 Activates ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) NLRP3->ProInflammatory Induces Secretion Lysosome->NLRP3 Activates via Cathepsin B

References

Technical Support Center: Minimizing CATH-2 Cytotoxicity on Avian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals investigating the applications of the chicken cathelicidin (B612621) CATH-2. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of CATH-2 in avian cell culture experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with CATH-2 and avian cells.

Problem Possible Cause Recommended Solution
High cell death observed even at low CATH-2 concentrations. Peptide solution is not homogenous.Ensure the peptide is fully dissolved and the solution is mixed thoroughly before adding to the cell culture.
Cell line is particularly sensitive to cationic peptides.Perform a dose-response and time-course experiment to determine the optimal concentration and exposure time that balances antimicrobial/immunomodulatory effects with minimal cytotoxicity.
Peptide stock solution is contaminated.Use sterile techniques for peptide reconstitution and dilution. Filter-sterilize the peptide solution if necessary.
Inconsistent results between experiments. Variation in cell seeding density.Ensure a consistent number of cells are seeded in each well and that cells are evenly distributed.
Edge effects in multi-well plates.To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS.
Peptide degradation.Store the CATH-2 stock solution at the recommended temperature (typically -20°C or -80°C) and avoid multiple freeze-thaw cycles.
Difficulty distinguishing between apoptosis and necrosis. Using a single cytotoxicity assay.Employ multiple assays that measure different cellular parameters. For instance, combine a metabolic assay (MTT, WST-1, or CCK-8) with a membrane integrity assay (LDH) and an apoptosis-specific assay (Annexin V/PI staining).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of CATH-2 induced cytotoxicity in avian cells?

A1: The cytotoxicity of cationic antimicrobial peptides like CATH-2 is primarily attributed to two mechanisms:

  • Necrosis: At high concentrations, the peptide's positive charge can lead to electrostatic interactions with the negatively charged cell membrane, causing membrane disruption, pore formation, and subsequent cell lysis.

  • Apoptosis: At lower concentrations, CATH-2 may induce programmed cell death (apoptosis). This can be initiated through interactions with the cell membrane that trigger intracellular signaling cascades, potentially involving the mitochondria and the activation of caspases.

Q2: How can I reduce the cytotoxicity of CATH-2 without compromising its antimicrobial or immunomodulatory activity?

A2: Several strategies can be employed:

  • Dose and Time Optimization: Conduct thorough dose-response and time-course studies to identify a therapeutic window where the desired biological activity is achieved with minimal impact on cell viability.

  • Use of Truncated or Modified Peptides: Studies have shown that truncated versions of CATH-2, such as CATH-2(1-15), or newly designed peptides based on the CATH-2 sequence, like C2-2, can retain or even enhance antimicrobial activity while exhibiting lower cytotoxicity.[1]

  • Serum in Culture Medium: The presence of serum proteins can sometimes bind to the peptide, reducing its effective concentration and, consequently, its cytotoxicity. Experiment with varying serum concentrations to assess the impact on your specific assay.

Q3: What is a suitable avian cell line for studying CATH-2 cytotoxicity?

A3: The chicken macrophage-like cell line HD11 is a commonly used and relevant model for studying the immunomodulatory and cytotoxic effects of CATH-2.[2][3][4][5][6] Chicken kidney cells have also been used to assess the safety of CATH-2 derived peptides.[1]

Q4: Should I be concerned about the solvent used to dissolve CATH-2?

A4: Yes. While peptides are often dissolved in solvents like DMSO, it is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic. For most cell lines, DMSO concentrations should be kept below 0.5%, and for sensitive primary cells, below 0.1%. Always include a vehicle control (cells treated with the same concentration of solvent without the peptide) in your experiments.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of CATH-2 and its analogs on avian cells.

Table 1: Cytotoxicity of CATH-2 on Avian Primary Macrophages

CATH-2 Concentration (µM)Metabolic Activity (% of Control)
0100
2.5~100
5~60
10~40

Data synthesized from a study using a WST-1 assay on chicken primary macrophages after 3 hours of incubation.[7]

Table 2: Comparative Cytotoxicity of CATH-2 Derived Peptides on Chicken Kidney Cells

PeptideConcentration Range (µg/mL)Cytotoxicity
C2-20 - 64No significant cytotoxicity

This table highlights the high level of safety of a novel CATH-2 derived peptide, C2-2.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Avian cells (e.g., HD11)

  • Complete culture medium

  • CATH-2 peptide

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed avian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of CATH-2 in culture medium.

  • Remove the existing medium and add 100 µL of the CATH-2 dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Membrane Integrity Assessment using LDH Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Avian cells

  • Complete culture medium

  • CATH-2 peptide

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Follow steps 1-5 of the MTT assay protocol.

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells lysed with a detergent provided in the kit).

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Avian cells

  • CATH-2 peptide

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Treat cells with CATH-2 for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assessment cluster_analysis Data Analysis cell_culture 1. Avian Cell Culture peptide_prep 2. CATH-2 Preparation (Reconstitution & Dilution) cell_seeding 3. Cell Seeding (96-well plate) peptide_treatment 4. CATH-2 Treatment (Dose-response & Time-course) cell_seeding->peptide_treatment metabolic_assay 5a. Metabolic Assay (MTT, WST-1, CCK-8) peptide_treatment->metabolic_assay membrane_assay 5b. Membrane Integrity Assay (LDH) peptide_treatment->membrane_assay apoptosis_assay 5c. Apoptosis Assay (Annexin V/PI) peptide_treatment->apoptosis_assay data_analysis 6. Data Analysis (Calculate % Viability, % Cytotoxicity, IC50) metabolic_assay->data_analysis membrane_assay->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for assessing CATH-2 cytotoxicity.

Proposed Signaling Pathway for CATH-2 Induced Apoptosis

G CATH2 CATH-2 Membrane Cell Membrane Interaction CATH2->Membrane Mitochondria Mitochondrial Stress Membrane->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start High Cytotoxicity Observed CheckConc Is CATH-2 concentration optimized? Start->CheckConc CheckTime Is incubation time optimized? CheckConc->CheckTime Yes ActionConc Perform Dose-Response Experiment CheckConc->ActionConc No CheckPeptide Is peptide integrity confirmed? CheckTime->CheckPeptide Yes ActionTime Perform Time-Course Experiment CheckTime->ActionTime No CheckCells Is the cell line known to be sensitive? CheckPeptide->CheckCells Yes ActionPeptide Verify Peptide Purity & Proper Storage CheckPeptide->ActionPeptide No ActionCells Consider Using Truncated/ Modified Peptides CheckCells->ActionCells Yes End Cytotoxicity Minimized CheckCells->End No ActionConc->CheckTime ActionTime->CheckPeptide ActionPeptide->CheckCells ActionCells->End

References

protocol for removing endotoxin contamination from CATH-2 preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing endotoxin (B1171834) contamination from preparations of the chicken cathelicidin-2 (CATH-2) antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: Why is endotoxin removal critical for CATH-2 peptide preparations?

A1: Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1][2] If present in CATH-2 preparations intended for in vivo studies or as a potential therapeutic, endotoxins can trigger strong inflammatory responses, leading to fever, septic shock, and potentially misleading experimental results.[3][4] Therefore, reducing endotoxin levels to an acceptable limit is a crucial step to ensure the safety and reliability of your research.

Q2: What are the primary sources of endotoxin contamination in CATH-2 preparations?

A2: Endotoxin contamination can be introduced at various stages of peptide production and handling. Common sources include the host system used for recombinant expression (e.g., E. coli), contaminated reagents and buffers, water, and laboratory equipment.[2][5] Adherence to good laboratory practices, such as using pyrogen-free consumables, is essential to minimize contamination.[5][6]

Q3: What is an acceptable level of endotoxin for CATH-2 preparations?

A3: The maximum permissible endotoxin level depends on the intended application. For injectable drugs administered non-intrathecally, the limit set by the FDA is 5 Endotoxin Units (EU) per kilogram of body weight.[2] For in vitro studies, while there are no strict limits, it is advisable to keep endotoxin levels as low as possible to avoid interference with cellular assays.

Q4: How can I detect and quantify endotoxin levels in my CATH-2 sample?

A4: The most common method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) test.[7][8] This assay is available in several formats, including the gel-clot, turbidimetric, and chromogenic methods.[4][7] The chromogenic assay is a highly sensitive and quantitative method suitable for accurately measuring endotoxin levels in peptide samples.[9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the endotoxin removal process for CATH-2 peptides.

Issue 1: Low CATH-2 Recovery After Endotoxin Removal

Possible Causes:

  • Non-specific binding to the removal matrix: CATH-2 is a cationic peptide, which can lead to ionic interactions with negatively charged surfaces or ligands used in some endotoxin removal columns.

  • Aggregation: Changes in buffer composition or pH during the removal process can cause peptide aggregation and subsequent loss.

  • Co-precipitation with endotoxin: Strong interactions between the cationic CATH-2 and anionic endotoxin molecules can lead to the removal of the peptide along with the endotoxin.

Troubleshooting Steps:

  • Optimize Buffer Conditions:

    • pH Adjustment: Since CATH-2 is cationic, performing the removal at a pH that neutralizes its charge may reduce non-specific binding. However, this must be balanced with maintaining peptide stability and the efficiency of the endotoxin removal method.

    • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffers can help to disrupt ionic interactions between CATH-2 and the chromatography matrix, thereby improving recovery.[11]

  • Method Selection:

    • Consider using a method with minimal ionic interactions. Two-phase extraction with Triton X-114 is often effective for peptides and relies on the hydrophobic properties of endotoxin.[1][12]

    • If using affinity chromatography, select a resin with a ligand that has a high affinity for endotoxin but low affinity for peptides.[11] Resins based on modified polymyxin (B74138) B are a common choice.

  • Test Different Matrices: If using a column-based method, screen different types of resins (e.g., ion-exchange, affinity) to find one that provides the best balance of endotoxin removal and CATH-2 recovery.

Issue 2: Inefficient Endotoxin Removal

Possible Causes:

  • High initial endotoxin load: If the starting material is heavily contaminated, a single round of removal may not be sufficient.

  • Formation of stable CATH-2-endotoxin complexes: The positive charge of CATH-2 can lead to the formation of tight complexes with negatively charged endotoxin molecules, making them difficult to separate.

  • Suboptimal performance of the removal method: The chosen method may not be suitable for the specific properties of CATH-2 or the nature of the endotoxin contamination.

Troubleshooting Steps:

  • Multiple Rounds of Removal: Perform two or more consecutive rounds of endotoxin removal. For example, repeat the two-phase extraction or pass the sample through the affinity column a second time.[1]

  • Use of Dissociating Agents: In some cases, mild chaotropic agents or detergents can help to disrupt CATH-2-endotoxin complexes. However, their compatibility with CATH-2 stability and the downstream application must be carefully evaluated.

  • Combine Different Methods: A multi-step approach can be highly effective. For instance, an initial two-phase extraction could be followed by a polishing step using affinity chromatography.[13]

Issue 3: LAL Assay Interference

Possible Causes:

  • Inhibition or enhancement of the LAL enzyme cascade by CATH-2: The properties of the peptide itself or components of the buffer can interfere with the enzymatic reactions of the LAL assay, leading to inaccurate readings.

  • pH of the sample: The LAL assay is sensitive to pH and requires a specific range for optimal activity.[6]

Troubleshooting Steps:

  • Sample Dilution: Diluting the CATH-2 sample with endotoxin-free water can often overcome interference. It is crucial to prepare a dilution series to find a dilution factor that does not inhibit or enhance the assay.

  • pH Adjustment: Ensure the pH of the sample is within the range recommended by the LAL assay kit manufacturer, typically between 6.0 and 8.0.[6] Use endotoxin-free acid or base for adjustment.

  • Use an Endotoxin-Specific Assay: Some LAL assays can be activated by (1,3)-β-D-glucans. Using a chromogenic assay with a factor C-based recombinant reagent can provide higher specificity for endotoxins.[14]

Quantitative Data Summary

The following tables summarize typical performance data for common endotoxin removal methods. Note that the actual efficiency and recovery will depend on the specific experimental conditions and the initial endotoxin concentration.

Table 1: Comparison of Endotoxin Removal Methods for Peptides

MethodEndotoxin Removal Efficiency (%)Peptide Recovery (%)Key Considerations
Affinity Chromatography >99%[15]>90%[15]High specificity for endotoxin.[1] Recovery can be affected by non-specific binding.
Ion-Exchange Chromatography Highly effectiveVariableEfficiency depends on the charge difference between the peptide and endotoxin.[1]
Two-Phase Extraction (Triton X-114) 98-99%[16]>95%[16]Effective for a wide range of proteins and peptides.[12] Requires subsequent removal of the detergent.
Ultrafiltration 28.9-99.8%[1]VariableEfficiency is dependent on the molecular weight cutoff and the aggregation state of the endotoxin.[1]

Detailed Experimental Protocols

Protocol 1: Endotoxin Removal using Two-Phase Extraction with Triton X-114

This protocol is adapted for the removal of endotoxin from CATH-2 preparations.

Materials:

  • CATH-2 peptide solution

  • Triton X-114 (pre-condensed to remove hydrophilic impurities)

  • Endotoxin-free phosphate-buffered saline (PBS)

  • Endotoxin-free water

  • Ice bath

  • Water bath or incubator at 37°C

  • Refrigerated centrifuge

  • Endotoxin-free pipette tips and tubes

Procedure:

  • Preparation of Triton X-114: To ensure the quality of the detergent, it is recommended to pre-condense the Triton X-114. This involves repeated cycles of warming to induce phase separation and cooling to solubilize, discarding the upper aqueous phase each time.

  • Sample Preparation: Adjust the concentration of the CATH-2 solution with endotoxin-free PBS to a suitable working concentration.

  • Addition of Triton X-114: Add Triton X-114 to the CATH-2 solution to a final concentration of 1% (v/v).[1]

  • Incubation on Ice: Incubate the mixture on ice for 30 minutes with gentle stirring to ensure complete mixing and formation of micelles.[1]

  • Phase Separation: Transfer the tube to a 37°C water bath and incubate for 10 minutes to induce phase separation.[1] The solution will become cloudy as the detergent separates into a distinct phase.

  • Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 25°C to pellet the detergent-rich phase containing the endotoxin.[1]

  • Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the purified CATH-2 peptide. Avoid disturbing the lower detergent phase.

  • Repeat (Optional): For higher purity, the process can be repeated by adding fresh Triton X-114 to the collected aqueous phase and performing another round of phase separation.[1]

  • Detergent Removal: It is crucial to remove residual Triton X-114 from the final CATH-2 preparation. This can be achieved by methods such as hydrophobic interaction chromatography or dialysis.

  • Quantification: Measure the final endotoxin concentration using a chromogenic LAL assay and determine the CATH-2 peptide concentration to calculate recovery.

Protocol 2: Endotoxin Quantification using a Chromogenic LAL Assay

This protocol provides a general guideline for quantifying endotoxin levels. Always refer to the specific instructions provided with your LAL assay kit.

Materials:

  • Chromogenic LAL assay kit (containing LAL reagent, chromogenic substrate, and endotoxin standard)

  • Endotoxin-free water

  • Endotoxin-free test tubes and pipette tips

  • Heating block or water bath at 37°C

  • Microplate reader capable of measuring absorbance at 405 nm[9]

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent, chromogenic substrate, and endotoxin standard according to the kit manufacturer's instructions, using endotoxin-free water.

  • Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the reconstituted endotoxin standard with endotoxin-free water. The concentration range should be appropriate for the expected endotoxin levels in your sample.[14]

  • Sample Preparation: Dilute the CATH-2 sample with endotoxin-free water to a dilution that does not interfere with the assay (as determined in the troubleshooting section).

  • Assay Procedure:

    • Add equal volumes of the standards, diluted samples, and a blank (endotoxin-free water) to endotoxin-free tubes or a microplate.

    • Add the LAL reagent to each tube/well and incubate at 37°C for the time specified in the kit protocol.

    • Add the chromogenic substrate and continue to incubate at 37°C.[17]

    • Stop the reaction by adding the stop reagent provided in the kit (often 25% acetic acid).[17]

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance values of the standards against their corresponding endotoxin concentrations. Use the standard curve to determine the endotoxin concentration in your CATH-2 sample, remembering to account for the dilution factor.

Visualizations

Endotoxin_Removal_Workflow cluster_prep Sample Preparation cluster_removal Endotoxin Removal cluster_analysis Analysis & Final Product CATH-2_Sample Contaminated CATH-2 Sample Removal_Method Select Removal Method (e.g., Two-Phase Extraction, Affinity Chromatography) CATH-2_Sample->Removal_Method Two_Phase Two-Phase Extraction (Triton X-114) Removal_Method->Two_Phase Hydrophobic Affinity_Chrom Affinity Chromatography Removal_Method->Affinity_Chrom Affinity LAL_Assay Endotoxin Quantification (LAL Assay) Two_Phase->LAL_Assay Affinity_Chrom->LAL_Assay Peptide_Quant CATH-2 Quantification & Recovery Calculation LAL_Assay->Peptide_Quant Final_Product Endotoxin-Free CATH-2 Peptide_Quant->Final_Product

Caption: General workflow for endotoxin removal from CATH-2 preparations.

Two_Phase_Extraction_Diagram Start CATH-2 Sample + 1% Triton X-114 Incubate_Cold Incubate at 4°C (30 min) Start->Incubate_Cold Incubate_Warm Incubate at 37°C (10 min) Incubate_Cold->Incubate_Warm Centrifuge Centrifuge (20,000 x g, 10 min, 25°C) Incubate_Warm->Centrifuge Separate Separate Phases Centrifuge->Separate Aqueous_Phase Collect Aqueous Phase (CATH-2) Separate->Aqueous_Phase Detergent_Phase Discard Detergent Phase (Endotoxin) Separate->Detergent_Phase Repeat Repeat Cycle? (Optional) Aqueous_Phase->Repeat Repeat->Start Yes End Proceed to Detergent Removal Repeat->End No

Caption: Step-by-step diagram of the Triton X-114 two-phase extraction method.

References

Technical Support Center: Therapeutic Application of CATH-2 in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chicken cathelicidin-2 (CATH-2) peptide and its analogs in a poultry context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high cytotoxicity in our avian cell cultures when using native CATH-2. How can we mitigate this?

A1: This is a well-documented challenge. The native CATH-2 peptide can exhibit significant cytotoxicity at higher concentrations.[1][2] Consider the following troubleshooting steps:

  • Dose-Response Optimization: Conduct a thorough dose-response experiment to identify the optimal therapeutic window that balances antimicrobial/immunomodulatory effects with minimal cytotoxicity. Studies have shown cell damage at concentrations as low as 5 µM.[2]

  • Use of Analogs: The native CATH-2 has limitations regarding its therapeutic use due to high cytotoxicity and relatively weak antibacterial activity.[1][3] Consider using or designing analogs. For instance, the D-amino acid analog (D-CATH-2) has been shown to be effective in vivo with reduced toxicity.[4][5] Similarly, derived peptides like C2-2 have been engineered to enhance antimicrobial potency while reducing adverse effects.[1][6][7]

  • Truncated Peptides: Research has indicated that truncated versions of CATH-2 can retain immunomodulatory and antimicrobial activities with potentially lower cytotoxicity.[8] Experiment with different lengths of the peptide to find a more selective analog.

Q2: The in vitro antimicrobial efficacy of our CATH-2 peptide is not translating to the expected in vivo results in our poultry model. What could be the reason?

A2: Several factors can contribute to this discrepancy:

  • Peptide Stability and Degradation: Native peptides can be susceptible to proteolytic degradation in vivo. Using D-amino acid analogs, like D-CATH-2, can increase resistance to proteases and prolong the peptide's half-life.[4][9]

  • Delivery Method: The route of administration is critical. For example, in ovo administration of D-CATH-2 has been shown to be more effective in reducing morbidity and bacterial load from an E. coli challenge compared to intramuscular injections.[4][5] The delivery method can significantly impact the bioavailability and targeting of the peptide to the site of infection.

  • Immunomodulatory Effects: CATH-2 possesses complex immunomodulatory functions that can be both pro- and anti-inflammatory.[8][10][11][12] The net effect in a live animal can be complex and may not be fully captured by simple in vitro antimicrobial assays. The peptide's primary in vivo benefit might stem from modulating the host's immune response rather than direct bacterial killing.

  • Environmental Factors: The in vivo environment, such as the presence of salts, can affect peptide activity. While some CATH-2 derivatives like C2-2 have shown stability in saline solutions, this is an important consideration for the native peptide.[1][13]

Q3: We are seeing inconsistent results in our experiments investigating the immunomodulatory effects of CATH-2. How can we improve reproducibility?

A3: The dual pro- and anti-inflammatory nature of CATH-2 can lead to variable results depending on the experimental conditions.[11][12]

  • Standardize Stimulants: The type and concentration of the inflammatory stimulus (e.g., lipopolysaccharide (LPS), lipoteichoic acid (LTA)) used to challenge the cells or animal model must be consistent. CATH-2's effect is often measured by its ability to modulate the response to these stimulants.[8]

  • Dose and Timing: The concentration of CATH-2 and the timing of its application relative to the inflammatory challenge are critical. Pre-treatment with CATH-2 before an inflammatory stimulus may yield different results than co-treatment or post-treatment.

  • Cell Type: The immunomodulatory effects of CATH-2 can be cell-type specific. Ensure you are using the most relevant cell type for your research question (e.g., macrophages, hepatocytes, intestinal epithelial cells).[8][10][11][12]

  • Readouts: Utilize a comprehensive panel of readouts to capture the full spectrum of immunomodulatory effects. This should include both pro-inflammatory (e.g., CXCLi2, IL-6) and anti-inflammatory (e.g., IL-10) cytokines.[10][11][12]

Q4: Can bacteria develop resistance to CATH-2?

A4: While a key advantage of antimicrobial peptides (AMPs) is their novel mechanism of action, which can be effective against antibiotic-resistant bacteria, the development of resistance to AMPs is possible.[14] Mechanisms of bacterial resistance to AMPs can include alterations in the bacterial cell membrane, changes in cell wall components, and modifications of the bacterial ionic cell potential to reduce peptide binding.[14] Continuous monitoring for changes in minimum inhibitory concentrations (MICs) against target pathogens is recommended during long-term studies.

Data Summary Tables

Table 1: In Vitro Efficacy of CATH-2 Analog C2-2 against Multidrug-Resistant E. coli

ParameterValueReference
Organism Multidrug-Resistant E. coli (Veterinary Clinical Isolates)[1][13]
MIC Range 2-8 µg/mL[1][13]
Hemolytic Activity (0-64 µg/mL) No significant activity on chicken red blood cells[1][13]
Cytotoxicity (0-64 µg/mL) No significant cytotoxicity on chicken kidney cells[1][13]
Stability Maintained strong efficacy at high temperatures and in saline[1][13]

Table 2: In Vivo Protective Efficacy of D-CATH-2 against Avian Pathogenic E. coli (APEC) Challenge

Treatment GroupMorbidity Reduction (Mean Lesion Score)Respiratory Bacterial Load ReductionMortality Reduction (7 days p.i.)Reference
In Ovo D-CATH-2 63% (significant)>90% (significant)30% (not statistically significant)[4]
Intramuscular D-CATH-2 Trend towards lower score (not statistically significant)Not as effective as in ovoNot statistically significant[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from methodologies used to evaluate CATH-2 analogs.[3]

  • Bacterial Preparation: Culture the target bacterial strain (e.g., E. coli) overnight on an appropriate agar (B569324) plate. Inoculate a single colony into a suitable broth medium and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

  • Standardization of Inoculum: Dilute the bacterial culture to a concentration of 1x10^6 Colony Forming Units (CFU)/mL in fresh broth.

  • Peptide Preparation: Prepare a stock solution of the CATH-2 peptide or its analog. Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well of the 96-well plate containing the peptide dilutions.

  • Controls: Include a positive control (bacterial suspension without peptide) and a negative control (broth medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Evaluation of D-CATH-2 Efficacy in a Chicken APEC Challenge Model

This protocol is a summary of the methodology described by Cuperus et al., 2016.[4][5]

  • Peptide Administration:

    • In Ovo Group: On day 18 of embryonic development, inject D-CATH-2 into the amniotic fluid of embryonated chicken eggs.

    • Intramuscular (IM) Group: At day 1 and day 4 post-hatch, inject D-CATH-2 intramuscularly.

    • Control Group: Administer a placebo (e.g., saline) using the same routes and time points.

  • Bacterial Challenge: At 7 days of age, challenge all birds (except for an uninfected control group) via intratracheal inoculation with a standardized dose of avian pathogenic E. coli (APEC).

  • Monitoring: Monitor the birds daily for 7 days post-infection. Record mortality.

  • Endpoint Analysis (Day 7 post-infection):

    • Morbidity Assessment: Euthanize surviving birds and perform necropsies. Score lesions in the air sacs, pericardium, and liver to determine a Mean Lesion Score (MLS).

    • Bacterial Load: Collect swabs from the respiratory tract (e.g., air sacs) and plate on selective agar to quantify the bacterial load.

  • Data Analysis: Compare mortality rates, MLS, and bacterial counts between the treatment and control groups using appropriate statistical methods.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Evaluation (Poultry Model) peptide_design CATH-2 Analog Design (e.g., C2-2, D-CATH-2) mic_assay MIC Assay (vs. Pathogens) peptide_design->mic_assay cytotoxicity_assay Cytotoxicity Assay (Avian Cells) peptide_design->cytotoxicity_assay stability_assay Stability Assays (Temperature, Salinity) peptide_design->stability_assay delivery_optimization Delivery Route Optimization (In Ovo vs. IM) mic_assay->delivery_optimization Select Lead Candidates cytotoxicity_assay->delivery_optimization stability_assay->delivery_optimization challenge_model Bacterial Challenge (e.g., APEC) delivery_optimization->challenge_model efficacy_evaluation Efficacy Evaluation (Mortality, Morbidity, Bacterial Load) challenge_model->efficacy_evaluation immunomodulation_study Immunomodulation Analysis (Cytokine Profiling) challenge_model->immunomodulation_study final_candidate Lead Therapeutic Candidate efficacy_evaluation->final_candidate immunomodulation_study->final_candidate

Caption: Workflow for developing CATH-2 based therapeutics.

signaling_pathway Dual Immunomodulatory Action of CATH-2 cluster_pathogen Pathogen Interaction cluster_cell Immune Cell (e.g., Macrophage) pathogen Pathogen (e.g., E. coli) pamps PAMPs (e.g., LPS, LTA) pathogen->pamps releases tlr Toll-like Receptors (TLRs) pamps->tlr activates nfkb NF-κB / MAPK Signaling tlr->nfkb pro_inflammatory Pro-inflammatory Response (IL-1β, IL-6, CXCLi2) nfkb->pro_inflammatory anti_inflammatory Anti-inflammatory Response (IL-10) cath2 CATH-2 cath2->pamps Neutralizes cath2->nfkb Inhibits cath2->anti_inflammatory Promotes

Caption: Dual immunomodulatory action of CATH-2.

References

Technical Support Center: Strategies to Prevent CATH-2 Degradation by Proteases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CATH-2 Stability. This resource is designed for researchers, scientists, and drug development professionals who are working with the chicken cathelicidin-2 (CATH-2) peptide and its analogs. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you address the common challenge of proteolytic degradation during your experiments.

Frequently Asked Questions (FAQs)

Q1: My CATH-2 peptide is rapidly degrading in my experiment. What are the likely causes?

A1: Peptide degradation is a common issue, primarily caused by proteases present in your experimental system. Key sources of proteases include:

  • Serum/Plasma: If your experiment involves cell culture with serum or in vivo studies, the sample will contain a wide range of proteases like trypsin, chymotrypsin, and elastase.

  • Cell Lysates or Tissue Homogenates: These preparations release intracellular proteases (e.g., cathepsins) from lysosomes and other cellular compartments.

  • Bacterial Contamination: Microbial contamination can introduce a variety of proteases into your samples.

Beyond enzymatic degradation, chemical instability can also be a factor, influenced by pH, temperature, and the peptide's amino acid sequence.

Q2: What are the most effective strategies to prevent CATH-2 degradation?

A2: Several strategies can be employed to enhance the stability of CATH-2:

  • Chemical Modifications:

    • D-Amino Acid Substitution: Replacing the naturally occurring L-amino acids with their D-isomers makes the peptide resistant to cleavage by most proteases, which are stereospecific for L-amino acids. Studies have shown that D-amino acid variants of CATH-2 are fully resistant to proteolysis by trypsin.[1][2]

    • Cyclization: Head-to-tail cyclization of the peptide backbone can improve stability by making the structure more rigid and less accessible to proteases.[1]

  • Use of Protease Inhibitors: Adding a "cocktail" of protease inhibitors to your samples can inactivate a broad spectrum of proteases. Commercial cocktails are available that target serine, cysteine, and metalloproteases.

  • Experimental Conditions:

    • Temperature: Performing experiments at low temperatures (e.g., on ice) can significantly slow down enzymatic activity.

    • pH: Maintaining an optimal pH for your peptide's stability can help minimize chemical degradation. For many peptides, a slightly acidic pH of 4-6 is optimal.[3]

    • Aseptic Technique: Using sterile reagents and maintaining aseptic conditions will prevent microbial contamination.

Q3: How can I assess the stability of my CATH-2 peptide?

A3: A peptide stability assay, typically analyzed by High-Performance Liquid Chromatography (HPLC), is the standard method. This involves incubating your peptide under your experimental conditions and monitoring the decrease in the intact peptide concentration over time. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: I'm seeing unexpected peaks in my HPLC analysis of CATH-2. What could they be?

A4: Unexpected peaks usually represent degradation products of your CATH-2 peptide. By collecting these fractions and analyzing them by mass spectrometry, you can identify the specific cleavage sites, which provides valuable information for designing more stable analogs. Other possibilities for unexpected peaks include sample contaminants or issues with the HPLC system itself (see "Troubleshooting Guides").

Troubleshooting Guides

Issue 1: Rapid Loss of CATH-2 in a Cell-Based Assay
Potential Cause Troubleshooting Steps
Protease activity in serum-containing media - Use serum-free media if your experiment allows.- Heat-inactivate the serum before use to denature some proteases.- Add a broad-spectrum protease inhibitor cocktail to your media.
Cell-secreted proteases - Wash cells before adding the peptide to remove accumulated proteases.- Consider using a protease-deficient cell line if available.
Peptide adsorption to plasticware - Use low-binding microplates and tubes.- Include a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer, if compatible with your assay.
Issue 2: Inconsistent Results in CATH-2 Stability Assays
Potential Cause Troubleshooting Steps
Repeated freeze-thaw cycles of peptide stock - Aliquot your CATH-2 stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Inconsistent incubation temperature - Use a calibrated incubator or water bath to ensure a constant temperature throughout the experiment.
Variability in protease activity - If using a biological matrix (e.g., serum, plasma), pool samples from multiple donors to average out individual variations in protease levels.
Issues with HPLC analysis - Refer to the HPLC Troubleshooting Guide below.
HPLC Troubleshooting for CATH-2 Analysis
Problem Potential Cause Solution
No peak or very small peak for CATH-2 - Incorrect detector wavelength: CATH-2 contains aromatic residues (Phe) and will absorb UV light. Ensure your detector is set to an appropriate wavelength (e.g., 214 nm for the peptide bond or 254 nm for aromatic side chains).- Sample degradation: The peptide may have completely degraded before analysis. Analyze a fresh sample or a time-zero sample.- Low sample concentration: Ensure your sample concentration is within the detection limit of your instrument.- Optimize detector wavelength.- Analyze samples immediately after preparation or quenching.- Concentrate your sample or inject a larger volume.
Peak tailing or broad peaks - Column contamination: The column may be contaminated with strongly retained substances.- Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the peptide.- Column overload: Injecting too much sample can lead to poor peak shape.- Flush the column with a strong solvent (e.g., 100% acetonitrile).- Adjust the pH of your mobile phase. For basic peptides like CATH-2, a low pH (e.g., using 0.1% TFA) is often beneficial.- Reduce the injection volume or dilute your sample.
Variable retention times - Inadequate column equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.- Fluctuations in mobile phase composition: Inconsistent mixing of solvents can cause retention time shifts.- Temperature fluctuations: Changes in column temperature will affect retention time.- Increase the equilibration time between runs.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Amino Acid Sequence of Chicken CATH-2 and its Truncated Analog

The full-length mature chicken CATH-2 peptide and its commonly studied N-terminal truncated form, CATH-2(1-15), are rich in basic and hydrophobic residues, making them susceptible to certain proteases.[4][5]

PeptideSequence
CATH-2 (full-length) RFGRFLRKIRRFRPKVTITIQGSARF-NH₂
CATH-2(1-15) RFGRFLRKIRRFRPK-NH₂
Table 2: Predicted Protease Cleavage Sites in CATH-2 (full-length)

Understanding the potential cleavage sites within CATH-2 can guide the design of more stable analogs. The following table, generated using the ExPASy PeptideCutter tool, predicts potential cleavage sites for common proteases.[6][7][8]

ProteasePredicted Cleavage Sites (after the specified residue)
Trypsin R1, R4, K8, R10, R11, R13, K15, R25
Chymotrypsin (high specificity) F2, F5, F12, F26
Elastase V16, A24

Note: This is a prediction, and actual cleavage may vary depending on the experimental conditions and the conformational accessibility of the cleavage sites.

Table 3: Qualitative Comparison of CATH-2 Stability Enhancement Strategies

While specific quantitative data on the half-life of modified CATH-2 analogs is limited in the public domain, studies consistently show a significant improvement in stability with certain modifications.[1][2]

Modification StrategyEffect on Stability vs. Native CATH-2Efficacy against TrypsinEfficacy against Serum Proteases
D-Amino Acid Substitution Greatly IncreasedFully ResistantSignificantly Increased
Cyclization IncreasedIncreasedIncreased
Protease Inhibitor Cocktail IncreasedIncreasedIncreased

Experimental Protocols

Protocol 1: CATH-2 Stability Assay using RP-HPLC

This protocol outlines a general method to determine the proteolytic stability of CATH-2 or its analogs in a biological matrix (e.g., human serum).

Materials:

  • CATH-2 peptide (or analog) stock solution (e.g., 1 mg/mL in sterile water)

  • Human serum (or other biological matrix)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Preparation:

    • Pre-warm the human serum and assay buffer to 37°C.

    • Prepare a working solution of CATH-2 in the assay buffer.

  • Incubation:

    • Initiate the reaction by adding the CATH-2 working solution to the pre-warmed serum to a final desired concentration (e.g., 100 µg/mL).

    • Incubate the mixture at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing the quenching solution (e.g., in a 1:1 ratio) to stop the enzymatic degradation.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact CATH-2 peptide based on its retention time from a standard injection.

    • Calculate the peak area at each time point.

    • Plot the percentage of remaining intact CATH-2 (relative to the time 0 sample) against time to determine the degradation kinetics and calculate the half-life.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start peptide_prep Prepare CATH-2 Working Solution start->peptide_prep matrix_prep Pre-warm Biological Matrix (e.g., Serum) start->matrix_prep incubation Incubate at 37°C peptide_prep->incubation matrix_prep->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction (e.g., with TFA) sampling->quenching centrifugation Centrifuge to Remove Proteins quenching->centrifugation hplc Analyze Supernatant by RP-HPLC centrifugation->hplc data_analysis Calculate Remaining Peptide & Determine Half-life hplc->data_analysis end End data_analysis->end

Caption: Workflow for CATH-2 Proteolytic Stability Assay.

Troubleshooting_Logic start Low CATH-2 Activity or Rapid Degradation Observed check_stability Is the proteolytic stability of the peptide confirmed? start->check_stability implement_strategies Implement Stabilization Strategies: - D-Amino Acid Substitution - Cyclization - Protease Inhibitors check_stability->implement_strategies No other_issues Investigate Other Issues: - Peptide Solubility - Incorrect Concentration - Assay Interference check_stability->other_issues Yes re_evaluate Re-evaluate Peptide Activity implement_strategies->re_evaluate

Caption: Troubleshooting Logic for CATH-2 Degradation Issues.

References

Validation & Comparative

validating the anti-inflammatory effects of CATH-2 in macrophage cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The chicken cathelicidin-2 (CATH-2) peptide is emerging as a significant subject of interest in the field of innate immunity and inflammation modulation. Its ability to temper the inflammatory response in macrophages, key orchestrators of the immune system, positions it as a potential therapeutic candidate for a range of inflammatory conditions. This guide provides an objective comparison of CATH-2's anti-inflammatory effects with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.

Performance Comparison: CATH-2 vs. Alternatives in Macrophage Activation

Experimental evidence consistently demonstrates the potent anti-inflammatory activity of CATH-2 in various macrophage cell line models. Its efficacy is often compared to other host defense peptides, such as the human cathelicidin (B612621) LL-37, and standard inflammatory inducers like lipopolysaccharide (LPS).

Key Anti-Inflammatory Effects of CATH-2:
  • Inhibition of Pro-Inflammatory Cytokines: CATH-2 significantly reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in macrophages stimulated with bacterial components like LPS or whole bacteria.[1][2][3]

  • Modulation of Signaling Pathways: The anti-inflammatory action of CATH-2 is largely attributed to its ability to inhibit the activation of critical pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

  • NLRP3 Inflammasome Inhibition: CATH-2 has been shown to attenuate the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β.[1] This inhibition is achieved by reducing caspase-1 activation and the formation of the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein complex.[1]

  • Broad-Spectrum Efficacy: The anti-inflammatory effects of CATH-2 have been observed in various macrophage models, including the murine macrophage cell lines J774A.1 and RAW 264.7, as well as primary bone marrow-derived macrophages from both murine and porcine origins.[2][4][5]

Comparative Data on Cytokine Inhibition:

The following table summarizes the quantitative data on the inhibition of pro-inflammatory cytokine production by CATH-2 in comparison to control treatments in LPS-stimulated macrophage cell lines.

Cell LineInflammatory StimulusTreatmentConcentration% Inhibition of TNF-α Secretion% Inhibition of IL-6 SecretionReference
J774A.1E. coliCATH-25 µMSignificant Inhibition (data not quantified)Significant Inhibition (data not quantified)[1]
Porcine M1 BMDMLPSCATH-2Not SpecifiedStrong InhibitionNot Specified[2][3]
Porcine M1 BMDMLPSLL-37Not SpecifiedStrong InhibitionNot Specified[2][3]
HD11 (Avian)LPSCATH-2Not SpecifiedNot Specified80.5% (IL-1β inhibition)[6]

Experimental Protocols

To facilitate the validation and further investigation of CATH-2's anti-inflammatory properties, detailed methodologies for key experiments are provided below.

Macrophage Cell Culture (J774A.1 and RAW 264.7)

Materials:

  • J774A.1 or RAW 264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • For passaging, gently scrape the adherent cells from the culture flask.

  • Resuspend the cells in fresh medium and seed into new flasks at a suitable density.

  • Regularly check for cell confluency and passage before they reach 80-90% confluency to maintain optimal health.

Macrophage Stimulation and CATH-2 Treatment

Materials:

  • Cultured macrophage cells (J774A.1 or RAW 264.7)

  • Lipopolysaccharide (LPS) from E. coli

  • CATH-2 peptide

  • Serum-free DMEM

  • 96-well tissue culture plates

Protocol:

  • Seed macrophages in a 96-well plate at a density of 0.1 million cells/well and allow them to adhere overnight.[7]

  • The following day, replace the medium with serum-free DMEM.

  • Pre-incubate the cells with various concentrations of CATH-2 for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response.[7]

  • Include control wells with untreated cells and cells treated with LPS only.

Quantification of Cytokines by ELISA

Materials:

  • Supernatants from stimulated macrophage cultures

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • ELISA plate reader

Protocol:

  • After the stimulation period, collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[7]

  • Briefly, coat a 96-well plate with a capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add the collected supernatants and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate solution to develop the color reaction.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.[7]

Western Blot for NF-κB Pathway Activation

Materials:

  • Treated macrophage cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Lyse the treated macrophages and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[2]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against phosphorylated p65 (a key indicator of NF-κB activation) or IκBα (its degradation indicates pathway activation).[8]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

  • Analyze the band intensities to determine the level of NF-κB pathway activation.

Visualizing the Mechanism of Action

To better understand the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow A Macrophage Cell Culture (J774A.1 / RAW 264.7) B Seeding in 96-well plates A->B C Pre-incubation with CATH-2 B->C D Stimulation with LPS C->D E Supernatant Collection for ELISA (Cytokine Measurement) D->E F Cell Lysis for Western Blot (Signaling Pathway Analysis) D->F

Caption: A generalized workflow for in vitro validation of CATH-2's anti-inflammatory effects.

G cluster_1 CATH-2 Anti-inflammatory Signaling Pathway cluster_2 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates MAPK MAPK Pathway TLR4->MAPK Activates NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 Primes CATH2 CATH-2 CATH2->NFkB Inhibits CATH2->MAPK Inhibits CATH2->NLRP3 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription

Caption: CATH-2 inhibits LPS-induced inflammation by targeting key signaling pathways.

References

A Comparative Guide to the Antimicrobial Mechanisms of CATH-2 and Human LL-37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cathelicidins are a crucial family of host defense peptides (HDPs) that play a vital role in the innate immune system. Among them, chicken cathelicidin-2 (CATH-2) and human cathelicidin (B612621) LL-37 are two of the most extensively studied. While both peptides exhibit broad-spectrum antimicrobial activity, their mechanisms of action, immunomodulatory functions, and potency differ significantly. This guide provides an objective comparison of the antimicrobial mechanisms of CATH-2 and LL-37, supported by experimental data, detailed methodologies, and visual representations to aid in research and drug development.

Direct Antimicrobial Mechanisms: A Tale of Two Strategies

Both CATH-2 and LL-37 are cationic and amphipathic, properties that are central to their ability to interact with and disrupt microbial membranes. However, the precise manner in which they compromise bacterial integrity varies.

Human LL-37: The "Toroidal Pore" and "Carpet" Models

LL-37's primary mechanism of action against bacteria involves the disruption of the cell membrane.[1][2] Its net positive charge facilitates binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[3][4] Once bound, LL-37 is thought to permeabilize the membrane through a "toroidal pore" mechanism. In this model, the peptide inserts into the lipid bilayer, inducing the lipids to bend and form a pore where both the peptides and the lipid head groups line the channel.[3][5] This leads to leakage of intracellular contents and cell death.[1] Another proposed, non-pore-forming mechanism is the "carpet-like" model, where the peptides accumulate on the bacterial surface, disrupting the membrane's structure in a detergent-like manner.[6]

Chicken CATH-2: Rapid and Aggressive Membrane Disruption

CATH-2 also targets the bacterial membrane, but its action is often described as more rapid and disruptive than that of LL-37.[7] Studies using transmission electron microscopy (TEM) have shown that CATH-2 induces significant morphological changes in bacteria, including membrane wrinkling, breakage, and cell lysis at its minimal inhibitory concentration (MIC).[6][8] At sub-MIC values, CATH-2 can still cause intracellular granulation and enhanced vesicle release.[8] Unlike the more defined pore-forming models associated with LL-37, CATH-2 appears to cause more generalized and severe damage to the membrane integrity.[6]

Comparative Data on Antimicrobial Activity

The following table summarizes the minimal inhibitory concentrations (MICs) of CATH-2 and LL-37 against a range of common pathogens, providing a quantitative comparison of their antimicrobial potency.

MicroorganismCATH-2 MIC (μM)LL-37 MIC (μM)Reference
Escherichia coli1.25 - 2.55 - 10[6][7]
Staphylococcus aureus2.5>50[6]
Pseudomonas aeruginosa510 - 20[6]
Candida albicans2.5 (MFC)10 (MFC)[7]

MFC: Minimal Fungicidal Concentration

Immunomodulatory Functions: Orchestrating the Host Response

Beyond their direct antimicrobial effects, both CATH-2 and LL-37 are potent immunomodulators, capable of influencing the host's immune response to infection.

LL-37: A Double-Edged Sword in Immunity

LL-37 exhibits a complex and context-dependent immunomodulatory profile, with both pro-inflammatory and anti-inflammatory properties.[5] It can induce the production of a wide array of chemokines and cytokines. For instance, LL-37 can stimulate monocytes to release pro-inflammatory cytokines like IL-6 and IL-8, as well as anti-inflammatory cytokines such as IL-10.[5] It also plays a role in bridging innate and adaptive immunity by recruiting immune cells like neutrophils, monocytes, and T cells to the site of infection.[5] The signaling pathways involved in LL-37's immunomodulatory effects are multifaceted and can involve receptors like formyl peptide receptor-like 1 (FPRL1), P2X7, and Toll-like receptors (TLRs).[5][8]

CATH-2: Potent LPS Neutralization and Chemokine Induction

CATH-2 is a highly effective neutralizer of LPS, a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[6][9] This peptide can also modulate the immune response by selectively inducing the transcription of chemokines, such as CXCLi2 (IL-8) and MCP-3, in avian macrophages.[9] While it can induce some pro-inflammatory responses, CATH-2 has also been shown to inhibit the LPS-induced production of pro-inflammatory cytokines like IL-1β.[9]

Comparative Data on Immunomodulatory Activity
Immunomodulatory EffectCATH-2LL-37Reference
LPS Neutralization StrongWeaker than CATH-2[6]
Chemokine Induction Induces CXCLi2, MCP-3, CCLi4Induces CXCL1, CCL2, CCL7, IL-8[5][9]
Cytokine Modulation Inhibits LPS-induced IL-1βInduces both pro- and anti-inflammatory cytokines (e.g., IL-6, IL-10)[5][9]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Bacterial Membrane Permeabilization Assay (using Propidium (B1200493) Iodide)

This assay measures the ability of an antimicrobial peptide to permeabilize the bacterial cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which binds to intracellular nucleic acids.

Materials:

  • Mid-logarithmic phase bacterial culture

  • Antimicrobial peptides (CATH-2, LL-37) at various concentrations

  • Propidium iodide (PI) solution (1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Protocol:

  • Wash the bacterial cells twice with PBS and resuspend in PBS to an optical density at 600 nm (OD600) of 0.2.

  • Add 50 µL of the bacterial suspension to each well of the 96-well plate.

  • Add 50 µL of the antimicrobial peptide solution (at 2x the final desired concentration) to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (PBS).

  • Add 1 µL of PI solution to each well to a final concentration of 10 µg/mL.

  • Immediately place the plate in the microplate reader and measure the fluorescence intensity (Excitation: 535 nm, Emission: 617 nm) every minute for 30-60 minutes at 37°C.

  • Plot the fluorescence intensity over time to determine the rate and extent of membrane permeabilization.

LPS Neutralization Assay (Limulus Amebocyte Lysate - LAL Assay)

This assay quantifies the ability of a peptide to bind to and neutralize the biological activity of LPS.

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Antimicrobial peptides (CATH-2, LL-37) at various concentrations

  • Limulus Amebocyte Lysate (LAL) reagent kit (chromogenic)

  • LPS-free water

  • 96-well microplates

Protocol:

  • Prepare a solution of LPS (e.g., 10 EU/mL) in LPS-free water.

  • In a 96-well plate, mix 50 µL of the LPS solution with 50 µL of various concentrations of the antimicrobial peptide or LPS-free water (control).

  • Incubate the plate at 37°C for 30 minutes to allow for peptide-LPS interaction.

  • Add 50 µL of the LAL reagent to each well and incubate for 10 minutes at 37°C.

  • Add 100 µL of the chromogenic substrate solution and incubate for a further 6 minutes at 37°C.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 25% acetic acid).

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of LPS neutralization by comparing the absorbance of peptide-treated samples to the control.

Transmission Electron Microscopy (TEM) of Peptide-Treated Bacteria

This protocol allows for the visualization of ultrastructural changes in bacteria upon treatment with antimicrobial peptides.

Materials:

Protocol:

  • Incubate the bacterial culture with the antimicrobial peptides at the desired concentrations for a specified time (e.g., 15-30 minutes).

  • Harvest the bacteria by centrifugation and wash with buffer.

  • Fix the cells with the primary fixative for 2 hours at room temperature.

  • Wash the cells with buffer and then post-fix with the secondary fixative for 1 hour.

  • Wash the cells again and dehydrate through a graded ethanol series.

  • Infiltrate the samples with propylene oxide and then embed in epoxy resin.

  • Polymerize the resin at 60°C for 48 hours.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome and mount them on TEM grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the grids under a transmission electron microscope and capture images of the bacterial cells.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the complex mechanisms of CATH-2 and LL-37, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

LL37_Immunomodulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LL37 LL-37 FPRL1 FPRL1 LL37->FPRL1 Binds P2X7 P2X7 LL37->P2X7 Binds TLR4 TLR4 LL37->TLR4 Inhibits LPS binding LPS LPS LPS->TLR4 Binds MAPK MAPK Pathway FPRL1->MAPK P2X7->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) MAPK->Cytokines Chemokines Chemokines MAPK->Chemokines AntiInflammatory Anti-inflammatory Cytokines (IL-10) MAPK->AntiInflammatory NFkB->Cytokines

Figure 1: Simplified signaling pathway of LL-37's immunomodulatory effects.

Antimicrobial_Mechanism_Workflow start Start: Bacterial Culture peptide_treatment Treat with CATH-2 or LL-37 start->peptide_treatment mic_assay Determine MIC peptide_treatment->mic_assay membrane_perm Membrane Permeabilization Assay (PI) peptide_treatment->membrane_perm tem Transmission Electron Microscopy peptide_treatment->tem lps_neut LPS Neutralization Assay peptide_treatment->lps_neut cytokine_assay Cytokine/Chemokine Profiling peptide_treatment->cytokine_assay data_analysis Data Analysis and Comparison mic_assay->data_analysis membrane_perm->data_analysis tem->data_analysis lps_neut->data_analysis cytokine_assay->data_analysis conclusion Conclusion on Comparative Mechanisms data_analysis->conclusion

Figure 2: Experimental workflow for comparing antimicrobial peptide mechanisms.

Conclusion: Distinct yet Complementary Roles

These differences have significant implications for their potential therapeutic applications. The strong lytic activity of CATH-2 may be advantageous for the rapid clearance of localized infections, while its potent LPS-neutralizing capability makes it a strong candidate for treating sepsis. The multifaceted immunomodulatory functions of LL-37 suggest its potential in a broader range of applications, including wound healing and the treatment of chronic inflammatory diseases, although its dual pro- and anti-inflammatory nature requires careful consideration.

This comparative guide provides a foundation for researchers and drug development professionals to better understand the nuances of these two important cathelicidins, facilitating the design of novel antimicrobial and immunomodulatory therapeutics. Further research into their structure-activity relationships and in vivo efficacy will continue to unlock their full therapeutic potential.

References

Synergistic Effects of CATH-2 with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating innovative therapeutic strategies. One promising approach is the combination of antimicrobial peptides (AMPs) with conventional antibiotics to enhance their efficacy and combat resistance. This guide provides a comprehensive comparison of the synergistic effects of the chicken cathelicidin (B612621) CATH-2 and its closely related analogues, CATH-1 and CATH-3, with traditional antibiotics, supported by experimental data and detailed methodologies.

Overview of Synergistic Interactions

The combination of AMPs and traditional antibiotics can lead to synergistic antimicrobial effects, potentially reducing the required therapeutic doses of both agents, thereby minimizing toxicity and side effects.[1] The mechanism often involves the AMP permeabilizing the bacterial membrane, which facilitates the entry of the conventional antibiotic to its intracellular target.[1] Studies have shown that chicken cathelicidins, including CATH-1, -2, and -3, possess broad-spectrum antimicrobial activities against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL) producing Escherichia coli.[1]

Quantitative Analysis of Synergism

The synergistic effect of antimicrobial combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI) or Fractional Bactericidal Concentration Index (FBCI), determined through a checkerboard assay. A FICI/FBCI value of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1 suggests an additive effect, > 1 to ≤ 2 indicates indifference, and > 2 signifies antagonism.[1]

While specific FICI/FBCI values for CATH-2 in combination with a wide range of antibiotics are not extensively detailed in the reviewed literature, a study on the related chicken cathelicidins CATH-1 and CATH-3 with erythromycin (B1671065) provides a strong indication of the potential synergistic activity of this peptide family.

Table 1: Synergistic Effects of Chicken Cathelicidins (CATH-1 and CATH-3) and PMAP-36 with Erythromycin Against Various Bacterial Pathogens [1]

AMPBacteriumFBCI of AMP + ErythromycinInterpretation
CATH-1 S. aureus< 0.5Synergy
S. enteritidis< 0.5Synergy
E. coli< 0.5Synergy
CATH-3 S. aureus< 0.5Synergy
S. enteritidis< 0.5Synergy
E. coli< 0.5Synergy
PMAP-36 S. aureus< 0.5Synergy
S. enteritidis< 0.5Synergy
E. coli< 0.5Synergy

Data extracted from a study by Jing et al., 2022. The study investigated the synergistic effects of several AMPs, including CATH-1, -2, and -3. While CATH-2 was part of the initial investigation, the detailed synergistic results highlighted CATH-1 and CATH-3.

Experimental Protocols

Checkerboard Assay for Synergistic Antibacterial Activity

The checkerboard titration assay is a standard method to determine the synergistic effects of two antimicrobial agents.[1]

  • Preparation of Reagents : Two-fold serial dilutions of the antimicrobial peptide (e.g., CATH-2) and the conventional antibiotic are prepared.

  • Plate Setup : In a 96-well microtiter plate, serial dilutions of the AMP are added to the wells in the vertical direction, and serial dilutions of the antibiotic are added in the horizontal direction.

  • Inoculation : A bacterial suspension with a concentration of approximately 2 x 10^6 CFU/ml is prepared, and 50 µl is added to each well.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • Determination of Minimum Bactericidal Concentration (MBC) : After incubation, a sample from each well with no visible growth is plated on agar (B569324) to determine the MBC.

  • Calculation of FBCI : The Fractional Bactericidal Concentration Index is calculated using the following formula: FBCI = (MBC of AMP in combination / MBC of AMP alone) + (MBC of antibiotic in combination / MBC of antibiotic alone)

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_amp Prepare 2-fold serial dilutions of CATH-2 plate Dispense CATH-2 (vertical) and Antibiotic (horizontal) into 96-well plate prep_amp->plate prep_abx Prepare 2-fold serial dilutions of Antibiotic prep_abx->plate prep_bac Prepare bacterial suspension (2x10^6 CFU/ml) inoculate Add 50 µl of bacterial suspension to each well prep_bac->inoculate plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mbc Determine MBC by plating from clear wells incubate->determine_mbc calculate_fbci Calculate FBCI determine_mbc->calculate_fbci

Checkerboard Assay Workflow

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent or combination kills a bacterial population over time.

  • Preparation of Cultures : Bacterial cultures are grown to the logarithmic phase and then diluted.

  • Exposure to Antimicrobials : The bacterial suspension is incubated with the AMP, the antibiotic, or a combination of both at specific concentrations (e.g., their MBCs). A growth control without any antimicrobial is also included.

  • Sampling over Time : Aliquots are taken from each culture at various time points (e.g., 0, 1, 2, 3 hours).

  • Viable Cell Count : The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/ml).

  • Data Analysis : The log10 CFU/ml is plotted against time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/ml by the combination compared with the most active single agent.

G cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling and Analysis prep_culture Grow and dilute bacterial culture to log phase treat_control Control (no antimicrobial) prep_culture->treat_control treat_amp CATH-2 alone prep_culture->treat_amp treat_abx Antibiotic alone prep_culture->treat_abx treat_combo CATH-2 + Antibiotic prep_culture->treat_combo sample Take aliquots at different time points treat_control->sample treat_amp->sample treat_abx->sample treat_combo->sample plate_count Serial dilution and plating for CFU count sample->plate_count plot Plot log10 CFU/ml vs. time plate_count->plot

Time-Kill Kinetics Assay Workflow

Mechanism of Synergistic Action

The primary proposed mechanism for the synergy between cathelicidins like CATH-2 and conventional antibiotics is the disruption of the bacterial cell membrane by the peptide. Scanning electron microscopy has shown that CATH-1, a close homolog of CATH-2, increases the permeability of the E. coli cell membrane, which likely enhances the antibacterial activity of erythromycin.[1] This disruption allows for increased intracellular accumulation of the antibiotic, leading to a more potent bactericidal effect.

G CATH2 CATH-2 Membrane Bacterial Cell Membrane CATH2->Membrane interacts with Permeability Increased Membrane Permeability Membrane->Permeability leads to Intracellular Increased Intracellular Antibiotic Concentration Permeability->Intracellular Antibiotic Conventional Antibiotic Antibiotic->Permeability facilitates entry Target Intracellular Target Intracellular->Target reaches Effect Enhanced Bactericidal Effect Target->Effect results in

Proposed Mechanism of Synergy

Conclusion

The combination of CATH-2 and related cathelicidins with conventional antibiotics represents a promising strategy to overcome antimicrobial resistance. The available data on CATH-1 and CATH-3 strongly suggest that these peptides can act synergistically with antibiotics like erythromycin against a range of pathogenic bacteria. The primary mechanism appears to be an increase in bacterial membrane permeability mediated by the cathelicidin. Further research focusing specifically on CATH-2 in combination with a broader array of antibiotics is warranted to fully elucidate its therapeutic potential and to develop novel, effective combination therapies for the treatment of infectious diseases.

References

in vivo validation of CATH-2's protective effects against E. coli infection

Author: BenchChem Technical Support Team. Date: December 2025

The rise of multidrug-resistant (MDR) Escherichia coli poses a significant threat to both public and animal health, creating an urgent need for novel antimicrobial agents.[1][2][3] Cathelicidin-2 (CATH-2), a host defense peptide found in chickens, has emerged as a potent candidate. Its dual-action mechanism, combining direct antimicrobial activity with immunomodulatory effects, offers a significant advantage over traditional antibiotics.[4][5] This guide provides an objective comparison of CATH-2 and its analogs' in vivo efficacy against E. coli infections, supported by experimental data and detailed protocols.

In Vivo Efficacy of CATH-2 and its Analogs

Recent in vivo studies, primarily in chicken models of avian colibacillosis, have demonstrated the protective effects of CATH-2 and its derivatives. These studies highlight significant reductions in mortality, bacterial load, and tissue damage following treatment.

A notable analog, C2-2, was specifically designed to enhance the antimicrobial potency of the parent CATH-2 peptide.[1][3] In a chicken infection model, C2-2 administration markedly improved survival rates and lowered the bacterial counts in the heart, liver, and spleen.[1][2] Another analog, the all-D-amino acid form of CATH-2 (D-CATH-2), was shown to be effective when administered in ovo (into the egg), significantly reducing morbidity and the bacterial load in the respiratory system of chickens post-hatch.[6]

Table 1: Summary of In Vivo Efficacy of CATH-2 and its Analogs against E. coli Infection

PeptideAnimal ModelE. coli StrainKey OutcomesReference
C2-2 ChickensMultidrug-Resistant (MDR) E. coli- Significantly reduced mortality- Reduced bacterial load in heart, liver, and spleen- Prevented pathological damage to heart, liver, and intestine[1]
D-CATH-2 ChickensAvian Pathogenic E. coli- Reduced morbidity (Mean Lesion Score) by 63%- Reduced respiratory bacterial load by >90%- Increased peripheral blood lymphocytes and heterophils[6]

Comparison with Conventional Antibiotics

The performance of CATH-2 analogs has been benchmarked against commonly used antibiotics in veterinary medicine, such as gentamicin (B1671437) and enrofloxacin. The C2-2 peptide, in particular, has shown comparable, and in some aspects superior, therapeutic potential.

Table 2: Comparison of C2-2 with Conventional Antibiotics in a Chicken MDR E. coli Infection Model

Treatment GroupDosageOutcomeReference
C2-2 200 µg/mL- Significantly reduced mortality and bacterial load- Prevented pathological damage[1][3]
Gentamicin 200 µg/mL- Showed potent bactericidal effect in vitro- Used as a positive control in in vivo studies[1][3]
Enrofloxacin 200 µg/mL- Used as a positive control in in vivo studies[1][3]
Normal Saline (Control) 500 µL- High mortality and bacterial load[1][3]

While direct statistical comparisons of mortality reduction between C2-2 and the antibiotics are not detailed in the provided text, the study positions C2-2 as a "promising novel therapeutic agent" for MDR E. coli infections, suggesting its strong performance.[1][2]

Mechanism of Action: A Two-Pronged Approach

CATH-2's effectiveness stems from its ability to both directly kill bacteria and modulate the host's immune response to infection, thereby preventing the excessive inflammation that often leads to tissue damage.

  • Direct Antimicrobial Action : CATH-2 disrupts bacterial integrity by permeabilizing their membranes, leading to cell death.[4][7] This direct action is rapid and effective even against multidrug-resistant strains.[1]

  • Immunomodulation : CATH-2 can neutralize lipopolysaccharide (LPS), a major component of the E. coli outer membrane and a potent trigger of inflammation.[8] By binding to LPS, CATH-2 inhibits the activation of Toll-like receptor 4 (TLR4).[4][8] This interference dampens the downstream inflammatory cascade involving pathways like NF-κB and the NLRP3 inflammasome, ultimately reducing the production of pro-inflammatory cytokines such as IL-1β and IL-6.[9][10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 NFkB NF-κB Pathway TLR4->NFkB activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-12) NLRP3->Cytokines promotes production of Inflammation Inflammation Cytokines->Inflammation Ecoli E. coli LPS LPS Ecoli->LPS releases LPS->TLR4 activates CATH2 CATH-2 CATH2->LPS neutralizes

CATH-2's anti-inflammatory signaling pathway.

Experimental Protocols

The validation of CATH-2's efficacy relies on standardized in vivo infection models. Below is a detailed methodology synthesized from the referenced studies.

In Vivo Chicken Infection Model Protocol
  • Animals : Specific pathogen-free (SPF) chickens (e.g., White Leghorn) are used. They are housed in controlled environments and allowed to acclimatize for a week before the experiment.

  • Bacterial Strain : A pathogenic and, where relevant, multidrug-resistant strain of E. coli (e.g., strain E16) is cultured to a specific concentration (e.g., 3x10⁹ CFU/mL).

  • Experimental Groups : Animals are randomly divided into several groups:

    • Negative Control: Receives only normal saline.

    • Infection Control: Infected with E. coli and treated with normal saline.

    • Treatment Group: Infected with E. coli and treated with CATH-2 analog (e.g., C2-2).

    • Positive Control(s): Infected with E. coli and treated with conventional antibiotics (e.g., gentamicin, enrofloxacin).

  • Infection and Treatment :

    • Infection is induced, typically via intramuscular injection of the E. coli suspension (e.g., 500 µL) into the pectoral muscle.[3]

    • Treatment is administered 4 hours post-infection via the same route.[3]

  • Monitoring and Data Collection :

    • Mortality and Clinical Symptoms : Animals are observed daily for a set period (e.g., 7 days), and mortality is recorded.

    • Bacterial Load : At the end of the observation period, animals are euthanized. Organs (heart, liver, spleen) are aseptically collected, homogenized, and plated on agar (B569324) to quantify bacterial colonies (CFU/g).

    • Histopathology : Tissue samples from organs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess pathological damage.

G A Animal Acclimatization (e.g., 1 week) B Random Group Assignment (Control, CATH-2, Antibiotic) A->B C E. coli Infection (Intramuscular Injection) B->C D Treatment Administration (4h post-infection) C->D E Observation Period (e.g., 7 days) D->E F Data Collection E->F G Mortality & Clinical Signs (Daily) F->G H Bacterial Load Analysis (Organs at endpoint) F->H I Histopathology (Tissues at endpoint) F->I

Experimental workflow for in vivo validation.

Conclusion

The in vivo data strongly support the protective effects of the antimicrobial peptide CATH-2 and its optimized analogs against E. coli infection. Through direct bactericidal activity and potent immunomodulation, CATH-2 presents a viable strategy to not only combat bacterial proliferation but also to mitigate the associated pathological damage from inflammation.[1][6] Its efficacy, particularly against multidrug-resistant strains, positions CATH-2 as a compelling alternative to conventional antibiotics, warranting further development for therapeutic applications in both veterinary and human medicine.

References

A Comparative Guide to the Immunomodulatory Activities of Chicken Cathelicidins CATH-2 and CATH-B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory activities of two key chicken cathelicidins, CATH-2 and CATH-B1. The information presented is supported by experimental data to assist researchers in understanding their distinct roles in the avian immune response and to guide the development of novel immunomodulatory agents for poultry health.

Executive Summary

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data on the immunomodulatory activities of CATH-2 and CATH-B1 on chicken macrophages.

Table 1: Comparative Effects on Cytokine and Chemokine Gene Expression in Chicken Macrophages

Cytokine/ChemokineCATH-2 EffectCATH-B1 EffectReference
Pro-inflammatory
IFN-βNo significant inductionDownregulation of APEC-induced expression[1][2][1][2]
IL-1βNo induction alone; inhibits LPS-induced productionDownregulation of APEC-induced expression[1][2][1][2]
IL-6No induction alone; inhibits LPS-induced productionDownregulation of APEC-induced expression[1][2][1][2]
IL-8 (CXCLi2)Dose-dependent induction[3]Downregulation of APEC-induced expression[1][2][1][2][3]
Anti-inflammatory
IL-10No significant inductionUpregulation of APEC-induced expression[1][2][1][2]
Chemokines
MCP-3Dose-dependent inductionNot reported
CCLi4 (RANTES)Dose-dependent inductionNot reported

Table 2: Comparative Cellular Activities in Chicken Macrophages

ActivityCATH-2CATH-B1Reference
Cytotoxicity Induces cell damage at 5 µMLess toxic; reduces metabolic activity at ≥10 µM[1][1]
Phagocytosis No effect on phagocytosis of beads[4]Enhances phagocytosis of APEC[1][2][1][2][4]
LPS Neutralization Efficiently inhibits LPS-induced IL-1β and nitric oxide productionBinds to LPS and downregulates LPS-induced cytokine expression[1][2][1][2]
Antigen Presentation Increases MRC1 and MHC-II expression on monocytes[4][5][6]Not reported[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytokine and Chemokine Gene Expression Analysis via qPCR

This protocol outlines the steps to quantify the changes in cytokine and chemokine gene expression in chicken macrophages following treatment with CATH-2 or CATH-B1.

  • Cell Culture: The chicken macrophage-like cell line HD11 or primary chicken monocyte-derived macrophages are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 24-well plates at a suitable density and allowed to adhere overnight.

  • Peptide Treatment: CATH-2 or CATH-B1 peptides are reconstituted in a suitable solvent (e.g., sterile water or PBS). The cell culture medium is replaced with fresh medium containing the desired concentrations of the peptides (e.g., 1-20 µM for CATH-2, 5 µM for CATH-B1). For experiments involving bacterial challenge, cells are co-incubated with Avian Pathogenic E. coli (APEC) or stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the presence or absence of the cathelicidins.

  • Incubation: Cells are incubated for a specified period (e.g., 3, 6, or 24 hours) at 41°C in a humidified incubator with 5% CO2.

  • RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green-based detection. Gene-specific primers for the target cytokines/chemokines and a housekeeping gene (e.g., GAPDH or β-actin) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization. The results are expressed as fold change relative to the untreated control group.

Cytotoxicity Assay (WST-1 Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of CATH-2 and CATH-B1 on chicken macrophages.

  • Cell Seeding: Chicken primary macrophages are seeded in a 96-well plate at a density of approximately 1 x 105 cells/well and incubated overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of CATH-2 or CATH-B1 (e.g., 0-10 µM). In some experiments, cells are co-incubated with LPS (100 ng/mL) or APEC (1 x 106 CFU/mL).

  • Incubation: The cells are incubated for 3 hours. Following this, the peptide-containing medium is removed, and fresh medium is added for an additional 3 hours of incubation.

  • WST-1 Reagent Addition: WST-1 reagent is added to each well and the plate is incubated for a further 1-4 hours at 41°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The metabolic activity is proportional to the absorbance and is expressed as a percentage of the untreated control.

Phagocytosis Assay

This protocol details a method to evaluate the effect of CATH-2 and CATH-B1 on the phagocytic activity of chicken macrophages.

  • Cell Preparation: HD11 cells or primary macrophages are seeded in 24-well plates and grown to confluency.

  • Peptide and Bacteria/Bead Incubation: Cells are incubated with different concentrations of CATH-2 or CATH-B1 (e.g., 0-10 µM) in the presence of either fluorescently labeled latex beads or a bacterial strain like APEC for a defined period (e.g., 3 hours).

  • Removal of Extracellular Particles: To quantify intracellular bacteria, the medium is removed, and fresh medium containing gentamicin (B1671437) (an antibiotic that does not penetrate eukaryotic cells) is added for 1 hour to kill extracellular bacteria. For bead-based assays, the wells are washed extensively with PBS to remove non-phagocytosed beads.

  • Quantification:

    • Bacterial Phagocytosis: Cells are lysed with a detergent (e.g., Triton X-100), and the intracellular bacteria are quantified by plating serial dilutions of the lysate on agar (B569324) plates and counting the colony-forming units (CFUs).

    • Bead Phagocytosis: The uptake of fluorescent beads can be quantified using a fluorometer or by flow cytometry.

  • Data Analysis: The phagocytic activity is expressed as the number of intracellular bacteria or the fluorescence intensity relative to the untreated control.

Signaling Pathways

The distinct immunomodulatory activities of CATH-2 and CATH-B1 are mediated through different signaling pathways.

CATH-2 Signaling Pathway

CATH-2 has been shown to modulate the immune response in chicken macrophages through the NF-κB and MAPK signaling pathways .[7][8] Upon stimulation, CATH-2 can lead to the phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB), ERK1/2, and JNK.[7] This activation ultimately results in the transcription of genes encoding chemokines like CXCLi2, MCP-3, and CCLi4.

CATH2_Signaling CATH2 CATH-2 Receptor Unknown Receptor CATH2->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway ERK ERK1/2 MAPK_Pathway->ERK JNK JNK MAPK_Pathway->JNK Nucleus Nucleus ERK->Nucleus JNK->Nucleus p65 p65 NFkB_Pathway->p65 p65->Nucleus Transcription Transcription Nucleus->Transcription Chemokine_Genes Chemokine Genes (CXCLi2, MCP-3, CCLi4) Transcription->Chemokine_Genes

Caption: CATH-2 signaling in chicken macrophages.

CATH-B1 Signaling Pathway

CATH-B1 exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs) , specifically TLR4 and TLR21 .[1][2] By binding to LPS, a ligand for TLR4, CATH-B1 can inhibit the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2] Conversely, CATH-B1 can enhance the TLR21-dependent activation of macrophages in response to CpG DNA, leading to nitric oxide production.[1][2]

CATHB1_Signaling cluster_TLR4 TLR4 Pathway cluster_TLR21 TLR21 Pathway CATHB1_LPS CATH-B1 + LPS TLR4 TLR4 CATHB1_LPS->TLR4 Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (↓) TLR4->Proinflammatory_Cytokines CATHB1_DNA CATH-B1 + CpG DNA TLR21 TLR21 CATHB1_DNA->TLR21 Enhances NO_Production Nitric Oxide Production (↑) TLR21->NO_Production

Caption: CATH-B1 signaling in chicken macrophages.

Conclusion

The comparative analysis of CATH-2 and CATH-B1 reveals their distinct and, in some aspects, opposing immunomodulatory roles in chickens. CATH-2 acts as a potent chemoattractant and upregulator of the adaptive immune response, while CATH-B1 functions to dampen excessive inflammation and enhance pathogen clearance through phagocytosis. This functional dichotomy highlights the sophisticated nature of the avian innate immune system and presents opportunities for the targeted development of immunomodulatory therapies. For instance, CATH-2 or its derivatives could be explored as vaccine adjuvants, while CATH-B1-based peptides may serve as anti-inflammatory agents in poultry diseases characterized by excessive inflammation. Further research into the precise molecular mechanisms and in vivo efficacy of these cathelicidins will be crucial for translating these findings into practical applications for improving poultry health and productivity.

References

structural and functional comparison of avian cathelicidins

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural and Functional Comparison of Avian Cathelicidins

Avian cathelicidins represent a vital component of the innate immune system in birds, offering a first line of defense against a broad spectrum of pathogens. These host defense peptides (HDPs) have garnered significant interest from researchers, scientists, and drug development professionals due to their potent antimicrobial and immunomodulatory activities. This guide provides an objective comparison of the structure and function of various avian cathelicidins, supported by experimental data, detailed methodologies, and visual diagrams to facilitate a deeper understanding of these promising molecules.

Structural Comparison of Avian Cathelicidins

Cathelicidins are characterized by a conserved N-terminal cathelin-like domain and a highly variable C-terminal antimicrobial peptide domain.[1][2] In birds, four distinct cathelicidin (B612621) genes have been identified: CATH1, CATH2, CATH3, and CATHB1.[2] While sharing a common gene structure with their mammalian counterparts, avian cathelicidins exhibit unique structural features.[2]

Unlike the diverse conformations of mammalian cathelicidins, mature avian cathelicidins are predominantly α-helical.[3][4] A defining characteristic of many avian cathelicidins, such as chicken CATH1, CATH2, and CATH3, is the presence of a central kink or bend.[4] This flexibility is often induced by a glycine (B1666218) or proline residue and is crucial for their antimicrobial activity.[1][4] The peptides are also typically short, consisting of less than 40 amino acids.[1]

Structurally, avian cathelicidins can be broadly categorized into two main clusters based on phylogenetic analysis: one containing the CATH1, CATH2, and CATH3 families, and a separate, more distant cluster for the CATHB1 family.[5] CATH1 and CATH3 are the most closely related.[3]

The following table summarizes the key structural features of representative avian cathelicidins.

Cathelicidin Source Species Amino Acid Length Net Charge Secondary Structure Key Structural Features
CATH1 Chicken (Gallus gallus)26+7α-helicalGlycine-induced mild kink[4]
CATH2 Chicken (Gallus gallus)26+9α-helicalProline-induced extensive bend[4]
CATH3 Chicken (Gallus gallus)26+8α-helicalGlycine-induced mild kink[4]
CATH-B1 Chicken (Gallus gallus)39+9α-helical-
dCATH Duck (Anas platyrhynchos)20+6α-helical-
Cl-CATH2 Pigeon (Columba livia)27+7--
Pc-CATH1 Pheasant (Phasianus colchicus)26+7--

Functional Comparison of Avian Cathelicidins

Avian cathelicidins exhibit a broad range of biological activities, primarily centered around direct antimicrobial action and modulation of the host immune response.[1]

Antimicrobial Activity

These peptides are effective against a wide array of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[3] Their mechanism of action often involves disrupting the integrity of microbial cell membranes through pore formation, facilitated by their cationic and amphipathic properties.[1][6] The positive charge of the peptides interacts with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death.[1]

The antimicrobial potency of avian cathelicidins is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table presents a summary of the MIC values for various avian cathelicidins against common bacterial pathogens.

Cathelicidin Bacteria MIC (μM)
Chicken CATH1-3 Escherichia coli0.5 - 2.0[3]
Staphylococcus aureus0.5 - 2.0[3]
Pseudomonas aeruginosa0.5 - 2.0[3]
Chicken CATH-B1 Escherichia coli0.5 - 2.5[3]
Staphylococcus aureus0.5 - 2.5[3]
Pseudomonas aeruginosa0.5 - 2.5[3]
Duck dCATH Most bacteria2.0 - 4.0[6]
Quail CATH-2 & -3 Most bacteria0.3 - 2.5[1]
Pheasant CATH-1 Most bacteria0.1 - 2.95[1]
Truncated CATH-1(6-26) Various bacteria0.75 - 1.5[7]
Truncated CATH-2(1-15) Gram-negative bacteria0.92 - 7.38[7]
Immunomodulatory Functions

Beyond their direct microbicidal effects, avian cathelicidins are potent immunomodulators.[1] They can influence the host's immune response by regulating the production of cytokines and chemokines, and by recruiting immune cells to the site of infection.[1] For instance, some avian cathelicidins can block the inflammatory response induced by lipopolysaccharide (LPS), a component of Gram-negative bacterial outer membranes.[2][7] This dual functionality of direct antimicrobial activity and immune modulation makes them particularly attractive as potential therapeutic agents.

Experimental Protocols

A standardized approach to evaluating the structure and function of avian cathelicidins is crucial for comparative analysis. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Preparation: Bacteria are cultured on Mueller-Hinton agar (B569324) plates, and isolated colonies are transferred to Mueller-Hinton broth. The culture is incubated at 37°C until it reaches the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 1 x 106 colony-forming units (CFU)/mL.[8]

  • Peptide Preparation: The cathelicidin peptide is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: An equal volume of the bacterial suspension is added to each well containing the peptide solution. The plate is then incubated at 37°C for 16-18 hours.[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[8]

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the peptides against mammalian red blood cells.

  • Erythrocyte Preparation: Freshly isolated human or animal erythrocytes are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4-8%.[9]

  • Peptide Incubation: The peptide is serially diluted in PBS in a 96-well plate. The erythrocyte suspension is then added to each well.

  • Controls: PBS is used as a negative control (0% hemolysis), and a solution of 1% Triton X-100 is used as a positive control (100% hemolysis).

  • Incubation and Measurement: The plate is incubated at 37°C for 1-2 hours. After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance at 405 nm or 540 nm.[9]

  • Calculation: The percentage of hemolysis is calculated using the formula: (Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) x 100.

Cytotoxicity Assay

The effect of the peptides on the viability of eukaryotic cells is often measured using the MTT assay.

  • Cell Seeding: Mammalian cells (e.g., HaCaT keratinocytes) are seeded in a 96-well plate and cultured until they reach approximately 80% confluency.[6]

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the cathelicidin peptide.

  • Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to untreated control cells.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Antimicrobial_Mechanism cluster_membrane Bacterial Membrane Membrane Outer Leaflet (Negatively Charged) Inner Leaflet Pore Pore Formation Membrane:tail->Pore Membrane Perturbation Cathelicidin Avian Cathelicidin (Cationic, Amphipathic) Cathelicidin->Membrane:head Electrostatic Interaction Cell_Death Bacterial Cell Death Pore->Cell_Death Ion Leakage, Loss of Integrity

Caption: Mechanism of avian cathelicidin antimicrobial activity.

MIC_Workflow Start Start Prepare_Bacteria Prepare Bacterial Inoculum Start->Prepare_Bacteria Serial_Dilution Serially Dilute Cathelicidin Start->Serial_Dilution Incubate_Plate Add Bacteria to Wells & Incubate Prepare_Bacteria->Incubate_Plate Serial_Dilution->Incubate_Plate Read_Results Visually Inspect for Bacterial Growth Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Immunomodulation_Pathway LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to NFkB NF-κB Signaling Pathway TLR4->NFkB Activates Cathelicidin Avian Cathelicidin Cathelicidin->LPS Neutralizes Cathelicidin->NFkB Inhibits Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation

Caption: Avian cathelicidin's role in modulating LPS-induced inflammation.

References

Unraveling the Cross-Species Immunomodulatory Potential of Chicken Cathelicidin-2 on Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory effects of chicken cathelicidin-2 (CATH-2) on human cells against the well-characterized human cathelicidin, LL-37. This analysis is supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Executive Summary

Chicken cathelicidin-2 (CATH-2), a host defense peptide from an avian species, exhibits remarkable cross-species immunomodulatory activity on human cells. This guide synthesizes findings from multiple studies to compare its performance with human LL-37, a benchmark for immunomodulatory peptides. Both peptides demonstrate the ability to modulate inflammatory responses, including the neutralization of lipopolysaccharide (LPS) and regulation of cytokine production. Notably, CATH-2 shows a potent capacity to activate the NLRP3 inflammasome and influence the NF-κB signaling pathway in mammalian cells, suggesting its potential as a novel therapeutic agent for infectious and inflammatory diseases.

Comparative Analysis of Immunomodulatory Activities

The immunomodulatory functions of chicken CATH-2 and human LL-37 on human and other mammalian cells present both similarities and distinct differences. While both peptides are effective in neutralizing LPS, their impact on cytokine and chemokine production, as well as their engagement with key inflammatory signaling pathways, reveals unique profiles.

Data Presentation: CATH-2 vs. LL-37

The following tables summarize the quantitative data on the effects of chicken CATH-2 and human LL-37 on various immunomodulatory parameters in human and murine cells.

Table 1: Effect on Cytokine and Chemokine Production

PeptideCell TypeStimulantCytokine/ChemokineEffectConcentrationReference
Chicken CATH-2Human PBMCsLPSTNFα, IL-6, IL-8, IL-10InhibitionNot Specified[1]
Chicken CATH-2Human PBMCsLPSMCP-1InductionNot Specified[1]
Chicken CATH-2Murine MacrophagesLPSIL-1β, IL-1αInduction5 µM[2]
Chicken CATH-2Murine MacrophagesLPSIL-6, IL-12, TNF-αNo effect5 µM[2]
Human LL-37Human Monocytes-IL-8, IL-6, CCL2, CCL7UpregulationNot Specified[3]
Human LL-37Human MonocytesIFN-γTNF-α, IL-12InhibitionNot Specified[3]
Human LL-37Murine Macrophages-IL-10, M-CSFUpregulationNot Specified[3]
Human LL-37Murine Macrophages-IL-12DownregulationNot Specified[3]

Table 2: LPS Neutralization and Signaling Pathway Modulation

PeptideActivityCell TypeKey FindingsReference
Chicken CATH-2LPS NeutralizationHuman and Murine CellsEfficiently neutralizes LPS and inhibits Toll-like receptor-4 (TLR-4) activation.[2][2]
Human LL-37LPS NeutralizationHuman and Murine CellsBinds directly to negatively charged LPS, preventing TLR signaling.[4]
Chicken CATH-2NLRP3 InflammasomeMurine MacrophagesActs as a second signal to activate the NLRP3 inflammasome, leading to IL-1β secretion.[2][5] This activation is mediated by K+ efflux and involves NEK7 and cathepsin B.[2][5][2][5][6]
Human LL-37NLRP3 InflammasomeHuman CellsCan promote NLRP3 activation via the P2X7 receptor.[2][2]
Chicken CATH-2NF-κB & MAPK PathwaysMurine MacrophagesInhibits APEC-induced activation of NF-κB and MAPK signaling pathways.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Culture and Stimulation
  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Murine macrophage cell lines such as J774A.1 or bone marrow-derived macrophages (BMDMs) are also commonly used.

  • Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

  • Peptide and Stimulant Preparation: Chicken CATH-2 and human LL-37 are synthesized and purified to >95% purity. Peptides are dissolved in sterile, endotoxin-free water. Lipopolysaccharide (LPS) from E. coli is used as a pro-inflammatory stimulant.

  • Stimulation Assay: Cells are seeded in 24-well plates. After adherence, they are treated with various concentrations of CATH-2 or LL-37, with or without LPS, for specified time periods (e.g., 4, 8, or 24 hours).

Cytokine Measurement
  • ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected and centrifuged to remove cellular debris. The concentrations of cytokines such as TNF-α, IL-6, IL-1β, and IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

NLRP3 Inflammasome Activation Assay
  • Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against NLRP3, ASC, and Caspase-1. Horseradish peroxidase-conjugated secondary antibodies are used for detection.

  • Caspase-1 Activity Assay: Caspase-1 activity in cell lysates is measured using a colorimetric or fluorometric assay kit that detects the cleavage of a specific substrate.

NF-κB Activation Assay
  • Western Blotting for Phosphorylated Proteins: To assess NF-κB activation, cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated forms of IκBα and the p65 subunit of NF-κB.

  • Immunofluorescence Microscopy: Cells grown on coverslips are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The nuclear translocation of p65 is visualized using a fluorescence microscope.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

NLRP3_Inflammasome_Activation cluster_CATH2 Chicken CATH-2 cluster_LL37 Human LL-37 cluster_Cell Macrophage CATH2 Chicken CATH-2 K_efflux K+ Efflux CATH2->K_efflux induces LL37 Human LL-37 P2X7R P2X7 Receptor LL37->P2X7R activates LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation (Priming Signal) TLR4->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b induces transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive induces transcription IL1b IL-1β Secretion Pro_IL1b->IL1b NLRP3_active NLRP3 (active) ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Casp1->Inflammasome Inflammasome->Pro_IL1b cleaves K_efflux->NLRP3_active activates P2X7R->K_efflux NEK7 NEK7 NEK7->NLRP3_active interacts with CathepsinB Cathepsin B CathepsinB->NLRP3_active activates

Caption: CATH-2 and LL-37 induced NLRP3 inflammasome activation pathway.

NFkB_Signaling_Pathway cluster_Stimulus Inflammatory Stimulus cluster_Peptide Peptide Intervention cluster_Cell Macrophage Cytoplasm cluster_Nucleus Nucleus APEC Avian Pathogenic E. coli (APEC) TLR Toll-like Receptor APEC->TLR CATH2 Chicken CATH-2 IKK IKK Complex CATH2->IKK inhibits TLR->IKK activates IkB IκB (inhibitor) IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) (inactive complex) IkB->NFkB_p65 releases NFkB_p65_active Active NF-κB (p65/p50) NFkB_translocated NF-κB NFkB_p65_active->NFkB_translocated translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_translocated->Gene_Expression induces

Caption: CATH-2 inhibition of the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. Treatment cluster_Analysis 3. Analysis Cell_Isolation Isolate Human PBMCs or Culture Macrophages Cell_Seeding Seed Cells in Plates Cell_Isolation->Cell_Seeding Peptide_Prep Prepare CATH-2 and LL-37 (various concentrations) Stimulation Add Peptides +/- LPS Incubate (4-24h) Peptide_Prep->Stimulation Stimulant_Prep Prepare LPS Stimulant_Prep->Stimulation Cell_Seeding->Stimulation Supernatant_Collection Collect Supernatants Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Western_Blot Protein Analysis (Western Blot) Cell_Lysis->Western_Blot Caspase_Assay Caspase-1 Activity Assay Cell_Lysis->Caspase_Assay

References

Unveiling the Potent LPS-Neutralizing Power of Chicken Cathelicidin-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lipopolysaccharide (LPS)-neutralizing activity of chicken cathelicidin-2 (CATH-2) against other well-known antimicrobial peptides. Supported by experimental data, this document delves into the underlying mechanisms and provides detailed protocols for key assays, offering a comprehensive resource for evaluating CATH-2 as a potential therapeutic agent against endotoxemia and sepsis.

Chicken cathelicidin-2 (CATH-2) has emerged as a promising candidate for combating infections due to its potent antimicrobial and immunomodulatory properties. A key aspect of its immunomodulatory function is its ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses that can lead to sepsis. This guide offers a comparative analysis of CATH-2's LPS-neutralizing capabilities, placing its performance in context with other notable host defense peptides.

Comparative Analysis of LPS-Neutralizing Activity

Experimental data consistently demonstrates the efficacy of CATH-2 in neutralizing LPS, leading to a significant reduction in the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO). The following table summarizes the comparative performance of CATH-2 against human LL-37 and porcine PMAP-36 in LPS-stimulated macrophage models.

PeptideConcentration (µM)LPS SourceCell LineEndpoint Measured% InhibitionReference
CATH-2 10E. coli O111:B4RAW264.7TNF-α~100%[1]
LL-37 0.63E. coli O111:B4RAW264.7TNF-αSignificant Reduction[1]
PMAP-36 10E. coli O111:B4RAW264.7TNF-α~100%[1]
CATH-2 2.5E. coliPorcine M1 MacrophagesTNF-α~50%[2]
LL-37 2.5E. coliPorcine M1 MacrophagesTNF-α~50%[2]
CATH-2 20S. minnesotaHD11 (Chicken Macrophage)IL-1β mRNA90.8%
CATH-2 20VariousHD11 (Chicken Macrophage)Nitric OxideSignificant Reduction

Mechanism of Action: LPS Neutralization by CATH-2

CATH-2 is understood to neutralize LPS primarily through direct binding, which sterically hinders the interaction of LPS with the Toll-like receptor 4 (TLR4) complex on the surface of immune cells.[2] This interaction prevents the initiation of a downstream signaling cascade that would otherwise lead to the production of pro-inflammatory cytokines and other mediators of septic shock. The following diagram illustrates this proposed mechanism.

LPS_Neutralization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling LPS LPS LPS_CATH2 LPS-CATH-2 Complex TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds & Activates CATH2 CATH-2 CATH2->LPS Binds & Neutralizes LPS_CATH2->TLR4_MD2 Binding Blocked MyD88 MyD88 TLR4_MD2->MyD88 NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Transcription

Fig. 1: LPS Neutralization by CATH-2.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Macrophage Culture and Stimulation for TNF-α and Nitric Oxide Assays

Cell Line: Murine macrophage cell line RAW264.7 or chicken macrophage-like cell line HD11.

Culture Conditions:

  • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Experimental Procedure:

  • Seed RAW264.7 or HD11 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, remove the culture medium.

  • Pre-incubate LPS (E. coli O111:B4 at a final concentration of 10-100 ng/mL) with varying concentrations of CATH-2 or other peptides in serum-free medium for 30 minutes at 37°C.

  • Add 100 µL of the LPS/peptide mixture to the cells.

  • Incubate the plates for 4-24 hours at 37°C.

  • After incubation, collect the cell culture supernatants for analysis.

Quantification of TNF-α by ELISA
  • Coat a 96-well ELISA plate with a capture antibody specific for murine or chicken TNF-α and incubate overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Add the collected cell culture supernatants and a standard dilution series of recombinant TNF-α to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by comparison to the standard curve.

Quantification of Nitric Oxide by Griess Assay
  • In a 96-well plate, mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate the mixture for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined by comparison to a standard curve prepared with sodium nitrite.

Experimental Workflow

The following diagram outlines the general workflow for assessing the LPS-neutralizing activity of a peptide.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Macrophages (e.g., RAW264.7) Peptide_Prep 2. Prepare Peptide Solutions (CATH-2, LL-37, etc.) Cell_Stimulation 5. Stimulate Macrophages with LPS/Peptide Mixture Cell_Culture->Cell_Stimulation LPS_Prep 3. Prepare LPS Solution Pre_incubation 4. Pre-incubate LPS with Peptides Peptide_Prep->Pre_incubation LPS_Prep->Pre_incubation Pre_incubation->Cell_Stimulation Incubation 6. Incubate for 4-24 hours Cell_Stimulation->Incubation Supernatant_Collection 7. Collect Supernatants Incubation->Supernatant_Collection TNF_ELISA 8a. TNF-α ELISA Supernatant_Collection->TNF_ELISA Griess_Assay 8b. Nitric Oxide (Griess) Assay Supernatant_Collection->Griess_Assay Data_Analysis 9. Analyze and Compare Data TNF_ELISA->Data_Analysis Griess_Assay->Data_Analysis

Fig. 2: LPS Neutralization Assay Workflow.

References

Evaluating the Efficacy of D-Amino Acid Analogs of CATH-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Cathelicidins, a class of host defense peptides, have garnered significant interest, with the chicken cathelicidin (B612621) CATH-2 demonstrating potent, broad-spectrum antimicrobial activity. However, the therapeutic application of natural L-amino acid peptides is often limited by their susceptibility to proteolytic degradation. This guide provides a comparative evaluation of D-amino acid analogs of CATH-2, highlighting their enhanced stability and sustained efficacy, supported by experimental data and detailed protocols.

Superior Proteolytic Stability of D-Amino Acid Analogs

A primary advantage of substituting L-amino acids with their D-enantiomers in CATH-2 analogs is the significant enhancement of their resistance to proteases. Studies have shown that while native peptides are rapidly degraded, D-amino acid variants exhibit remarkable stability in the presence of serum and bacterial proteases.[1] This increased stability is crucial for in vivo applications, as it prolongs the peptide's half-life and bioavailability at the site of infection.

One study demonstrated that D-amino acid variants of a truncated CATH-2 peptide (C1-15) were completely resistant to degradation by trypsin and other bacterial proteases.[1] Furthermore, both cyclic and D-amino acid versions of CATH-2 derived peptides showed enhanced stability in human serum compared to their L-amino acid counterparts.[1] Another investigation into the stability of the antimicrobial peptide Kn2-7 and its D-enantiomer, dKn2-7, in human serum revealed that after 24 hours, 78.5% of dKn2-7 remained intact, whereas only 1.0% of the L-form was left.[2]

Comparative Antimicrobial Efficacy

The substitution with D-amino acids generally does not compromise the antimicrobial potency of CATH-2 analogs. These peptides retain their ability to effectively kill a broad range of pathogens, including multidrug-resistant strains.

Antibacterial Activity

The antimicrobial activity of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), representing the lowest concentration of the peptide that inhibits visible growth and kills 99.9% of the bacteria, respectively.

Table 1: Minimum Bactericidal Concentration (MBC) of D-CATH-2 and its Derivatives against Streptococcus suis

PeptideTarget StrainMBC (µM) in THB mediumMBC (µM) in RPMI + 10% FCS
d-CATH-2S. suis P1/72.5Not specified
d-CATH-2S. suis S7355Not specified
d-CATH-2S. suis D2822.5Not specified
d-CATH-2S. suis OV6255Not specified
d-C(1-21)S. suis P1/72.5Not specified
d-C(1-21)S. suis S7355Not specified
d-C(1-21)S. suis D2822.5Not specified
d-C(1-21)S. suis OV6255Not specified
d-C(4-21)S. suis P1/72.5Not specified
d-C(4-21)S. suis S7355Not specified
d-C(4-21)S. suis D2822.5Not specified
d-C(4-21)S. suis OV6255Not specified

Data extracted from a study on D-enantiomers of CATH-2.[3] The study notes that the bactericidal activity was even stronger in RPMI + 10% FCS medium.

Table 2: Minimum Inhibitory Concentration (MIC) of CATH-2 (1-15) and its Analogs against Multidrug-Resistant E. coli

PeptideTarget StrainMIC (µg/mL)
CATH-2(1-15)MDR E. coli E132
C2-1MDR E. coli E12
C2-2MDR E. coli E14
CATH-2(1-15)MDR E. coli E316
C2-1MDR E. coli E34
C2-2MDR E. coli E34
CATH-2(1-15)MDR E. coli E916
C2-1MDR E. coli E90.5
C2-2MDR E. coli E92

Data from a study on CATH-2 derived peptides, where C2-1 and C2-2 are modified analogs.[4] This highlights the potential for further optimization of CATH-2 analogs.

Cytotoxicity and Therapeutic Index

A crucial aspect of drug development is ensuring minimal toxicity to host cells. For antimicrobial peptides, this is often assessed through hemolytic activity assays, which measure the lysis of red blood cells. D-amino acid substitution and other modifications can influence the cytotoxicity of CATH-2 analogs. For instance, head-to-tail cyclization of a CATH-2 derived peptide resulted in a 3.5-fold lower cytotoxicity towards peripheral blood mononuclear cells.[1]

Table 3: Hemolytic Activity of Selected Antimicrobial Peptides

PeptideHemolysis (%) at specified concentration
Piscidin 1>20% at 4 µM
Omiganan~20% at 32 µM
C2-2No significant hemolytic activity up to 64 µg/mL

Comparative data from multiple sources.[4][5] A low hemolytic activity is desirable for systemic applications.

Immunomodulatory Functions and Mechanism of Action

Beyond their direct microbicidal effects, CATH-2 and its analogs exhibit immunomodulatory properties. They can modulate the host's inflammatory response, for example, by neutralizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1] D-CATH-2 and its derivatives have been shown to bind to lipoteichoic acid (LTA) from Gram-positive bacteria and inhibit LTA-induced activation of macrophages.[3]

The signaling pathways involved in the immunomodulatory effects of CATH-2 are complex and involve the NF-κB, NLRP3, and MAPK pathways.

G CATH-2 Analog Signaling Pathway in Macrophages cluster_0 Bacterial Component Recognition cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response LPS LPS/LTA TLR Toll-like Receptor (TLR) LPS->TLR Binds NFkB NF-κB Activation TLR->NFkB Activates MAPK MAPK Activation (p38, JNK) TLR->MAPK Activates NLRP3 NLRP3 Inflammasome Assembly NFkB->NLRP3 Primes MAPK->NLRP3 Regulates Cytokines Pro-inflammatory Cytokine Production (e.g., IL-1β) NLRP3->Cytokines Induces CATH2 D-CATH-2 Analog CATH2->LPS Neutralizes CATH2->TLR Inhibits Activation

Diagram 1: CATH-2 analog modulation of inflammatory pathways.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of antimicrobial peptides.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a concentration of approximately 1 x 106 Colony Forming Units (CFU)/mL.

  • Peptide Dilution: Serial dilutions of the CATH-2 analog are prepared in a 96-well microtiter plate.

  • Incubation: 100 µL of the bacterial suspension is added to each well containing 100 µL of the peptide solution. The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[6]

Serum Stability Assay

This protocol assesses the stability of peptides in the presence of serum proteases.

G Workflow for Peptide Serum Stability Assay prep Prepare peptide stock solution and thaw serum mix Mix peptide with serum (e.g., 25% v/v) prep->mix incubate Incubate at 37°C with gentle shaking mix->incubate sample Withdraw aliquots at specific time points (0, 0.5, 1, 2, 4, 8, 24h) incubate->sample quench Stop reaction with quenching solution (e.g., acetonitrile/acid) sample->quench precipitate Precipitate serum proteins on ice quench->precipitate centrifuge Centrifuge at high speed (e.g., 12,000 x g) precipitate->centrifuge analyze Analyze supernatant by RP-HPLC or LC-MS centrifuge->analyze calculate Calculate percentage of intact peptide over time analyze->calculate

Diagram 2: Experimental workflow for serum stability assay.
Hemolysis Assay

This assay measures the cytotoxicity of peptides against red blood cells.

  • Preparation of Red Blood Cells (RBCs): Obtain fresh red blood cells and wash them multiple times with Phosphate Buffered Saline (PBS) by centrifugation to remove plasma and buffy coat. Prepare a 0.5% or 1% (v/v) suspension of RBCs in PBS.

  • Peptide Dilution: Prepare serial dilutions of the CATH-2 analog in PBS in a 96-well plate.

  • Controls: Include a negative control (PBS only, 0% hemolysis) and a positive control (e.g., 1% Triton X-100, 100% hemolysis).

  • Incubation: Add the RBC suspension to each well and incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 414 nm).

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100.[7]

Conclusion

D-amino acid analogs of CATH-2 represent a promising strategy to overcome the limitations of natural antimicrobial peptides. Their enhanced proteolytic stability, retained antimicrobial efficacy against a broad spectrum of pathogens, and manageable cytotoxicity make them strong candidates for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and optimization of these next-generation antimicrobial agents.

References

CATH-2's Bactericidal Efficacy: A Comparative Analysis of Killing Kinetics Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Chicken cathelicidin-2 (CATH-2), a host defense peptide, demonstrates potent, broad-spectrum antimicrobial activity. An in-depth analysis of its killing kinetics reveals distinct differences in its efficacy and mechanism of action against Gram-positive and Gram-negative bacteria. This guide provides a comparative overview of CATH-2's bactericidal activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Killing Kinetics of CATH-2

The bactericidal activity of CATH-2 against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus was evaluated using time-kill assays. The results, summarized below, highlight a significantly more rapid killing of E. coli compared to S. aureus.

Time (minutes)% Survival of E. coli CMCC44102% Survival of S. aureus CMCC26003
0100%100%
30~50%~80%
60~20%~60%
120<10%~40%
240~0%~20%

Data is estimated from the graphical representation in the cited study. For precise quantitative values, please refer to the original publication.[1]

Differential Mechanism of Action: A Tale of Two Cell Walls

The observed differences in killing kinetics can be attributed to the fundamental structural variations between the cell envelopes of Gram-positive and Gram-negative bacteria.

Gram-Negative Bacteria: These bacteria possess a relatively thin peptidoglycan layer, which is surrounded by an outer membrane rich in lipopolysaccharide (LPS). CATH-2, being a cationic peptide, is electrostatically attracted to the negatively charged LPS. This interaction facilitates the disruption of the outer membrane, allowing the peptide to rapidly access and permeabilize the inner cytoplasmic membrane, leading to swift cell death.[2]

Gram-Positive Bacteria: In contrast, Gram-positive bacteria have a much thicker and more rigid peptidoglycan cell wall, which also contains teichoic and lipoteichoic acids. While these components are also negatively charged and attract CATH-2, the dense peptidoglycan layer presents a more formidable barrier. The peptide must traverse this layer to reach the cytoplasmic membrane, resulting in a slower rate of killing compared to Gram-negative bacteria.[2]

Experimental Protocols

Time-Kill Kinetic Assay

This assay is designed to determine the rate at which an antimicrobial agent kills a specific microorganism.

1. Preparation of Bacterial Inoculum:

  • Isolate 2-3 colonies of the test bacterium (e.g., E. coli or S. aureus) from a fresh overnight culture on a Tryptic Soy Agar (TSA) plate.

  • Inoculate the colonies into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase.

2. Assay Setup:

  • Expose a standardized bacterial inoculum to a constant concentration of CATH-2 in a liquid medium.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the suspension.

3. Viable Cell Count:

  • Neutralize the antimicrobial activity in the withdrawn aliquots.

  • Perform serial dilutions of the samples.

  • Plate the dilutions to determine the number of viable bacteria by counting the resulting Colony Forming Units (CFU).

4. Data Analysis:

  • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[3][4]

Visualizing the Process and Mechanisms

To better illustrate the experimental workflow and the differential mechanisms of CATH-2, the following diagrams are provided.

experimental_workflow cluster_prep Inoculum Preparation cluster_assay Time-Kill Assay cluster_analysis Data Analysis start Bacterial Culture log_phase Mid-Log Phase Growth start->log_phase Incubate at 37°C expose Expose to CATH-2 log_phase->expose aliquots Withdraw Aliquots at Timepoints expose->aliquots plate Plate Dilutions aliquots->plate count Count CFU plate->count analyze Analyze Killing Kinetics count->analyze

Caption: Experimental workflow for the time-kill kinetic assay.

mechanism_of_action cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria CATH2_neg CATH-2 OM Outer Membrane (LPS) CATH2_neg->OM Rapid Binding & Disruption PPG_neg Thin Peptidoglycan OM->PPG_neg Quick Access IM_neg Inner Membrane PPG_neg->IM_neg Permeabilization cell_death_neg cell_death_neg IM_neg->cell_death_neg Cell Death CATH2_pos CATH-2 PPG_pos Thick Peptidoglycan & Teichoic Acids CATH2_pos->PPG_pos Slower Penetration IM_pos Inner Membrane PPG_pos->IM_pos Delayed Access cell_death_pos cell_death_pos IM_pos->cell_death_pos Permeabilization

Caption: Differential mechanism of CATH-2 action on bacteria.

References

Safety Operating Guide

Proper Disposal of Cathelicidin-2 (Chicken): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of synthetic peptides like Cathelicidin-2 (chicken) is a critical component of laboratory safety and environmental responsibility. Given its potent antimicrobial and immunomodulatory properties, proper handling and disposal procedures are essential to mitigate potential biological and chemical hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of Cathelicidin-2, ensuring adherence to standard laboratory safety protocols.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough risk assessment should be conducted. Although specific toxicological data for every synthetic peptide may not be available, it is prudent to treat Cathelicidin-2 as a potentially hazardous chemical and bioactive agent.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A fully buttoned lab coat is necessary to protect against skin contact.

All handling of Cathelicidin-2, particularly in its lyophilized powder form, should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosols.

Step-by-Step Disposal Procedures

The appropriate disposal method for Cathelicidin-2 waste depends on its form (solid or liquid) and the nature of the contamination. Never dispose of peptide waste directly down the drain or in regular trash.

Liquid Waste Disposal

This category includes unused Cathelicidin-2 solutions, contaminated buffers, and cell culture media.

1. Inactivation: Prior to disposal, liquid waste containing Cathelicidin-2 should be chemically inactivated to denature the peptide and eliminate its biological activity. Several methods can be employed:

  • Chemical Inactivation with Bleach: A common and effective method is to treat the liquid waste with a fresh 10% bleach solution (final concentration of sodium hypochlorite (B82951) between 0.5% and 1.0%).[1] Ensure a minimum contact time of 30 minutes. For solutions with a high organic load, a higher final concentration of bleach may be necessary.[2]

  • Acid/Base Hydrolysis: Treatment with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) can also be used to hydrolyze and inactivate the peptide. This should be performed in a chemical fume hood with appropriate caution.

2. Neutralization: After chemical inactivation, the waste solution must be neutralized to a pH between 6.0 and 9.0 before it can be collected for final disposal.

3. Collection: Collect the inactivated and neutralized liquid waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("Cathelicidin-2 (chicken), inactivated"), and any other known hazards from solvents used.

4. Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Solid Waste Disposal

This category includes unused lyophilized Cathelicidin-2 powder, contaminated consumables (e.g., pipette tips, tubes, gloves), and labware.

1. Segregation: All solid waste contaminated with Cathelicidin-2 must be segregated from regular laboratory trash.

2. Packaging:

  • Contaminated Consumables: Place all contaminated items in a dedicated, clearly labeled, leak-proof hazardous waste bag or container.

  • Unused Lyophilized Powder: The original vial containing the unused peptide should be securely closed and placed within the hazardous waste container.

3. Decontamination of Labware:

  • Soaking: Non-disposable labware that has come into contact with Cathelicidin-2 should be soaked in a decontaminating solution. Options include a 1% enzymatic detergent solution or a 1% sodium hypochlorite (bleach) solution for at least 30 minutes.[1][3]

  • Washing: Following decontamination, thoroughly wash the labware with laboratory-grade detergent and rinse with purified water.

4. Final Disposal: Store the sealed solid waste container in a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal, which will likely involve incineration.

Spill Management

In the event of a spill of Cathelicidin-2 powder or solution:

  • Evacuate and Secure: Restrict access to the spill area.

  • Wear Appropriate PPE: Don chemical-resistant gloves, eye protection, and a lab coat. For large spills of powder, respiratory protection may be necessary.

  • Contain and Absorb:

    • Liquid Spills: Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical spill pillows).

    • Powder Spills: Gently cover the spill with a damp paper towel to avoid raising dust.

  • Clean-up: Carefully collect the absorbed material or damp paper towel and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a 10% bleach solution, followed by a thorough rinse with water.

  • Ventilate: Ensure the area is well-ventilated after the cleanup is complete.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Cathelicidin-2 waste.

cluster_0 Cathelicidin-2 Waste Disposal Workflow Start Identify Cathelicidin-2 Waste Waste_Type Determine Waste Form Start->Waste_Type Liquid_Waste Liquid Waste (Solutions, Buffers, Media) Waste_Type->Liquid_Waste Liquid Solid_Waste Solid Waste (Powder, Consumables, Labware) Waste_Type->Solid_Waste Solid Inactivate Chemically Inactivate (e.g., 10% Bleach for 30 min) Liquid_Waste->Inactivate Segregate_Solid Segregate in Labeled Hazardous Waste Container Solid_Waste->Segregate_Solid Neutralize Neutralize pH (6.0-9.0) Inactivate->Neutralize Collect_Liquid Collect in Labeled Hazardous Waste Container Neutralize->Collect_Liquid Final_Disposal Dispose via Institutional Hazardous Waste Program Collect_Liquid->Final_Disposal Decontaminate_Labware Decontaminate Reusable Labware (e.g., 1% Bleach Soak) Segregate_Solid->Decontaminate_Labware Segregate_Solid->Final_Disposal For disposables Decontaminate_Labware->Final_Disposal After decontamination

Caption: Logical workflow for the proper disposal of Cathelicidin-2 (chicken) waste.

Disclaimer: This document provides general guidance. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) protocols and local regulations for hazardous waste disposal.

References

Safeguarding Your Research: A Guide to Handling Chicken Cathelicidin-2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, application, and disposal of Cathelicidin-2 (chicken), a potent antimicrobial peptide (AMP). Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of your research.

Immediate Safety and Handling Precautions

Chicken Cathelicidin-2 (CATH-2), like other antimicrobial peptides, is a biologically active molecule that requires careful handling to prevent unintended exposure and ensure experimental accuracy. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Nitrile or latex, disposablePrevents skin contact. Change frequently, especially if contaminated.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hoodAvoids inhalation of the lyophilized powder or aerosols.

Handling Procedures:

  • Work in a designated, well-ventilated area, preferably a chemical fume hood, especially when handling the lyophilized powder to avoid aerosol formation.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Physicochemical and Biological Properties

Understanding the properties of Cathelicidin-2 is essential for its effective and safe use in experimental settings.

PropertyValueSource
Molecular Formula C₁₄₇H₂₄₅N₅₁O₃₀[1]
Molecular Weight 3206.9 g/mol [1]
Appearance Freeze-dried solid[1]
Solubility Soluble in dilute acid and physiological buffers. Soluble in water.[1][2]
Storage Store desiccated, frozen (-20°C), and in the dark. In solvent, store at -80°C for up to one year.[1][2]
Stability Stable at high temperatures (up to 100°C) and in various salt solutions (NaCl, KCl, MgCl₂, CaCl₂). Susceptible to proteolytic degradation, which can be mitigated by D-amino acid substitutions or cyclization.[3][4][5]
Cytotoxicity Low cytotoxicity towards chicken erythrocytes and peripheral blood mononuclear cells (PBMCs) at effective antimicrobial concentrations. No significant cytotoxicity observed in chicken kidney cells at concentrations up to 64 μg/mL.[4][6][7]
Antimicrobial Activity (MIC against E. coli) 2-8 μg/mL for multidrug-resistant strains.[4]

Experimental Protocols

The following are generalized protocols for common experiments involving Cathelicidin-2. Researchers should adapt these based on their specific experimental needs and cell types.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of Cathelicidin-2 that inhibits the visible growth of a target microorganism.[8][9][10][11]

Materials:

  • Cathelicidin-2 (chicken)

  • Target microorganism (e.g., E. coli)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Cathelicidin-2 Stock Solution: Dissolve lyophilized Cathelicidin-2 in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Culture the target microorganism overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well polypropylene plate, perform a two-fold serial dilution of the Cathelicidin-2 stock solution with MHB to achieve a range of desired concentrations.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the Cathelicidin-2 dilutions, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Cathelicidin-2 at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Macrophage Stimulation Assay

This protocol describes the stimulation of macrophages with Cathelicidin-2 to investigate its immunomodulatory effects, such as cytokine production.[12][13][14][15][16][17]

Materials:

  • Cathelicidin-2 (chicken)

  • Macrophage cell line (e.g., RAW 264.7 or primary peritoneal macrophages)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for target cytokine (e.g., IL-1β, TNF-α)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • LPS Priming (for inflammasome activation studies): If investigating NLRP3 inflammasome activation, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[12]

  • Cathelicidin-2 Stimulation: Remove the medium and replace it with fresh medium containing various concentrations of Cathelicidin-2. For LPS-primed cells, add Cathelicidin-2 to the LPS-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Analysis: Measure the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay (e.g., WST-1 or LDH assay) in parallel.[13][15]

Signaling Pathway and Experimental Workflow

Cathelicidin-2 Induced NLRP3 Inflammasome Activation

Chicken Cathelicidin-2 has been shown to act as a second signal to activate the NLRP3 inflammasome in LPS-primed macrophages. This leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β.[12][18][19][20][21] The pathway involves potassium efflux, lysosomal leakage, and the involvement of NEK7 and cathepsin B.[12][18][19]

Cathelicidin2_NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 CATH2 Cathelicidin-2 K_efflux K+ Efflux CATH2->K_efflux Signal 2 Lysosomal_leakage Lysosomal Leakage CATH2->Lysosomal_leakage NFkB NF-κB Activation TLR4->NFkB pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->pro_IL1B_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B NLRP3_protein NLRP3 pro_IL1B_mRNA->NLRP3_protein IL1B Mature IL-1β pro_IL1B->IL1B NLRP3 NLRP3 ASC ASC NLRP3->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Activation Casp1->pro_IL1B Cleavage Secretion Secretion IL1B->Secretion K_efflux->NLRP3 Lysosomal_leakage->NLRP3 Experimental_Workflow Receiving Receiving & Storage (-20°C, desiccated, dark) Reconstitution Reconstitution (Sterile solvent) Receiving->Reconstitution Experiment Experimentation (e.g., MIC, Macrophage Assay) Reconstitution->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis Waste_Segregation Waste Segregation (Solid & Liquid) Experiment->Waste_Segregation Decontamination Decontamination (e.g., 10% Bleach) Waste_Segregation->Decontamination Disposal Disposal (Hazardous Waste Stream) Decontamination->Disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.